What is the chemical structure of ULTREZ 10 polymer?
An In-Depth Technical Guide to the Chemical Structure and Properties of ULTREZ™ 10 Polymer For Researchers, Scientists, and Drug Development Professionals Introduction ULTREZ™ 10 polymer is a high-purity, crosslinked pol...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Chemical Structure and Properties of ULTREZ™ 10 Polymer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ULTREZ™ 10 polymer is a high-purity, crosslinked polyacrylic acid resin widely utilized in the pharmaceutical and personal care industries as a rheology modifier, thickener, and suspending agent.[1][2] Its INCI (International Nomenclature of Cosmetic Ingredients) name is Carbomer.[3] This polymer is synthesized by the free-radical polymerization of acrylic acid monomers.[4] A key feature of ULTREZ™ 10 is its polymerization in a toxicologically preferred cosolvent system of ethyl acetate and cyclohexane, as opposed to benzene, which was used for traditional carbomers.[4][5] This guide provides a detailed examination of the chemical structure, physicochemical properties, and key experimental protocols related to ULTREZ™ 10 polymer.
Chemical Structure
The chemical foundation of ULTREZ™ 10 polymer is a backbone of polyacrylic acid that is crosslinked to form a three-dimensional network. This structure is responsible for its high viscosity and gelling properties upon neutralization in an aqueous medium.
Monomer Unit: The primary building block of the polymer is acrylic acid (CH₂=CHCOOH). Through polymerization, these monomers link together to form long chains of polyacrylic acid, represented by the formula (C₃H₄O₂)n.[4]
Crosslinking: To achieve its characteristic rheological properties, the linear polyacrylic acid chains are crosslinked with a polyalkenyl polyether.[6] This crosslinking creates a networked, high-molecular-weight structure that does not dissolve but swells significantly in water upon neutralization of the acidic carboxyl groups.
Polymer Architecture: The resulting polymer is a fluffy, white powder in its dry state.[1][7] Each particle is a network of polymer chains, which can be visualized as a microgel. The overall structure is that of a carbomer homopolymer type A.[5]
Caption: Conceptual representation of the synthesis of ULTREZ™ 10 polymer.
Physicochemical Properties
ULTREZ™ 10 polymer exhibits a range of physicochemical properties that are critical to its function in various formulations. A summary of these properties is presented in the table below.
Property
Value
Test Conditions
Appearance
White, fluffy powder
-
Odor
Slightly acetic or sour
-
pH (of 1% dispersion)
Approximately 2.5 - 3.0
In water
Viscosity
45,000 - 65,000 cP
0.5% mucilage, Brookfield RVT at 20 rpm, 25°C, pH 7.3-7.8
Bulk Density
1.4 g/cm³
at 20°C
Loss on Drying
≤ 2.0%
-
Clarity (%T)
≥ 88%
0.5% mucilage at 420 nm, pH 7.3-7.8
Residual Ethyl Acetate
≤ 0.35%
-
Residual Cyclohexane
≤ 0.15%
-
Residual Benzene
≤ 0.50 ppm
-
Free Acrylic Acid
≤ 2500 ppm
-
Data sourced from multiple product specification sheets.[4][7][8]
Experimental Protocols
A crucial experimental procedure for characterizing ULTREZ™ 10 polymer is the determination of its viscosity. This protocol outlines the steps for preparing a neutralized aqueous dispersion and measuring its viscosity.
Protocol: Viscosity Measurement of an ULTREZ™ 10 Polymer Dispersion
Objective: To determine the viscosity of a 0.5% w/w neutralized aqueous dispersion of ULTREZ™ 10 polymer.
Materials and Equipment:
ULTREZ™ 10 polymer powder
Deionized water
18% w/w Sodium Hydroxide (NaOH) solution
Laboratory balance
Beaker (e.g., 250 mL)
Overhead stirrer or magnetic stirrer with a stir bar
pH meter
Brookfield RVT viscometer (or equivalent) with a suitable spindle (e.g., #7)[7]
Water bath set to 25°C
Procedure:
Preparation of the Dispersion:
Weigh the required amount of deionized water into a beaker.
While stirring the water at a moderate speed to create a vortex, slowly sprinkle the ULTREZ™ 10 polymer powder onto the surface of the water to allow it to self-wet and avoid the formation of clumps.[3]
Continue stirring until the polymer is fully dispersed.
Neutralization:
While continuing to stir, slowly add the 18% NaOH solution dropwise to the dispersion.
Monitor the pH of the dispersion using a calibrated pH meter.
Continue adding the NaOH solution until the pH of the dispersion reaches 7.3 - 7.8.[7] As the pH approaches this range, the viscosity will increase significantly.
Viscosity Measurement:
Place the beaker containing the neutralized gel in a water bath to equilibrate the temperature to 25°C.
Set up the Brookfield viscometer with the appropriate spindle.
Lower the spindle into the center of the gel, ensuring it is immersed to the proper depth and that there are no air bubbles trapped beneath it.
Allow the spindle to rotate at 20 rpm for a sufficient time to obtain a stable reading.[7]
Record the viscosity reading in centipoise (cP).
Caption: Step-by-step workflow for the viscosity measurement of an ULTREZ™ 10 polymer gel.
Conclusion
ULTREZ™ 10 polymer is a versatile excipient with well-defined chemical and physical properties. Its structure as a crosslinked polyacrylic acid provides it with exceptional thickening and suspending capabilities. The data and protocols presented in this guide offer a foundational understanding for researchers, scientists, and drug development professionals working with this polymer, enabling its effective application in the formulation of a wide range of products.
The Core Thickening Mechanism of Carbomer ULTREZ 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Carbomer ULTREZ 10, a high-purity, cross-linked polyacrylic acid polymer, is a highly efficient rheology modifier extensively utilized in the pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Carbomer ULTREZ 10, a high-purity, cross-linked polyacrylic acid polymer, is a highly efficient rheology modifier extensively utilized in the pharmaceutical and personal care industries.[1][2] Its ability to form sparkling clear gels and stabilize emulsions is attributed to a sophisticated thickening mechanism that is triggered by a change in pH.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of Carbomer ULTREZ 10, supported by quantitative data, experimental protocols, and detailed visualizations.
Molecular Structure and Initial State
Carbomer ULTREZ 10 is a synthetic, high molecular weight polymer of acrylic acid, cross-linked with a polyalkenyl polyether.[5][6] In its dry, powdered form, the polymer molecules are tightly coiled and exist in an acidic state due to the presence of numerous carboxylic acid groups (-COOH).[7][8] When dispersed in water, these molecules begin to hydrate and partially uncoil, but the viscosity of the dispersion remains low.[7][9] The acidic nature of the dispersion results in a pH of approximately 2.5 to 3.5, depending on the concentration.[7][9]
The initial state of Carbomer ULTREZ 10 in an aqueous dispersion can be visualized as a collection of tightly coiled, solvated polymer chains with minimal intermolecular interaction, leading to low viscosity.
Figure 1: Initial state of Carbomer ULTREZ 10 in water.
The Neutralization Process: The Key to Thickening
The primary mechanism for achieving high viscosity with Carbomer ULTREZ 10 is through neutralization.[7][10] This process involves the addition of a base, which deprotonates the carboxylic acid groups along the polymer backbone, converting them into anionic carboxylate groups (-COO⁻).[7][8]
This ionization leads to two critical phenomena:
Electrostatic Repulsion: The newly formed negative charges along the polymer chain repel each other, causing the coiled polymer to uncoil and expand significantly.[5][7]
Increased Hydrodynamic Volume: The uncoiling and expansion of the polymer chains dramatically increase their hydrodynamic volume, leading to a greater entanglement of the polymer network.
The thickening effect is highly dependent on the pH of the system. As the pH increases upon neutralization, the viscosity rises sharply.[7] Optimum viscosity is typically achieved within a pH range of 6.5 to 7.5.[9] However, high viscosities can be maintained over a broader pH range of approximately 5.0 to 9.0.[7][8] Beyond a pH of 9.0, the viscosity may decrease due to the presence of excess electrolytes, which can shield the electrostatic repulsive forces.[7][9]
The neutralization process and subsequent polymer chain expansion can be visualized as follows:
Figure 2: The neutralization-driven thickening mechanism.
The Role of Hydrogen Bonding
In addition to electrostatic repulsion, hydrogen bonding plays a crucial role in the formation and stabilization of the gel network.[11][12] Once the polymer chains are uncoiled, the carboxylate groups and any remaining carboxylic acid groups can form hydrogen bonds with water molecules and with each other. This intricate network of hydrogen bonds further contributes to the structure and viscosity of the gel. The combination of electrostatic repulsion and hydrogen bonding creates a stable, three-dimensional gel matrix that effectively immobilizes water molecules, resulting in the characteristic thickening effect.
Quantitative Data
The viscosity of Carbomer ULTREZ 10 gels is influenced by several factors, primarily concentration and pH. The following tables summarize typical quantitative data.
*Viscosity measured with a Brookfield RVT viscometer at 20 rpm, 25°C, and neutralized to pH 7.0.
Table 2: Effect of pH on Viscosity for a 0.5% Dispersion
pH
Typical Viscosity (mPa·s)*
3.0
Very Low
4.0
Low
5.0
Moderate - High
6.0 - 8.0
High (Optimal Range)
9.0
High
> 9.0
Decreasing
*General trend based on data from multiple sources.[7][10]
Experimental Protocols
Preparation of a Carbomer ULTREZ 10 Dispersion
Objective: To prepare a homogenous, lump-free dispersion of Carbomer ULTREZ 10 in water.
Methodology:
Weigh the required amount of Carbomer ULTREZ 10 powder.
Add the powder to the vortex of rapidly agitating deionized water. The self-wetting properties of ULTREZ 10 facilitate dispersion.[3]
Continue mixing at a moderate speed until the polymer is fully dispersed and hydrated. Avoid excessive high-shear mixing, which can degrade the polymer.[14][15]
The resulting dispersion will be acidic and have low viscosity.
Neutralization and Viscosity Measurement
Objective: To neutralize the Carbomer ULTREZ 10 dispersion and measure its viscosity.
Methodology:
While slowly stirring the dispersion, add a suitable neutralizing agent. Common neutralizers include sodium hydroxide (NaOH), triethanolamine (TEA), and other bases.[8][9] The choice of neutralizer can depend on the desired properties and the presence of other ingredients like alcohol.[8]
Monitor the pH of the dispersion using a calibrated pH meter.
Continue adding the neutralizer dropwise until the target pH (typically 6.5-7.5) is reached.
Allow the gel to equilibrate for a few minutes.
Measure the viscosity using a rotational viscometer (e.g., Brookfield RVT) at a specified spindle speed and temperature (e.g., 20 rpm at 25°C).
The experimental workflow can be summarized as follows:
Figure 3: Experimental workflow for preparing and characterizing a Carbomer ULTREZ 10 gel.
Conclusion
The thickening mechanism of Carbomer ULTREZ 10 is a multi-faceted process initiated by neutralization. The deprotonation of its carboxylic acid groups leads to electrostatic repulsion, causing the polymer chains to uncoil and swell. This, in conjunction with hydrogen bonding, results in the formation of a highly stable, three-dimensional gel network. This efficient mechanism allows for the creation of high-viscosity formulations at low polymer concentrations, making Carbomer ULTREZ 10 a versatile and widely used rheology modifier in various scientific and industrial applications.
ULTREZ 10: An In-depth Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals Introduction ULTREZ 10, a trade name for Carbomer, is a high-molecular-weight polymer of acrylic acid cross-linked with polyalkenyl ethers or divinyl glycol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ULTREZ 10, a trade name for Carbomer, is a high-molecular-weight polymer of acrylic acid cross-linked with polyalkenyl ethers or divinyl glycol.[1] It is a versatile excipient widely utilized in the pharmaceutical and cosmetic industries as a rheology modifier, thickener, gelling agent, and stabilizer.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of ULTREZ 10, complete with detailed experimental protocols and visual representations of key processes to support researchers, scientists, and drug development professionals in their formulation and development activities.
Chemical and Physical Properties
ULTREZ 10 is a synthetic polymer that, in its dry state, is a white, fluffy, and slightly acidic-smelling powder.[4][5] Its chemical backbone consists of polyacrylic acid. The key to its functionality lies in its cross-linked structure, which allows it to swell significantly in water and other polar solvents upon neutralization.[1]
Data Presentation: Physical and Chemical Properties
Detailed methodologies are crucial for the accurate and reproducible characterization of ULTREZ 10. The following sections provide protocols for key experiments.
Determination of Loss on Drying
Objective: To determine the percentage of volatile matter (primarily water) in an ULTREZ 10 sample.
Methodology:
Accurately weigh a clean and dry weighing bottle.
Transfer approximately 1 gram of the ULTREZ 10 sample into the weighing bottle and record the exact weight.
Place the weighing bottle with the sample (with the stopper removed and placed alongside) in a drying oven at 105°C for 2 hours.
After the specified time, remove the weighing bottle from the oven, replace the stopper, and allow it to cool to room temperature in a desiccator.
Once cooled, reweigh the weighing bottle with the dried sample.
Calculate the percentage loss on drying using the following formula:
Determination of Viscosity
Objective: To measure the viscosity of a neutralized ULTREZ 10 dispersion (mucilage).
Methodology:
A. Mucilage Preparation (based on TP-SA-051A):
Weigh 2.5 g of ULTREZ 10 polymer.
Add the polymer to 497.5 g of deionized water in an 800 mL beaker while stirring at 1000 ± 50 rpm with a 3-blade marine impeller. Ensure the polymer is added to the vortex to prevent clumping.
Continue mixing for 15 minutes or until the polymer is fully dispersed.
Reduce the mixing speed to 300 ± 25 rpm using an "S"-blade stirrer.
Neutralize the dispersion by adding a 10% (w/w) sodium hydroxide solution dropwise until a pH of 7.3-7.8 is achieved.
Continue mixing for an additional 10 minutes to ensure homogeneity.
Allow the mucilage to stand for at least 30 minutes to allow any entrapped air to escape.
B. Viscosity Measurement:
Equilibrate the prepared mucilage to 25 ± 1°C in a water bath.
Use a Brookfield RVT viscometer or equivalent.
Select the appropriate spindle (e.g., spindle #7) and rotational speed (e.g., 20 rpm) as specified in the product's technical data sheet.[5]
Immerse the spindle into the center of the mucilage, ensuring the immersion mark on the spindle shaft is at the surface of the gel.
Allow the viscometer to rotate for at least 1 minute to obtain a stable reading.
Record the viscosity reading in millipascal-seconds (mPa·s).
Determination of Clarity
Objective: To measure the clarity of a neutralized ULTREZ 10 dispersion.
Methodology:
Prepare a 0.5% mucilage of ULTREZ 10 as described in the viscosity determination protocol.
Use a spectrophotometer capable of measuring transmittance at a wavelength of 420 nm.
Calibrate the spectrophotometer with deionized water as the blank (100% transmittance).
Fill a cuvette with the prepared mucilage.
Place the cuvette in the spectrophotometer and measure the percent transmittance.
Record the result. A higher percent transmittance indicates greater clarity.[5]
Determination of Wetting Time
Objective: To measure the time it takes for ULTREZ 10 powder to become completely wetted when added to water.
Methodology:
Add 500 mL of deionized water to a 600 mL beaker.
Place the beaker on a magnetic stirrer and create a vortex by adjusting the stirring speed.
Carefully and quickly add 2.5 g of ULTREZ 10 powder directly into the center of the vortex.
Start a stopwatch immediately upon the addition of the powder.
Observe the dispersion and stop the stopwatch when all of the powder particles are completely wetted and there are no dry clumps visible on the surface of the water.
While ULTREZ 10, as a synthetic polymer, does not directly participate in biological signaling pathways, its mechanism of action in formulations can be visualized as a logical pathway of hydration and neutralization to achieve its desired rheological properties. The following diagrams illustrate this process and a general experimental workflow for its characterization.
An In-depth Technical Guide to ULTREZ 10: Particle Size Distribution and its Effects on Formulation Performance
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Carbopol® ULTREZ™ 10, a high-purity polyacrylic acid polymer widely utilized as a rheology modifie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbopol® ULTREZ™ 10, a high-purity polyacrylic acid polymer widely utilized as a rheology modifier, thickener, and suspending agent in the pharmaceutical and personal care industries. A key physical characteristic of this excipient is its particle size distribution, which significantly influences its behavior during formulation processing and the performance of the final product. This document delves into the particle size characteristics of ULTREZ 10, its impact on critical quality attributes such as viscosity and dispersion, and detailed experimental protocols for its characterization.
Understanding ULTREZ 10: A High-Performance Rheology Modifier
Carbopol® ULTREZ™ 10 is a cross-linked polymer of acrylic acid. In its dry powder form, it consists of highly coiled macromolecules. Upon dispersion and neutralization in an aqueous or hydroalcoholic medium, these polymer chains uncoil and swell, leading to a significant increase in viscosity and the formation of a gel network. This property makes it an invaluable excipient for creating a wide range of product consistencies, from lotions and creams to clear, stable gels. Its "easy-to-disperse" nature, characterized by rapid wetting and slow hydration, is a key feature that minimizes the formation of lumps during manufacturing, a common challenge with many polymeric thickeners.
Particle Size Distribution of ULTREZ 10 Powder
The particle size of dry ULTREZ 10 powder is a critical parameter that can influence its handling, dispersion, and ultimately, the final formulation's properties. While specific technical data sheets providing a detailed particle size distribution (e.g., Dv10, Dv50, Dv90) for the dry powder are not consistently published, the available scientific literature provides valuable insights into its particulate nature.
It is understood that Carbopol polymers are produced as primary particles with an average diameter in the sub-micron to low micron range (approximately 0.2 to 6.0 μm)[1]. These primary particles, however, tend to form larger flocculated agglomerates that are not easily broken down into their constituent particles during production[1]. Research has shown that in a dispersed state at low concentrations, ULTREZ 10 can form aggregates with an average diameter of 43 ± 11 μm[2][3]. This indicates a bimodal or multimodal nature, comprising both primary particles and their aggregates.
Table 1: Summary of Reported Particle Size Data for Carbopol® Polymers
Note: The particle size of the dry powder can be influenced by manufacturing and handling processes.
The Influence of Particle Size on Formulation Properties
The particle size of ULTREZ 10, particularly in its dispersed state, has a profound impact on several key formulation attributes. The processing conditions during the dispersion of the polymer play a crucial role in determining the final particle size within the formulation and, consequently, its rheological behavior.
Dispersion and Hydration
The unique "self-wetting" characteristic of ULTREZ 10 is attributed to its particle structure. It wets quickly upon contact with water but hydrates at a slower rate, which helps to prevent the formation of gel-like clumps that are difficult to disperse[4]. The initial particle size of the powder can influence the rate of wetting and dispersion. Finer particles generally offer a larger surface area, which can lead to faster wetting.
Viscosity and Rheological Profile
The viscosity of a neutralized Carbopol dispersion is a critical performance parameter. Studies have demonstrated a direct link between the particle size of the dispersed polymer and the resulting viscosity of the gel. The intensity of mixing during the dispersion process can affect the size of the polymer aggregates.
Effect of Stirring Speed: Research on various Carbopol polymers has shown that increasing the stirring speed during dispersion can lead to a decrease in the particle size of the dispersed polymer[5]. Interestingly, this does not always result in a straightforward increase in viscosity. There is an interplay between particle size reduction and the polydispersity of the dispersion. A decrease in particle size can lead to lower viscosity, while a narrower particle size distribution (lower polydispersity) can lead to an increase in viscosity[5]. Therefore, controlling the dispersion process is critical to achieving a consistent and desired rheological profile.
Stability of Suspensions and Emulsions
In addition to thickening, ULTREZ 10 is an effective suspending agent and emulsion stabilizer. The formation of a robust gel network, which is influenced by the degree of polymer swelling and entanglement, is key to its stabilizing function. While the primary particle size is a fundamental property, the effective particle size and networking of the swollen polymer in the final formulation are more directly related to its ability to suspend particles and stabilize droplets.
Experimental Protocols
To accurately characterize the particle size distribution of ULTREZ 10 and its impact on rheological properties, standardized experimental protocols are essential.
Particle Size Analysis of Dry Powder by Laser Diffraction
Laser diffraction is a widely used technique for measuring the particle size distribution of powders. The following protocol is a general guideline for analyzing ULTREZ 10 powder using a laser diffraction instrument such as a Malvern Mastersizer.
Objective: To determine the particle size distribution (Dv10, Dv50, and Dv90) of dry ULTREZ 10 powder.
Materials and Equipment:
Laser diffraction particle size analyzer with a dry powder dispersion unit (e.g., Malvern Mastersizer 3000 with Aero S)
ULTREZ 10 powder sample
Spatula
Compressed air source (oil and moisture-free)
Methodology:
Instrument Preparation:
Turn on the instrument and allow it to warm up for at least 30 minutes to ensure laser stability.
Perform a background measurement to account for any particles in the optical path.
Sample Preparation:
Ensure the ULTREZ 10 powder is free-flowing and representative of the bulk material. Gentle sieving may be necessary to break up any large, soft agglomerates formed during storage.
Measurement Parameters:
Select an appropriate optical model (Mie theory is generally preferred for fine powders). The refractive index and absorption index for polyacrylic acid will need to be entered.
Set the dispersion air pressure. A pressure titration study is recommended to determine the optimal pressure that ensures adequate dispersion without causing particle fracture. Start with a low pressure and gradually increase it while monitoring the particle size distribution. The optimal pressure is typically where the particle size reaches a stable plateau.
Set the feed rate to achieve a stable obscuration within the recommended range for the instrument (typically 1-10%).
Measurement:
Add the ULTREZ 10 powder to the sample tray of the dry powder feeder.
Start the measurement. The instrument will draw the powder through the measurement cell, and the scattered light pattern will be detected.
Perform at least three replicate measurements to ensure reproducibility.
Data Analysis:
The software will calculate the particle size distribution based on the scattering data.
Report the volume-weighted percentiles: Dv10, Dv50 (median particle size), and Dv90. The span ((Dv90-Dv10)/Dv50) can also be reported to describe the width of the distribution.
Rheological Characterization of ULTREZ 10 Gels
Rotational rheometry is the standard method for characterizing the flow behavior and viscoelastic properties of Carbopol gels.
Objective: To measure the viscosity, yield stress, and viscoelastic properties of a neutralized ULTREZ 10 gel.
Materials and Equipment:
Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
ULTREZ 10 powder
Deionized water
Neutralizing agent (e.g., sodium hydroxide or triethanolamine solution)
Analytical balance
Magnetic stirrer and stir bar
pH meter
Methodology:
Gel Preparation:
Slowly sprinkle the desired amount of ULTREZ 10 powder (e.g., 0.5% w/w) into the vortex of continuously stirred deionized water to ensure proper dispersion and avoid clumping.
Continue stirring until the polymer is fully hydrated. This may take several hours.
Slowly add the neutralizing agent dropwise while stirring until the desired pH is reached (typically pH 6.0-7.5 for maximum viscosity). The solution will thicken into a gel.
Allow the gel to equilibrate for at least 24 hours before measurement to ensure complete polymer relaxation.
Rheometer Setup:
Set the temperature of the rheometer's sample stage to the desired measurement temperature (e.g., 25°C).
Select the appropriate measurement geometry. A cone-plate geometry is often preferred for its uniform shear rate.
Zero the gap between the geometries.
Sample Loading:
Carefully apply the gel sample to the lower plate of the rheometer, ensuring there are no air bubbles.
Lower the upper geometry to the correct measurement gap. Trim any excess sample from the edges.
Allow the sample to rest for a few minutes to allow for thermal and mechanical equilibration.
Measurement Protocols:
Flow Curve (Viscosity vs. Shear Rate): Perform a steady-state flow sweep by applying a range of shear rates (e.g., from 0.1 to 100 s⁻¹) and measuring the resulting shear stress. This will reveal the shear-thinning behavior of the gel.
Yield Stress Measurement: The yield stress can be determined from the flow curve by extrapolating the shear stress to a zero shear rate using a suitable rheological model (e.g., Herschel-Bulkley). Alternatively, an oscillatory stress sweep can be performed where the stress is gradually increased, and the point at which the material transitions from solid-like to liquid-like behavior (crossover of storage modulus G' and loss modulus G'') is identified.
Oscillatory Measurement (Viscoelasticity): Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, determined from a prior strain sweep) to measure the storage modulus (G') and loss modulus (G''). For a gel, G' will be significantly higher than G'', indicating its solid-like nature at rest.
Data Analysis:
Plot viscosity as a function of shear rate.
Determine the yield stress from the flow curve or oscillatory stress sweep.
Plot G' and G'' as a function of frequency.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for ULTREZ 10 particle size analysis.
Caption: Workflow for rheological characterization of ULTREZ 10 gel.
Caption: Relationship between particle size and formulation properties.
Conclusion
The particle size distribution of Carbopol® ULTREZ™ 10 is a multifaceted characteristic that extends from the sub-micron primary particles to larger aggregates in the dry powder and dispersed state. While the intrinsic particle size is determined during polymer manufacturing, the effective particle size in a formulation is significantly influenced by the dispersion process. A thorough understanding and control of these parameters are crucial for researchers, scientists, and drug development professionals to ensure the development of robust, stable, and high-performing products. The experimental protocols provided in this guide offer a framework for the systematic characterization of ULTREZ 10, enabling formulators to optimize its performance and achieve desired product outcomes.
Swelling Behavior of Carbopol® Ultrez™ 10 in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the swelling behavior of Carbopol® Ultrez™ 10, a widely used polyacrylic acid polymer, in aqueous...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the swelling behavior of Carbopol® Ultrez™ 10, a widely used polyacrylic acid polymer, in aqueous solutions. Understanding and controlling the swelling properties of this carbomer is critical for its application as a rheology modifier, stabilizer, and controlled-release excipient in pharmaceutical and cosmetic formulations. This document details the underlying mechanisms of swelling, presents quantitative data on the effects of various physicochemical parameters, and provides standardized experimental protocols for characterization.
Introduction to Carbopol® Ultrez™ 10 and its Swelling Mechanism
Carbopol® Ultrez™ 10 is a high-molecular-weight, cross-linked polymer of acrylic acid. In its dry, powdered form, the polymer chains are tightly coiled. When dispersed in an aqueous medium, the polymer begins to hydrate. However, significant swelling and the characteristic increase in viscosity only occur upon neutralization of the acidic carboxylic acid groups along the polymer backbone.
The swelling mechanism is primarily driven by electrostatic repulsion. In an acidic aqueous dispersion, the carboxylic acid groups are protonated (-COOH). Upon addition of a neutralizing agent (e.g., sodium hydroxide, triethanolamine), these groups become ionized (-COO⁻). The resulting negative charges along the polymer chains repel each other, causing the polymer to uncoil and expand. This expanded three-dimensional network entraps and immobilizes water molecules, leading to the formation of a hydrogel and a significant increase in viscosity.[1][2] The extent of this swelling is influenced by several factors, including pH, polymer concentration, ionic strength of the solution, and the presence of co-solvents.
Quantitative Data on Swelling Behavior
The swelling behavior of Carbopol® Ultrez™ 10 can be quantified by measuring its rheological properties, such as viscosity and elastic modulus, as well as its swelling ratio. The following tables summarize key quantitative data on these parameters under various conditions.
Table 1: Effect of pH and Concentration on the Viscosity of Carbopol® Ultrez™ 10 NF in Aqueous Solution
Polymer Concentration (% w/w)
Viscosity (mPa·s) at pH ~3
Viscosity (mPa·s) at pH 4
Viscosity (mPa·s) at pH 5
Viscosity (mPa·s) at pH 6
Viscosity (mPa·s) at pH 7
Viscosity (mPa·s) at pH 8-12
0.2%
< 1,000
~15,000
~35,000
~40,000
~42,000
~40,000
0.5%
< 1,000
~40,000
~75,000
~85,000
~90,000
~85,000
1.0%
~2,000
~70,000
~100,000
~110,000
~115,000
~110,000
2.0%
~5,000
> 100,000
> 100,000
> 100,000
> 100,000
> 100,000
Data extracted and estimated from graphical representation in a technical data sheet. Viscosity was measured using a Brookfield RVT at 20 rpm.[3]
Table 2: Effect of pH and Concentration on Elastic Modulus (G₀) of Carbopol® Ultrez™ 10
Polymer Concentration (% w/w)
Elastic Modulus (G₀) at pH ~3 (Pa)
Elastic Modulus (G₀) at pH ~5 (Pa)
Elastic Modulus (G₀) at pH > 5 (Pa)
0.1%
-
~120
Decreases gradually
0.2%
-
~300
Decreases gradually
0.5%
~2
~500
Decreases gradually
Data is indicative of the trend where the elastic modulus reaches a maximum at an intermediate pH.[4]
Table 3: Swelling Ratio of Carbopol® Ultrez™ 10 Aggregates
Parameter
Value
Swelling Ratio (SR) of Aggregates
1.4
This swelling ratio was determined for an agglomerate of particles between the hydrated and neutralized state and is noted to be lower than the swelling ratio of an individual particle from a dried to a neutralized state.[4]
Table 4: Influence of Ethanol as a Co-solvent on Rheological Properties of Carbopol® Ultrez™ 10 Gels
Ethanol Concentration (% v/v)
General Effect on Viscosity
pH for 50% Polymer Network Development (pH₅₀)
15%
Decreased consistency compared to aqueous gels, especially at lower pH.
Shifted to a higher value, requiring more neutralizer.
30%
Further decrease in consistency compared to 15% ethanol.
Further shifted to a higher value.
The presence of ethanol reduces polymer hydration, thus requiring a higher pH for optimal neutralization and viscosity.[5][6][7]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible data on the swelling behavior of Carbopol® Ultrez™ 10.
Preparation of Carbopol® Ultrez™ 10 Hydrogels
Dispersion: Slowly sprinkle the desired amount of Carbopol® Ultrez™ 10 powder onto the surface of the vortex of deionized water under gentle agitation. The self-wetting properties of Ultrez™ 10 allow for easy dispersion.[3]
Hydration: Allow the polymer to hydrate for a sufficient amount of time (e.g., 30 minutes to 1 hour) with continued gentle mixing until a lump-free, homogeneous dispersion is obtained.
Neutralization: While stirring, add a neutralizing agent (e.g., 1 M Sodium Hydroxide, Triethanolamine) dropwise until the desired pH is reached. Monitor the pH using a calibrated pH meter.
Equilibration: Allow the neutralized gel to equilibrate for at least one hour before conducting further characterization to ensure complete polymer relaxation and swelling.
Determination of Swelling Ratio (Gravimetric Method)
Sample Preparation: Prepare a known weight of a Carbopol® Ultrez™ 10 hydrogel of a specific concentration and pH.
Initial Weight: Accurately weigh a sample of the prepared hydrogel (W_initial).
Drying: Place the hydrogel sample in a vacuum oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved. This ensures the complete removal of water.
Dry Weight: Accurately weigh the dried polymer (W_dry).
Swelling: Immerse the dried polymer in a large excess of the desired aqueous solution (e.g., deionized water, buffer of a specific pH) at a constant temperature.
Equilibrium Swelling: Allow the polymer to swell until it reaches equilibrium, which may take several hours. Periodically remove the swollen gel, gently blot the surface with filter paper to remove excess water, and weigh it (W_swollen). Equilibrium is reached when there is no significant change in weight between successive measurements.
Calculation: Calculate the swelling ratio (SR) using the following formula:
SR = (W_swollen - W_dry) / W_dry
Viscosity Measurement (Rotational Rheometry)
Instrumentation: Use a calibrated rotational rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate). For dispersions, a plate-plate geometry with a gap of at least 10 times the characteristic particle size is recommended to avoid wall slip effects.[8]
Sample Loading: Carefully load the prepared Carbopol® Ultrez™ 10 hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25 °C) for a few minutes before starting the measurement.
Measurement Parameters:
Steady Shear: Perform a steady shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity as a function of shear rate.
Oscillatory Shear: To determine the elastic (G') and viscous (G'') moduli, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (LVER). The LVER should be determined beforehand by a strain sweep.
Data Analysis: Analyze the resulting flow curves and frequency spectra to obtain viscosity, yield stress, and viscoelastic moduli.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and processes involved in the swelling of Carbopol® Ultrez™ 10.
Swelling Mechanism of Carbopol® Ultrez™ 10
Caption: Swelling mechanism of Carbopol® Ultrez™ 10 in aqueous solutions.
Experimental Workflow for Characterization
Caption: Experimental workflow for preparing and characterizing Carbopol® Ultrez™ 10 hydrogels.
Conclusion
The swelling behavior of Carbopol® Ultrez™ 10 is a complex phenomenon governed by principles of polymer physics and electrochemistry. By carefully controlling parameters such as pH, polymer concentration, and ionic strength, researchers and formulation scientists can precisely tailor the rheological properties of Ultrez™ 10 hydrogels to meet the specific requirements of their applications. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for the development of robust and effective formulations utilizing Carbopol® Ultrez™ 10.
Determining the Molecular Weight of ULTREZ™ 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of ULTREZ™ 10, a crosslinked polya...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of ULTREZ™ 10, a crosslinked polyacrylic acid polymer widely used in the pharmaceutical and personal care industries. Understanding the molecular weight of this polymer is crucial for predicting its rheological properties, formulation stability, and overall performance. This document outlines the key experimental techniques, presents relevant data, and provides detailed protocols to assist researchers in their analytical endeavors.
Introduction to ULTREZ™ 10 and its Molecular Characteristics
ULTREZ™ 10, a member of the Carbopol® family of polymers, is a high molecular weight, crosslinked polymer of acrylic acid.[1][2][3] Unlike linear polymers, which exist as individual chains in solution, ULTREZ™ 10 is synthesized to form a network structure. This crosslinking is responsible for its high viscosity and ability to form gels at low concentrations.[4] The concept of a single molecular weight value for a crosslinked polymer is complex; it is more accurately described by a weight-average molecular weight (Mw) that represents the average mass of the polymer particles, which can be considered as single macromolecules.
The molecular weight of ULTREZ™ 10 is a critical quality attribute that influences its thickening efficiency, suspension capabilities, and sensory characteristics in final formulations. Therefore, accurate determination of its molecular weight is essential for quality control and formulation development.
Key Techniques for Molecular Weight Determination
Several analytical techniques can be employed to characterize the molecular weight of polymers. For a crosslinked hydrogel like ULTREZ™ 10, the most relevant methods are Static Light Scattering (SLS), High-Performance Size-Exclusion Chromatography (HPSEC) with multi-angle light scattering detection (MALS), and Dilute Solution Viscometry.
Data Summary
The following table summarizes the typical molecular weight values and key parameters for ULTREZ™ 10 and related polyacrylic acid polymers.
Parameter
Value
Technique
Reference
Weight-Average Molecular Weight (Mw) of ULTREZ™ 10
Static Light Scattering is a powerful, non-invasive technique for determining the absolute weight-average molecular weight (Mw) of macromolecules in solution.[7][8][9] The method is based on measuring the intensity of light scattered by the polymer molecules at various angles.[10]
In-Depth Technical Guide: Safety and Toxicology of ULTREZ™ 10 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety and toxicological data for ULTREZ™ 10, a high molecular weight, crosslinked polyacrylic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicological data for ULTREZ™ 10, a high molecular weight, crosslinked polyacrylic acid polymer commonly known as Carbomer. The information presented is intended to inform laboratory personnel on the safe handling, potential hazards, and emergency procedures associated with the use of this substance in research and development settings. The data is compiled from various safety data sheets, toxicology reports, and regulatory assessments.
Chemical and Physical Properties
ULTREZ™ 10 is a white, fluffy, hygroscopic powder with a slight acetic acid-like odor. It is a high molecular weight polymer of acrylic acid. Due to its crosslinked nature, it does not dissolve but swells in water and other polar solvents to form a gel or dispersion. This property makes it a versatile excipient in pharmaceutical and cosmetic formulations.
Toxicological Data Summary
The toxicological profile of ULTREZ™ 10 and other Carbomer polymers has been extensively studied, revealing a low potential for toxicity and irritation under normal handling and use conditions. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of carbomers and concluded that they are safe for use in cosmetic and pharmaceutical applications[1][2].
Acute Toxicity
ULTREZ™ 10 exhibits a low order of acute toxicity via oral, dermal, and inhalation routes of exposure.
Prolonged or repeated exposure to the powder may aggravate pre-existing skin conditions[6]. Direct contact with the eyes may cause mechanical irritation and smarting due to the particulate nature of the powder[6].
Inhalation Toxicity
While not classified for acute inhalation toxicity, animal studies on respirable polyacrylate dust suggest that long-term exposure may lead to inflammatory changes in the lungs[6][7]. A recommended permissible exposure limit of 0.05 mg/m³ for respirable polyacrylate dust has been established to avoid these effects[7].
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the toxicological assessment of substances like ULTREZ™ 10, based on OECD guidelines.
Acute Oral Toxicity (OECD 423/425)
The acute oral toxicity is determined using a stepwise procedure with a limited number of animals.
Figure 1: Simplified workflow for an acute oral toxicity study (Up-and-Down Procedure).
Methodology:
Dose Selection: A starting dose is selected based on available information.
Dosing: A single animal (typically a rat) is dosed by gavage.
Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.
Stepwise Procedure: Depending on the outcome, the dose for the next animal is adjusted up or down. This continues until the criteria for stopping are met.
LD50 Calculation: The LD50 is calculated using the maximum likelihood method[8].
Acute Dermal Irritation (OECD 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
Figure 2: Experimental workflow for an acute dermal irritation study.
Methodology:
Animal Model: Albino rabbits are typically used.
Application: 0.5 g of the test substance is applied to a small area of shaved skin (approximately 6 cm²)[9].
Exposure: The application site is covered with a semi-occlusive dressing for 4 hours[9].
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours[10].
Scoring: The reactions are scored using the Draize scale, and the substance is classified based on the mean scores[11].
Acute Eye Irritation (OECD 405)
This test assesses the potential of a substance to cause damage to the eye.
Figure 3: Experimental workflow for an acute eye irritation study.
Methodology:
Animal Model: Albino rabbits are the preferred species[6].
Application: A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye[6]. The other eye remains untreated and serves as a control.
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application[6].
Scoring: Lesions of the cornea, iris, and conjunctiva are scored. The reversibility of the effects is also assessed[12][13].
This test is used to determine if a substance can induce an allergic contact dermatitis.
Figure 4: Logical flow of the Guinea Pig Maximization Test for skin sensitization.
Methodology:
Induction Phase: Guinea pigs are initially exposed to the test substance by intradermal injection with an adjuvant to enhance the immune response. This is followed by a topical application one week later[14][15].
Challenge Phase: After a two-week rest period, the animals are challenged with a topical application of a non-irritating concentration of the test substance[15].
Evaluation: The skin reaction at the challenge site is observed at 24 and 48 hours and compared to a control group that did not undergo the induction phase[15].
Handling and Personal Protective Equipment (PPE)
To ensure safety in the laboratory, the following handling procedures and personal protective equipment are recommended when working with ULTREZ™ 10 powder.
Figure 5: Recommended safety precautions for handling ULTREZ 10 powder.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
Spills
For small spills, carefully sweep up the powder to avoid generating dust and place it in a suitable container for disposal. The spill area can then be wiped with a damp cloth. Be aware that wet Carbomer is very slippery. For large spills, follow institutional emergency procedures.
First Aid
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
Skin Contact: Wash the affected area with soap and water. Get medical attention if irritation develops.
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur. Ingestion is not considered a primary route of exposure or to be hazardous[5].
Conclusion
ULTREZ™ 10, as a member of the Carbomer family of polymers, has a well-established and favorable safety and toxicological profile. It exhibits low acute toxicity, is not a skin or eye irritant under normal conditions, and is not a skin sensitizer. The primary hazard associated with its use in a laboratory setting is the potential for mechanical eye irritation and, with chronic exposure to high concentrations of respirable dust, the potential for lung inflammation. By adhering to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, ULTREZ™ 10 can be handled safely by researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Interaction of ULTREZ™ 10 Polymer with Different Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction ULTREZ™ 10 is a high-molecular-weight, crosslinked polyacrylic acid polymer that functions as a highly efficient rheology modifier.[1][2][3] As...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ULTREZ™ 10 is a high-molecular-weight, crosslinked polyacrylic acid polymer that functions as a highly efficient rheology modifier.[1][2][3] As a member of the carbomer family, it is supplied as a white, fluffy, self-wetting powder, which makes it easy to disperse and process.[1][2][3] Its primary application is to provide thickening, suspending, and stabilizing benefits to a wide range of formulations, particularly in the pharmaceutical and personal care industries.[1][4] Upon neutralization in a suitable solvent, the polymer chains uncoil and create a network structure, leading to a significant increase in viscosity and the formation of clear gels. This guide provides a comprehensive overview of the interaction of ULTREZ™ 10 with various solvents, presenting quantitative data, detailed experimental protocols, and visualizations to aid in formulation development.
Core Principles of ULTREZ™ 10 - Solvent Interaction
The interaction between ULTREZ™ 10 and a solvent is primarily governed by the principles of polymer solvation and swelling. As a crosslinked polymer, ULTREZ™ 10 does not truly dissolve but rather swells to form a gel. The extent of this swelling and the resulting rheological properties are influenced by several factors:
Solvent Polarity: ULTREZ™ 10, with its carboxylic acid groups, is inherently polar and interacts most effectively with polar solvents capable of hydrogen bonding.
Neutralization: The carboxylic acid groups along the polymer backbone are weakly acidic. Neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine) deprotonates these groups, leading to electrostatic repulsion between the resulting carboxylate anions. This repulsion causes the polymer chains to uncoil and expand, significantly increasing viscosity.
Solvent Composition: In mixed solvent systems, the ratio of the solvents can significantly impact the polymer's swelling and the final viscosity of the gel.
Polymer Concentration: As the concentration of ULTREZ™ 10 increases, the viscosity of the resulting gel generally increases due to greater polymer chain entanglement.
An In-depth Technical Guide to the Rheological Profile of ULTREZ™ 10
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the rheological properties of Carbopol® ULTREZ™ 10, a crosslinked polyacrylic acid polymer widely...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rheological properties of Carbopol® ULTREZ™ 10, a crosslinked polyacrylic acid polymer widely utilized as a rheology modifier in the pharmaceutical and personal care industries. This document details the polymer's behavior under various conditions, offering quantitative data, experimental methodologies, and visual representations of key processes to aid in formulation development and scientific research.
Core Rheological Characteristics
Carbopol® ULTREZ™ 10 is a high molecular weight polymer that functions as a highly efficient thickener, suspending agent, and stabilizer.[1] Its rheological behavior is primarily characterized by:
High Viscosity at Low Concentrations: ULTREZ™ 10 provides high viscosity even at low concentrations, typically between 0.1% and 3.0% by weight.[1]
Shear-Thinning (Pseudoplastic) Behavior: Gels formulated with ULTREZ™ 10 exhibit shear-thinning properties, meaning their viscosity decreases as shear stress increases.[2][3] This is a desirable characteristic for many topical applications, allowing for easy spreading during application while maintaining high viscosity at rest to ensure product stability and adherence.
Yield Stress: ULTREZ™ 10 gels are yield stress fluids, meaning they behave as a solid-like material at rest and will only begin to flow once a certain amount of stress (the yield stress) is applied.[4] This property is crucial for suspending active pharmaceutical ingredients (APIs) and other insoluble components within a formulation.
Short Flow Rheology: The polymer is known for its "short flow" or non-drip properties, which is ideal for creating clear gels, creams, and lotions that are easy to handle and apply.[5]
pH-Dependent Viscosity: The viscosity of an ULTREZ™ 10 dispersion is highly dependent on pH. The polymer must be neutralized to achieve maximum viscosity. Unneutralized dispersions have a pH of approximately 2.5-3.5 and exhibit very low viscosity. Upon neutralization, typically with an inorganic base or an organic amine, the polymer chains uncoil and swell, leading to a significant increase in viscosity.[6]
Quantitative Rheological Data
The following tables summarize the key rheological parameters of ULTREZ™ 10 under different conditions. The data has been compiled from various technical datasheets and scientific publications.
Table 1: Effect of Concentration and pH on the Viscosity of Carbopol® ULTREZ™ 10 NF Polymer Dispersions
Polymer Concentration (wt%)
pH
Brookfield Viscosity @ 20 rpm (mPa·s)
0.2%
4
~1,000
0.2%
5
~15,000
0.2%
6
~25,000
0.2%
7
~30,000
0.5%
4
~5,000
0.5%
5
~40,000
0.5%
6
~55,000
0.5%
7
~60,000
1.0%
4
~10,000
1.0%
5
~60,000
1.0%
6
~80,000
1.0%
7
~85,000
Data extracted from Lubrizol's Technical Data Sheet TDS-730.[1]
The flow curves of these hydroalcoholic gels were found to fit the Ostwald model. The consistency index (a measure of viscosity) was described by sigmoidal dose-response functions with respect to pH, while the flow index (a measure of shear-thinning behavior) was best adjusted to one-phase exponential decay functions with respect to concentration.[7]
Experimental Protocols
The following section outlines a typical experimental protocol for the preparation and rheological characterization of Carbopol® ULTREZ™ 10 gels.
Gel Preparation
A standardized method for preparing Carbopol® gels is crucial for obtaining reproducible rheological data.[8]
Dispersion: Slowly add the desired amount of Carbopol® ULTREZ™ 10 powder to the vortex of a stirred solvent (e.g., deionized water, water/ethanol mixture). Continuous and moderate agitation helps to prevent the formation of agglomerates.[9]
Homogenization: For smaller batches, a magnetic stirrer can be used. For larger batches or to ensure complete dispersion, a mechanical stirrer with a three-blade impeller is recommended. Stirring for an extended period (e.g., 2 hours) is often necessary to ensure full hydration of the polymer.[9]
Hydration/Resting: Allow the dispersion to rest for a period of time (e.g., 24 hours) to ensure complete swelling and hydration of the polymer particles.[10]
Neutralization: Neutralize the dispersion to the desired pH using a suitable neutralizing agent (e.g., sodium hydroxide, triethanolamine). The neutralizer should be added slowly while gently stirring to avoid excessive air entrapment.[6] The pH should be monitored throughout the process.
Final Resting: Allow the neutralized gel to rest for at least 24 hours before conducting rheological measurements to ensure the gel structure is at equilibrium.[11]
Rheological Measurements
Rheological properties are typically measured using a controlled-stress or controlled-rate rheometer.
Equipment: A rotational rheometer equipped with a cone-and-plate or parallel-plate geometry is commonly used.[12]
Sample Loading: Carefully load the gel sample onto the rheometer plate, ensuring no air bubbles are trapped. The gap between the plates should be set to a specified distance (e.g., 1 mm).[11]
Equilibration: Allow the sample to equilibrate at the testing temperature for a set period (e.g., 5 minutes) before starting the measurement.[13]
Flow Curve Measurement (Viscosity vs. Shear Rate): To determine the shear-thinning behavior, a steady-state flow sweep is performed. The shear rate is typically varied over a wide range (e.g., 0.1 to 100 s⁻¹) and the corresponding shear stress and viscosity are measured.[8]
Oscillatory Measurements (Viscoelastic Properties): To characterize the gel's solid-like and liquid-like properties, oscillatory tests are performed. A small, oscillating strain is applied to the sample and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[13]
Yield Stress Measurement: The yield stress can be determined using various methods, including a stress ramp or by identifying the crossover point of the storage and loss moduli in an oscillatory stress sweep.[14]
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the rheological analysis of ULTREZ™ 10.
An In-depth Technical Guide to the Glass Transition Temperature of ULTREZ™ 10 Powder
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of ULTREZ™ 10, a high-purity, cross-linked polyacrylic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of ULTREZ™ 10, a high-purity, cross-linked polyacrylic acid polymer. As a carbomer, ULTREZ™ 10 is utilized extensively in pharmaceutical and cosmetic formulations as a rheology modifier, thickener, and suspending agent.[1][2] A thorough understanding of its thermal properties, particularly the glass transition temperature, is critical for formulation development, processing, and stability assessment.
Glass Transition Temperature of ULTREZ™ 10
The glass transition is a reversible change in amorphous materials from a hard, glassy state to a softer, rubbery state.[5] This transition is not a true melting point but rather a temperature range over which the polymer chains gain mobility.[6] For formulators, the Tg is a crucial parameter as it influences the mechanical properties, such as hardness and elasticity, of the final product.[6]
Moisture Content: The presence of water can significantly lower the glass transition temperature of carbomers.[4] Water acts as a plasticizer, increasing the free volume between polymer chains and enhancing their mobility.[4] In environments with high relative humidity (e.g., 97.5%), the Tg of carbopol compacts can decrease to below 0°C.[4]
Residual Solvents: Solvents remaining from the manufacturing process can also act as plasticizers, leading to a lower observed Tg.[4]
Cross-linking Density: While studies on Carbopol® have shown that the degree of cross-linking does not significantly affect the main Tg, it can influence other mechanical properties.[4]
Quantitative Data Summary
The following table summarizes the glass transition temperature data for carbomer polymers, which are chemically analogous to ULTREZ™ 10.
Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of polymers.[7] The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of ULTREZ™ 10 powder into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
Instrument Setup:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Thermal Program:
Equilibration: Equilibrate the sample at a temperature well below the expected Tg, for example, 25°C.
Heating Scan: Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the expected Tg, for instance, 180°C. A second heating scan is often performed to erase the thermal history of the sample.
Cooling Scan: Cool the sample back to the initial temperature at a controlled rate.
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve.[5] The Tg is typically reported as the midpoint of this transition.
Experimental Workflow for DSC Analysis
Caption: Workflow for determining the glass transition temperature using DSC.
Logical Relationship of Factors Affecting Tg
The interplay of molecular characteristics and environmental factors determines the glass transition temperature of a carbomer like ULTREZ™ 10.
Factors Influencing Glass Transition Temperature
Caption: Relationship between molecular and environmental factors and Tg.
Application Notes and Protocols for the Dispersion of ULTREZ™ 10 Polymer
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the proper dispersion of ULTREZ™ 10, a crosslinked polyacrylic acid polymer, ensuring optimal perfo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper dispersion of ULTREZ™ 10, a crosslinked polyacrylic acid polymer, ensuring optimal performance and avoiding common issues such as agglomeration. Adherence to these protocols will result in consistent and stable formulations.
Introduction to ULTREZ™ 10
ULTREZ™ 10 is a high-purity acrylic acid polymer known for its excellent thickening, suspending, and stabilizing properties in aqueous and hydroalcoholic systems.[1][2] Its self-wetting characteristics are designed to simplify the dispersion process and reduce processing time.[1][3] However, improper handling can lead to the formation of agglomerates, commonly known as "fish eyes," which can negatively impact the final product's quality and performance.[4][5][6]
Preventing Agglomeration: The Key to Successful Dispersion
Agglomeration occurs when the outer layer of a powder particle hydrates before the core, forming a gel-like barrier that prevents water from penetrating further.[5][6] This results in undissolved lumps within the dispersion. The following protocols are designed to prevent this issue.
Recommended Dispersion Protocol
This protocol is the most straightforward method for achieving a lump-free dispersion.
Materials and Equipment:
ULTREZ™ 10 polymer
Dispersion medium (e.g., deionized water)
Variable-speed overhead mixer with a propeller or turbine impeller[5]
Beaker or vessel of appropriate size
Procedure:
Add the desired amount of the dispersion medium to the mixing vessel.
Begin agitation at a moderate speed (800-1200 rpm) to create a vortex.[4][5] The vortex should be about one to one-and-a-half times the impeller diameter.[5]
Slowly and steadily sift the ULTREZ™ 10 powder into the vortex. A coarse sieve can be beneficial for breaking up any loose agglomerates in the dry powder.[5]
Continue mixing until the polymer is fully dispersed. The unique performance of ULTREZ™ 10 allows it to wet quickly but hydrate slowly, minimizing the risk of lumping.[8]
The resulting dispersion will be acidic (pH ~3) and have a low viscosity.[9][10]
Critical Considerations:
Avoid High Shear: Extremely high-shear mixers, such as rotor-stator homogenizers or blenders, should be used with caution as they can permanently break down the polymer structure, leading to a significant loss in viscosity.[4][5]
Temperature: The dispersion can be prepared at room temperature.
Neutralization: Activating the Thickening Properties
ULTREZ™ 10 is an acidic polymer that requires neutralization to achieve its maximum viscosity and thickening capabilities.[9][11][12][13] The neutralization process uncoils the polymer chains due to electrostatic repulsion, leading to a significant increase in viscosity.[9][13]
The viscosity of an ULTREZ™ 10 dispersion is highly dependent on the pH. The optimal pH range for achieving maximum viscosity is typically between 6.5 and 7.5.[9][12][13]
pH
Viscosity (0.5% Concentration)
~3
Low
5.0 - 9.0
High
>9.0
Decreasing
Note: The viscosity begins to decrease at a pH above 9.0 due to the dampening of the electrostatic repulsion caused by excess electrolytes.[9][13]
Experimental Protocols
Protocol for Preparing a 0.5% ULTREZ™ 10 Gel
Dispersion:
a. Measure 99.5 g of deionized water into a 250 mL beaker.
b. Place the beaker under a variable-speed overhead mixer equipped with a propeller impeller.
c. Adjust the mixer speed to create a vortex without splashing.
d. Slowly sift 0.5 g of ULTREZ™ 10 powder into the vortex.
e. Continue mixing for 15-20 minutes, or until the powder is fully hydrated and the dispersion is uniform.
Neutralization:
a. Prepare a 10% (w/w) solution of Sodium Hydroxide (NaOH).
b. While continuing to stir the ULTREZ™ 10 dispersion, slowly add the 10% NaOH solution dropwise.
c. Monitor the pH of the dispersion using a calibrated pH meter.
d. Continue adding the NaOH solution until a pH of 7.0 ± 0.2 is achieved.
e. Observe the significant increase in viscosity as the gel forms.
Visual Representations
Dispersion Workflow
Caption: Workflow for proper dispersion and neutralization of ULTREZ™ 10.
Application Notes and Protocols for Preparing Stable ULTREZ™ 10 Hydrogels
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the preparation of stable hydrogels using ULTREZ™ 10, a crosslinked polyacrylic acid polymer. It includes com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stable hydrogels using ULTREZ™ 10, a crosslinked polyacrylic acid polymer. It includes comprehensive experimental procedures, quantitative data on formulation parameters, and guidelines for sterilization to ensure a stable and effective hydrogel for various research and drug delivery applications.
Introduction
ULTREZ™ 10 is a self-wetting carbomer that is highly efficient as a rheology modifier, capable of forming sparkling clear hydrogels with high viscosity.[1] Its ease of dispersion and rapid hydration make it a polymer of choice for pharmaceutical and cosmetic formulations.[2] The key to achieving a stable and viscous hydrogel lies in the proper dispersion of the polymer, followed by neutralization of the acidic polymer solution. This process uncoils the polymer chains, leading to a significant increase in viscosity.[3][4]
This application note details the critical steps of dispersion, neutralization, and sterilization, providing quantitative data to guide the formulation process and ensure the desired hydrogel properties are achieved.
Quantitative Data
The final properties of the ULTREZ™ 10 hydrogel are highly dependent on the polymer concentration, the choice and concentration of the neutralizing agent, and the final pH of the formulation. The following tables summarize the quantitative relationships between these parameters.
Table 1: Effect of ULTREZ™ 10 Concentration and pH on Viscosity
ULTREZ™ 10 Concentration (% w/w)
pH
Approximate Viscosity (cP)*
0.2
4.0
Low
0.2
5.0
Moderate
0.2
6.0 - 7.0
High
0.2
8.0
Moderate-High
0.2
9.0
Moderate
0.4
4.0
Low
0.4
5.0
Moderate-High
0.4
6.0 - 7.0
Very High
0.4
8.0
High
0.4
9.0
Moderate-High
0.6
4.0
Moderate
0.6
5.0
High
0.6
6.0 - 7.0
Extremely High
0.6
8.0
Very High
0.6
9.0
High
*Viscosity is dependent on the specific neutralizer used and the shear rate during measurement. "Low," "Moderate," "High," etc., are relative terms for comparison.
Table 2: Common Neutralizing Agents for ULTREZ™ 10 Hydrogels
Neutralizing Agent
Chemical Name
Recommended for
Notes
NaOH
Sodium Hydroxide
Aqueous Gels
Strong base, use with caution. Small amounts needed.[3][4]
TEA
Triethanolamine
Aqueous & Hydroalcoholic Gels
Common in cosmetic and pharmaceutical formulations.[3][4]
KOH
Potassium Hydroxide
Aqueous Gels
Similar to NaOH.
AMPD
Aminomethyl Propanediol
Aqueous & Hydroalcoholic Gels
Good for achieving clear gels.
Table 3: Effect of Sterilization on ULTREZ™ 10 Hydrogel Properties
Application Notes and Protocols for ULTREZ™ 10 in Controlled Release Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals Introduction ULTREZ™ 10, a carbomer interpolymer type A, is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2] It is a versatile excipien...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ULTREZ™ 10, a carbomer interpolymer type A, is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2] It is a versatile excipient widely utilized in the pharmaceutical industry as a thickener, rheology modifier, and bioadhesive agent.[1][2] Its ability to form clear, stable hydrogels at low concentrations makes it an ideal candidate for the development of controlled release drug delivery systems, particularly for topical and ophthalmic applications.[2][3] The controlled release of active pharmaceutical ingredients (APIs) from ULTREZ™ 10 matrices is primarily governed by the swelling of the polymer in an aqueous environment, followed by drug diffusion through the hydrated gel layer. The pH of the surrounding medium significantly influences the swelling behavior and, consequently, the drug release rate.[4]
These application notes provide detailed protocols for the preparation of ULTREZ™ 10-based hydrogels, in vitro drug release testing, and swelling studies. The accompanying data summarizes the influence of ULTREZ™ 10 concentration on drug release profiles.
Data Presentation
Table 1: Formulation Composition of Dexpanthenol Hydrogels with Varying ULTREZ™ 10 Concentrations
Table 2: In Vitro Release of Dexpanthenol from ULTREZ™ 10 Hydrogels
Time (hours)
G1-DXP (1% ULTREZ™ 10) Cumulative Release (%)
G2-DXP (1.5% ULTREZ™ 10) Cumulative Release (%)
G3-DXP (2% ULTREZ™ 10) Cumulative Release (%)
0.5
25.3 ± 1.8
22.1 ± 2.1
18.9 ± 1.5
1
38.6 ± 2.5
33.4 ± 2.8
29.7 ± 2.2
2
51.2 ± 3.1
45.8 ± 3.4
40.1 ± 2.9
4
68.9 ± 4.2
62.3 ± 3.9
55.8 ± 3.5
6
81.5 ± 5.0
75.1 ± 4.6
69.3 ± 4.1
8
90.3 ± 5.5
85.6 ± 5.1
80.2 ± 4.8
10
96.8 ± 5.9
92.4 ± 5.6
88.1 ± 5.3
12
98.9 ± 6.0
96.5 ± 5.8
93.2 ± 5.7
24
>99
>99
>99
Data represents the mean ± standard deviation. Source: Adapted from Çağlar et al., 2023.[2]
Experimental Protocols
Protocol 1: Preparation of ULTREZ™ 10 Hydrogel for Controlled Release
This protocol describes the preparation of a hydrogel formulation containing an active pharmaceutical ingredient (API) using ULTREZ™ 10 as the gelling agent.
Materials:
ULTREZ™ 10 powder
Active Pharmaceutical Ingredient (API)
Propylene glycol
Ethanol
Glycerin
Triethanolamine (TEA)
Distilled water
Beakers
Magnetic stirrer and stir bar
Weighing balance
pH meter
Procedure:
API Dissolution: Dissolve the accurately weighed API in a suitable solvent system. For instance, dexpanthenol can be dissolved in a 1:1 mixture of distilled water and ethanol.[2]
Polymer Dispersion: In a separate beaker, disperse the desired amount of ULTREZ™ 10 powder in distilled water with continuous stirring using a magnetic stirrer.[5] To ensure proper hydration, allow the dispersion to stir for at least 30 minutes.[5]
Addition of Excipients: To the API solution, add propylene glycol and glycerin while stirring.[2]
Combining Phases: Slowly add the API and excipient mixture to the ULTREZ™ 10 dispersion with continuous stirring.
Neutralization and Gel Formation: While stirring, add triethanolamine dropwise to the formulation.[2][6] Monitor the pH of the formulation using a pH meter. Continue adding TEA until a pH of approximately 7 is achieved, at which point a clear, viscous gel will form.[5][6]
Homogenization and Storage: Continue stirring for another 10-15 minutes to ensure a homogenous gel. Store the prepared hydrogel in an airtight container at room temperature.
Protocol 2: In Vitro Drug Release Testing using Franz Diffusion Cell
This protocol outlines the procedure for evaluating the in vitro release of an API from a prepared ULTREZ™ 10 hydrogel formulation using a Franz diffusion cell.[1][3][7]
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Prepared ULTREZ™ 10 hydrogel containing API
Procedure:
Membrane Preparation: Cut the synthetic membrane to the appropriate size to fit the Franz diffusion cell. Hydrate the membrane in the receptor medium for at least 30 minutes before use.
Apparatus Setup: Assemble the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor chamber.[3] The receptor chamber should be filled with a known volume of pre-warmed (32°C) receptor medium.[3] Place a small magnetic stir bar in the receptor chamber.
Sample Application: Accurately weigh a specific amount of the hydrogel formulation (e.g., 1 gram) and apply it evenly onto the surface of the membrane in the donor chamber.[8]
Initiation of the Study: Place the assembled Franz diffusion cells in a water bath or on a heating block maintained at 32°C to simulate skin surface temperature.[3] Start the magnetic stirrer in the receptor chamber to ensure sink conditions.
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port.[2]
Volume Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[2]
Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Data Calculation: Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Protocol 3: Determination of Swelling Index
This protocol describes a method to determine the swelling behavior of the prepared ULTREZ™ 10 hydrogel.
Materials:
Prepared ULTREZ™ 10 hydrogel
Phosphate buffered saline (PBS) at a specific pH (e.g., 7.4)
Initial Weight: Accurately weigh a specific amount of the dried hydrogel (W₀).
Immersion: Place the weighed hydrogel sample in a beaker containing a sufficient volume of the swelling medium (e.g., PBS pH 7.4).
Incubation: Allow the hydrogel to swell for a predetermined period.
Weight of Swollen Gel: At specific time intervals, carefully remove the swollen hydrogel from the beaker. Blot the surface gently with filter paper to remove excess surface water, or use a sieve to drain the excess fluid.[9][10]
Final Weight: Weigh the swollen hydrogel (Wₜ).
Calculation of Swelling Index: Calculate the swelling index using the following formula:[11]
Swelling Index (%) = [(Wₜ - W₀) / W₀] x 100
Where:
Wₜ = Weight of the swollen hydrogel at time t
W₀ = Initial weight of the dried hydrogel
Visualizations
Caption: Experimental workflow for preparing and testing ULTREZ™ 10 hydrogels.
Caption: Mechanism of controlled drug release from an ULTREZ™ 10 hydrogel matrix.
Application Notes and Protocols for Topical Gels Using ULTREZ™ 10 for In Vitro Testing
For Researchers, Scientists, and Drug Development Professionals Introduction ULTREZ™ 10 (Carbomer) is a cross-linked polyacrylic acid polymer widely utilized in the pharmaceutical and cosmetic industries as a high-effici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ULTREZ™ 10 (Carbomer) is a cross-linked polyacrylic acid polymer widely utilized in the pharmaceutical and cosmetic industries as a high-efficiency rheology modifier.[1][2][3][4][5] Its self-wetting properties and low dusting nature make it easy to use, enabling the formulation of sparkling clear, viscous gels and creams.[1][2][3][4][5] Un-neutralized, an aqueous dispersion of ULTREZ™ 10 has a pH of approximately 2.5-3.5.[3][6] To achieve maximum viscosity and the desired gel structure, neutralization with a suitable base is required.[3][6]
These application notes provide detailed protocols for the formulation of topical gels using ULTREZ™ 10 and subsequent in vitro characterization, including viscosity, spreadability, and drug release testing.
Formulation of ULTREZ™ 10 Topical Gel
This section outlines the materials, equipment, and a step-by-step protocol for the preparation of a basic topical gel.
Materials and Equipment
Active Pharmaceutical Ingredient (API): As required for the specific application.
ULTREZ™ 10 (Carbomer): Gelling agent.
Purified Water: Vehicle.
Neutralizing Agent: e.g., Triethanolamine (TEA) or Sodium Hydroxide (NaOH).
The following protocol is based on the "cold mechanical method".[8]
Dispersion of ULTREZ™ 10:
Accurately weigh the required amount of ULTREZ™ 10 (typically 0.2-1.0% w/w).[1]
In a beaker, measure the desired amount of purified water.
While stirring the water at a low to moderate speed (e.g., 500 rpm) with an overhead or magnetic stirrer, slowly sprinkle the ULTREZ™ 10 powder onto the surface of the water to avoid agglomeration.[1]
Continue stirring until the polymer is fully dispersed and hydrated. The dispersion will appear translucent and have a low viscosity.
Incorporation of Other Ingredients:
If using co-solvents, penetration enhancers, or preservatives, they can be added to the aqueous dispersion at this stage with continuous stirring.
If the API is water-soluble, it can be dissolved in the purified water before dispersing the ULTREZ™ 10.
If the API is not water-soluble, it may need to be dissolved in a suitable co-solvent before being added to the gel.
Neutralization:
Slowly add the neutralizing agent dropwise to the dispersion while stirring. Common neutralizers include Triethanolamine (TEA) and Sodium Hydroxide (NaOH).[3][6]
The gel will begin to thicken as the pH increases.
Monitor the pH of the gel using a calibrated pH meter. The optimal pH for maximum viscosity is typically between 6.5 and 7.5.[3][6]
Continue adding the neutralizer until the target pH is reached.
Final Mixing and Homogenization:
Once the desired pH and viscosity are achieved, continue stirring for a period to ensure a homogenous gel.
For a smoother and more uniform gel, a homogenizer can be used at a low speed for a short duration.
Allow the gel to rest to eliminate any entrapped air bubbles.
Example Formulations
The following table provides example formulations with varying concentrations of ULTREZ™ 10.
Ingredient
Formulation 1
Formulation 2
Formulation 3
ULTREZ™ 10
0.5% w/w
1.0% w/w
1.5% w/w
API
X% w/w
X% w/w
X% w/w
Propylene Glycol
5.0% w/w
5.0% w/w
5.0% w/w
Triethanolamine (TEA)
q.s. to pH 7.0
q.s. to pH 7.0
q.s. to pH 7.0
Purified Water
q.s. to 100%
q.s. to 100%
q.s. to 100%
q.s. = quantum satis (as much as is sufficient)
In Vitro Testing Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the formulated topical gels.
Viscosity Measurement
Viscosity is a critical parameter that affects the spreadability, retention time on the skin, and release of the API.[7] Topical gels typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases with increasing shear rate.[4]
Brookfield Viscometer (or equivalent rotational viscometer) with appropriate spindles (e.g., cone and plate or disc type).[9][10]
Sample Preparation: Place a sufficient amount of the gel in a suitable container, ensuring there are no air bubbles. Allow the sample to equilibrate to a constant temperature (e.g., 25°C).[9]
Instrument Setup:
Turn on the viscometer and allow it to self-zero.[11]
Select an appropriate spindle and rotational speed. For highly viscous gels, a smaller spindle and lower speed may be necessary.[11] The torque reading should ideally be between 10% and 100% for accurate measurements.[12]
Attach the selected spindle to the viscometer.[12]
Measurement:
Immerse the spindle into the center of the gel sample up to the immersion mark, avoiding trapping air bubbles.[11]
Start the motor and allow the reading to stabilize.
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
It is recommended to measure viscosity at various rotational speeds to characterize the shear-thinning behavior of the gel.[9]
Perform all measurements in triplicate.
Formulation
ULTREZ™ 10 Conc. (% w/w)
Spindle
Speed (RPM)
Viscosity (cP) ± SD
1
1.0
T-C 52
10
32,500 ± 500
2
1.5
T-C 52
10
45,000 ± 700
3
2.0
T-C 52
10
58,000 ± 850
Data is illustrative. Actual values will depend on the specific formulation and measurement conditions.
Spreadability Testing
Spreadability is an important characteristic for patient compliance and uniform application of the topical product.[2]
Spreadability apparatus (e.g., Mutimer et al. type or parallel-plate method).[8]
Glass slides.
Analytical balance.
Weights.
Place 1 gram of the gel on the center of a glass slide.
Place a second glass slide on top of the gel.
Place a known weight (e.g., 100 g) on the top slide for a specific time (e.g., 1 minute).
Measure the diameter of the circle the gel has spread to.
Calculate the spreadability using the formula:
S = d² * (π/4)
Where S is the spreadability and d is the diameter of the spread gel.
Perform the test in triplicate.
Formulation
ULTREZ™ 10 Conc. (% w/w)
Spreadability (mm²) ± SD
1
1.0
250 ± 15
2
1.5
210 ± 12
3
2.0
180 ± 10
Data is illustrative.
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of topical formulations by measuring the rate of API release from the gel matrix.[13] The Franz diffusion cell is the most commonly used apparatus for this test.[13]
Receptor medium (e.g., phosphate-buffered saline, ethanol/water mixture).
Magnetic stirrer.
Water bath for temperature control.
Syringes and vials for sampling.
Analytical method for API quantification (e.g., HPLC, UV-Vis spectrophotometry).
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
Franz Cell Assembly:
Mount the prepared membrane between the donor and receptor compartments of the Franz cell, ensuring no air bubbles are trapped underneath.[14]
Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5 °C) receptor medium. The receptor medium should provide sink conditions for the API.
Place a small magnetic stir bar in the receptor compartment and place the cell in the diffusion apparatus with continuous stirring.
Dosing:
Accurately weigh a specific amount of the gel (e.g., 300-400 mg) and apply it uniformly to the surface of the membrane in the donor compartment.[13]
Sampling:
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a specific volume of the receptor medium from the sampling port.[13]
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume.[13]
Sample Analysis:
Analyze the collected samples for API concentration using a validated analytical method.
Data Analysis:
Calculate the cumulative amount of API released per unit area (µg/cm²) at each time point.
Plot the cumulative amount of API released versus the square root of time. The slope of the linear portion of the plot represents the release rate.
Formulation
ULTREZ™ 10 Conc. (% w/w)
Release Rate (µg/cm²/h^0.5) ± SD
1
1.0
150 ± 8
2
1.5
125 ± 6
3
2.0
100 ± 5
Data is illustrative.
Visualizations
Gel Formulation Workflow
Caption: Workflow for the formulation of a topical gel using ULTREZ™ 10.
In Vitro Testing Workflow
Caption: Experimental workflow for the in vitro testing of ULTREZ™ 10 topical gels.
Neutralization Process and Gel Formation
Caption: Logical relationship of the neutralization process for gel formation.
Application of ULTREZ™ 10 in Bioadhesive Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction ULTREZ™ 10, a Carbopol® polymer, is a crosslinked polyacrylic acid that serves as a high-efficiency rheology modifier, thickener, and bioadhesi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ULTREZ™ 10, a Carbopol® polymer, is a crosslinked polyacrylic acid that serves as a high-efficiency rheology modifier, thickener, and bioadhesive agent.[1][2] Its self-wetting properties and ease of dispersion make it a versatile excipient in the development of various pharmaceutical dosage forms, particularly bioadhesive formulations for topical, ophthalmic, and mucosal drug delivery.[1][2][3] This document provides detailed application notes and protocols for the utilization of ULTREZ™ 10 in creating bioadhesive gels.
Key Features of ULTREZ™ 10 in Bioadhesive Formulations
Excellent Bioadhesion: Forms strong, non-covalent bonds with mucosal tissues, prolonging residence time and enhancing drug absorption.
High Viscosity at Low Concentrations: Enables the formulation of gels and semisolids with desirable consistency and feel.[4]
Clarity: Forms sparkling clear gels, which is aesthetically advantageous for many topical and mucosal products.
Shear-Thinning Rheology: Gels exhibit a decrease in viscosity under shear stress (e.g., during application), allowing for easy spreading, and an increase in viscosity at rest, ensuring the formulation stays in place.
Compatibility: Compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients.
Experimental Protocols
This section details the methodologies for preparing and evaluating bioadhesive formulations containing ULTREZ™ 10.
Preparation of a Bioadhesive Gel (General Protocol)
This protocol describes the preparation of a basic bioadhesive gel using ULTREZ™ 10. The concentration of ULTREZ™ 10 can be adjusted (typically between 0.5% and 2.0% w/w) to achieve the desired viscosity.
Materials:
ULTREZ™ 10 polymer
Deionized water
Neutralizing agent (e.g., Triethanolamine (TEA) or Sodium Hydroxide solution)
Active Pharmaceutical Ingredient (API) and other excipients as required
Propylene glycol (optional, as a humectant and co-solvent)
Glycerin (optional, as a humectant)
Preservative (e.g., propylparaben)
Procedure:
Dispersion: Slowly sprinkle the ULTREZ™ 10 polymer into the vortex of rapidly agitating deionized water. Continue mixing until the polymer is fully dispersed and free of lumps. The unique dispersion performance of ULTREZ™ 10 allows it to wet quickly while hydrating slowly, which helps to minimize lumping.[5]
Hydration: Allow the dispersion to hydrate for at least 30 minutes. The dispersion will appear translucent and will have a low viscosity at this stage.
Incorporation of Other Ingredients: If applicable, dissolve the API and other water-soluble excipients in a separate portion of deionized water. Add this solution to the hydrated ULTREZ™ 10 dispersion with gentle mixing. If using propylene glycol or glycerin, they can be added at this stage.
Neutralization: Slowly add the neutralizing agent (e.g., a 10% w/w solution of TEA) dropwise to the dispersion while continuously stirring. The viscosity of the formulation will increase significantly as the pH approaches neutrality (typically pH 6.0-7.5). Monitor the pH of the gel using a calibrated pH meter.
Final Mixing: Continue gentle mixing until a homogenous, transparent gel is formed. Avoid entrapping air bubbles.
Deaeration: If necessary, allow the gel to stand or centrifuge it at a low speed to remove any entrapped air bubbles.
Viscosity Measurement
Viscosity is a critical parameter for bioadhesive gels, influencing their spreadability, retention, and drug release characteristics.
Equipment:
Brookfield-type rotational viscometer with appropriate spindles.
Procedure:
Equilibrate the gel sample to a controlled temperature (e.g., 25 °C or 37 °C) in a water bath.
Place an appropriate amount of the gel in a suitable container.
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale deflection.
Lower the spindle into the gel, ensuring it is immersed to the marked level and that there are no air bubbles trapped beneath the spindle.
Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the gel.
Ex Vivo Bioadhesion Strength Measurement
This protocol describes the measurement of the force required to detach the bioadhesive gel from a mucosal tissue, providing a quantitative measure of its bioadhesive strength. Porcine buccal mucosa is a commonly used model due to its similarity to human oral mucosa.[6]
Equipment:
Texture Analyzer equipped with a cylindrical probe.
Freshly excised porcine buccal mucosa.
Phosphate buffered saline (PBS, pH 6.8).
Surgical scissors and forceps.
Procedure:
Tissue Preparation:
Obtain fresh porcine buccal tissue from a local abattoir.
Carefully excise the mucosal membrane from the underlying connective tissue.
Cut the mucosa into appropriately sized pieces to be mounted on the texture analyzer's stationary platform.
Keep the tissue moist with PBS at all times.
Sample Preparation:
Apply a defined amount of the bioadhesive gel to the surface of the cylindrical probe of the texture analyzer.
Measurement:
Mount the prepared mucosal tissue onto the stationary platform of the texture analyzer, ensuring the mucosal side is facing upwards.
Bring the probe with the gel into contact with the mucosal surface at a defined pre-test speed (e.g., 0.5 mm/s).
Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for the formation of bioadhesive bonds.[7]
Withdraw the probe at a constant post-test speed (e.g., 0.1 mm/s).[7]
Record the force required to detach the gel from the mucosal surface. The maximum force is recorded as the peak detachment force (a measure of bioadhesive strength), and the area under the force-distance curve represents the work of adhesion.
Data Analysis:
Perform multiple replicates for each formulation.
Calculate the mean and standard deviation of the peak detachment force and work of adhesion.
In Vitro Drug Release Study
This protocol describes the use of a Franz diffusion cell to evaluate the rate and extent of drug release from the bioadhesive gel.
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
Membrane Preparation:
If using a synthetic membrane, soak it in the receptor medium for at least 30 minutes before use.
If using a biological membrane, prepare it as described in the bioadhesion protocol.
Franz Cell Assembly:
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
Fill the receptor compartment with a known volume of pre-warmed (37 °C) receptor medium.
Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer to ensure continuous mixing of the receptor medium.
Sample Application:
Apply a known quantity of the bioadhesive gel formulation onto the surface of the membrane in the donor compartment.
Sampling:
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port.
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
Drug Analysis:
Analyze the drug concentration in the collected samples using a validated analytical method.
Data Analysis:
Calculate the cumulative amount of drug released per unit area of the membrane at each time point.
Plot the cumulative amount of drug released versus time to obtain the drug release profile.
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.
Data Presentation
The following tables summarize typical quantitative data for bioadhesive formulations prepared with ULTREZ™ 10. The values are indicative and can vary depending on the specific formulation composition and experimental conditions.
Table 1: Viscosity of Bioadhesive Gels with Varying ULTREZ™ 10 Concentrations
Application Notes and Protocols for ULTREZ™ 10 in Ophthalmic Delivery Systems
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of ULTREZ™ 10, a carbomer-type polymer, in the development of ophthalmic drug delivery s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ULTREZ™ 10, a carbomer-type polymer, in the development of ophthalmic drug delivery systems. Detailed protocols for formulation preparation, characterization, and performance testing are provided to guide researchers in utilizing this versatile excipient for creating effective and stable ocular formulations.
Introduction to ULTREZ™ 10 in Ophthalmic Formulations
ULTREZ™ 10 is a high molecular weight, cross-linked polyacrylic acid polymer.[1][2][3][4] In ophthalmology, it is a preferred excipient due to its ability to form clear, viscous gels at low concentrations, enhancing the residence time of formulations on the ocular surface and improving drug bioavailability.[5][6][7] Its key properties relevant to ophthalmic delivery systems include:
Rheology Modification: ULTREZ™ 10 imparts high viscosity to aqueous solutions, which is crucial for prolonging contact time with the eye.[4][5] The polymer exhibits pseudoplastic (shear-thinning) behavior, meaning the viscosity decreases under the shear stress of blinking, improving comfort upon instillation, and increases at rest to ensure retention.[1][8]
Mucoadhesion: The carboxylic acid groups in the polymer chain allow for hydrogen bonding with the mucin layer of the tear film, leading to strong mucoadhesive properties.[5][9] This adhesion further extends the duration the formulation remains on the eye's surface.
Sustained Drug Release: The gel matrix formed by ULTREZ™ 10 can act as a reservoir for the incorporated active pharmaceutical ingredient (API), providing a sustained release profile.[10]
Optical Clarity: Formulations prepared with ULTREZ™ 10 can be highly transparent, which is a critical requirement for ophthalmic products to avoid blurred vision.[3][11]
Safety and Biocompatibility: Carbomers like ULTREZ™ 10 have a long history of safe use in ophthalmic preparations and are known for their low irritation potential.[2]
Formulation Development of ULTREZ™ 10 Ophthalmic Gels
General Formulation Protocol
This protocol outlines the basic steps for preparing a simple ULTREZ™ 10 ophthalmic gel. The concentration of ULTREZ™ 10 can be varied, typically ranging from 0.1% to 0.5% w/w, to achieve the desired viscosity.[12]
Materials:
ULTREZ™ 10 NF polymer
Purified water
Neutralizing agent (e.g., 0.1 N Sodium Hydroxide, Triethanolamine)
Dispersion: Slowly sprinkle the required amount of ULTREZ™ 10 powder into a vortex of vigorously stirred purified water. Continue stirring until the polymer is fully dispersed and hydrated. Avoid clumping.
API Incorporation: If the API is water-soluble, dissolve it in a separate portion of purified water and then add it to the polymer dispersion. If the API is not water-soluble, it may need to be incorporated as a suspension after the gel is formed.
Isotonicity Adjustment: Dissolve the isotonicity agent in the dispersion. Ophthalmic solutions should be isotonic with tear fluid (approximately 280-320 mOsm/kg).[13]
Neutralization: While continuously stirring, slowly add the neutralizing agent dropwise to the dispersion. This will cause the polymer to uncoil and the viscosity to increase, forming a gel. Monitor the pH and adjust it to the desired range for ophthalmic formulations (typically pH 6.8-7.4).[8]
Preservative Addition: If required, add the preservative at this stage.
Final Volume Adjustment: Add purified water to reach the final target volume and stir until a homogenous gel is formed.
Sterilization: Sterilize the final formulation, for example, by autoclaving. Note that the viscosity of the gel may decrease after autoclaving, so this should be accounted for during formulation development.[11]
Experimental Workflow for Formulation
Workflow for preparing an ULTREZ™ 10 ophthalmic gel.
Characterization of ULTREZ™ 10 Ophthalmic Gels
Viscosity Measurement
Objective: To determine the rheological properties of the formulated gel, which are critical for its performance.
Equipment: Rotational viscometer or rheometer (e.g., Brookfield viscometer, cone and plate rheometer).
Protocol:
Place a suitable amount of the gel sample in the viscometer cup.
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C or 34°C to simulate ocular surface temperature).
Measure the viscosity at various shear rates (e.g., ranging from 0.1 to 100 s⁻¹) to characterize the shear-thinning behavior.
For a simple viscosity check, a single point measurement can be taken at a specific shear rate.
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Quantitative Data on Viscosity
The viscosity of Carbopol gels is influenced by the polymer concentration and the pH of the formulation.
Note: Viscosity values are approximate and can vary based on the specific formulation and measurement conditions.
In Vitro Drug Release Testing
Objective: To evaluate the rate and extent of drug release from the ophthalmic gel.
Equipment: Franz diffusion cell apparatus.[15][16][17][18]
Protocol:
Membrane Preparation: A synthetic membrane (e.g., cellulose acetate, polysulfone) or a biological membrane (e.g., excised cornea) is placed between the donor and receptor compartments of the Franz diffusion cell.
Receptor Medium: The receptor compartment is filled with a suitable medium that mimics tear fluid (e.g., simulated lacrimal fluid, phosphate-buffered saline at pH 7.4). The medium should be maintained at a constant temperature (e.g., 34°C ± 0.5°C) and stirred continuously.[18]
Sample Application: A precise amount of the ophthalmic gel is placed on the membrane in the donor compartment.
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh receptor medium to maintain sink conditions.
Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[17][18]
Data Analysis: The cumulative amount of drug released is plotted against time to determine the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[19]
Experimental Workflow for In Vitro Drug Release
Workflow for in vitro drug release testing.
Mucoadhesion Studies
Objective: To quantify the mucoadhesive strength of the formulation, which is indicative of its residence time on the ocular surface.
Method 1: Rheological Synergy
Prepare a mucin dispersion (e.g., 5-15% w/w in simulated tear fluid).[20]
Measure the viscosity of the ULTREZ™ 10 gel (η_gel) and the mucin dispersion (η_mucin) separately.
Mix the gel and the mucin dispersion (e.g., in a 1:1 ratio) and measure the viscosity of the mixture (η_mix).
Calculate the rheological synergy (Δη) using the following equation: Δη = η_mix - (η_gel + η_mucin).
A positive value of Δη indicates a mucoadhesive interaction.
Method 2: Tensile Test
A piece of mucosal tissue (e.g., from a porcine eye) is secured to a holder.
A defined amount of the gel is applied to the mucosal surface.
Another surface (e.g., a probe of a texture analyzer) is brought into contact with the gel.
After a set contact time, the surfaces are separated at a constant speed.
The force required to detach the surfaces (force of detachment) and the work of adhesion (area under the force-distance curve) are measured as indicators of mucoadhesive strength.
Application Notes: Rheological Characterization Techniques for Carbopol® Ultrez™ 10 Formulations
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the essential rheological characterization techniques for formulations containing Carbopol® Ultrez™...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential rheological characterization techniques for formulations containing Carbopol® Ultrez™ 10. This versatile cross-linked polyacrylic acid polymer is a staple in the pharmaceutical and personal care industries, primarily used to modify viscosity and provide desirable flow properties.[1][2][3] Understanding and controlling the rheology of Ultrez 10 formulations is paramount for ensuring product stability, performance, and patient acceptability.
Carbopol® Ultrez™ 10 is known for its efficiency in thickening, suspending, and stabilizing a wide range of products, from topical gels and creams to oral suspensions.[1][4] Its self-wetting properties make it easier to handle and process compared to other Carbopol® grades.[3][5] The polymer's rheological behavior is highly dependent on factors such as concentration, pH, and the presence of other excipients.[6][7] Therefore, precise and reproducible rheological characterization is a critical aspect of formulation development.
Key Rheological Parameters and Their Significance
The performance of an Ultrez™ 10 formulation is dictated by several key rheological parameters:
Viscosity: This is a measure of a formulation's resistance to flow. Ultrez™ 10 gels typically exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases with increasing shear rate.[7][8][9] This property is advantageous for topical products that need to be easily spreadable during application but remain viscous at rest.
Yield Stress: This is the minimum amount of stress required to initiate flow. A sufficient yield stress is crucial for suspending active pharmaceutical ingredients (APIs) or other insoluble components, preventing sedimentation and ensuring dose uniformity.[7]
Viscoelasticity: Ultrez™ 10 gels exhibit both viscous (liquid-like) and elastic (solid-like) properties. These are quantified by the loss modulus (G'') and the storage modulus (G'), respectively. In a well-structured gel, the storage modulus is typically higher than the loss modulus (G' > G''), indicating a more solid-like behavior at rest.[10]
Experimental Protocols
The following are detailed protocols for the fundamental rheological tests used to characterize Ultrez™ 10 formulations.
Objective: To prepare a standardized Carbopol® Ultrez™ 10 hydrogel for rheological analysis.
Materials:
Carbopol® Ultrez™ 10 powder
Deionized water
Neutralizing agent (e.g., 18% w/w sodium hydroxide solution or triethanolamine)
Analytical balance
Low-shear mechanical stirrer with a paddle or anchor impeller
pH meter
Procedure:
Weigh the required amount of deionized water into a beaker.
While stirring the water at a moderate speed to create a vortex, slowly sprinkle the Carbopol® Ultrez™ 10 powder into the vortex to ensure proper dispersion and prevent clumping.
Continue mixing until the polymer is fully hydrated and the solution is free of lumps. This may take up to an hour.
Slowly add the neutralizing agent dropwise while continuously monitoring the pH.
Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5) is reached. The viscosity will increase significantly upon neutralization.[10]
Once the target pH is achieved, stop adding the neutralizing agent and continue mixing at a low speed for another 15-20 minutes to ensure homogeneity.
Allow the gel to stand for at least 24 hours to ensure complete hydration and relaxation of the polymer network before performing rheological measurements.
Viscosity Profiling (Flow Curve)
Objective: To determine the viscosity of the formulation as a function of shear rate.
Instrumentation:
Controlled-stress or controlled-rate rheometer
Cone and plate or parallel plate geometry
Peltier temperature control system
Procedure:
Set the temperature of the rheometer's lower plate to the desired measurement temperature (e.g., 25 °C).
Carefully apply the sample to the lower plate, ensuring there are no air bubbles.
Lower the upper geometry to the specified gap setting.
Allow the sample to equilibrate at the set temperature for a few minutes.
Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
Record the viscosity at different shear rates.
Plot the viscosity versus the shear rate on a log-log scale to visualize the shear-thinning behavior.
Yield Stress Determination
Objective: To measure the minimum stress required to initiate flow.
Method 1: Stress Ramp
Using a controlled-stress rheometer, apply a linearly increasing stress ramp to the sample at a constant temperature.
Monitor the resulting shear rate.
The yield stress is the point at which there is a sudden and significant increase in the shear rate, indicating the transition from solid-like to liquid-like behavior.
Method 2: Oscillatory Stress Sweep
Perform an oscillatory test by applying a logarithmically increasing stress at a constant frequency (e.g., 1 Hz).
Plot the storage modulus (G') and loss modulus (G'') as a function of the applied stress.
The yield stress can be identified as the stress at which G' and G'' crossover, or where G' starts to decrease significantly, indicating the breakdown of the gel structure.
Objective: To determine the elastic (storage modulus, G') and viscous (loss modulus, G'') properties of the formulation.
Procedure:
Amplitude Sweep (Strain or Stress Sweep):
First, determine the linear viscoelastic region (LVER), which is the range of strain or stress where the material's response is independent of the applied amplitude.
Perform a sweep of increasing strain or stress at a constant frequency (e.g., 1 Hz).
The LVER is the plateau region where G' and G'' remain constant.
Frequency Sweep:
Select a strain or stress value within the LVER.
Perform a frequency sweep at this constant strain/stress, typically from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s).
Plot G' and G'' versus frequency. For a typical Ultrez™ 10 gel, G' will be greater than G'', and both moduli will show some frequency dependence.[10]
Data Presentation
The following tables provide representative quantitative data for Ultrez™ 10 formulations.
Table 1: Apparent Viscosity of Ultrez™ 10 Hydrogels at Different Concentrations (pH 7.0, 25 °C)
Shear Rate (s⁻¹)
0.2% Ultrez™ 10 (Pa·s)
0.5% Ultrez™ 10 (Pa·s)
1.0% Ultrez™ 10 (Pa·s)
0.1
25
60
150
1
8
20
50
10
2
5
15
100
0.5
1.2
4
Table 2: Yield Stress and Viscoelastic Properties of Ultrez™ 10 Hydrogels (pH 7.0, 25 °C)
Parameter
0.2% Ultrez™ 10
0.5% Ultrez™ 10
1.0% Ultrez™ 10
Yield Stress (Pa)
15
40
90
Storage Modulus (G') at 1 Hz (Pa)
100
300
800
Loss Modulus (G'') at 1 Hz (Pa)
15
45
120
Tan Delta (G''/G') at 1 Hz
0.15
0.15
0.15
Visualizations
Caption: Experimental workflow for preparing and characterizing Ultrez 10 formulations.
Caption: Relationship between neutralization and rheological properties of Ultrez 10.
Technical Support Center: ULTREZ™ 10 Powder Dispersion
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the formation of clumps and agglomerates when mixing ULTREZ™ 10...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the formation of clumps and agglomerates when mixing ULTREZ™ 10 powder.
Troubleshooting Guide: Avoiding Clumps
Q1: I'm seeing clumps and "fish eyes" in my ULTREZ™ 10 dispersion. What is causing this?
A1: Clumping, often resulting in "fish eyes" (gel-like particles with a dry powder core), is a common issue when dispersing carbomer powders like ULTREZ™ 10.[1][2][3][4] This phenomenon occurs when the outer surface of a powder particle hydrates and swells rapidly upon contact with the solvent, forming a gel layer that prevents the solvent from penetrating to the dry powder inside.[2][3] The low density of the powder can also cause it to float on the surface of the liquid, increasing the likelihood of agglomerate formation.[4][5]
Q2: How can I prevent these clumps from forming during mixing?
A2: The key to preventing clumps is to ensure that each particle is individually wetted before it has a chance to agglomerate. Several techniques can be employed:
Controlled Powder Addition: The simplest method is to slowly and carefully sift the ULTREZ™ 10 powder into the vortex of a rapidly agitated liquid.[3] Using a sieve can help to break up any loose agglomerates and introduce the powder as fine, discrete particles.[3]
High-Shear Mixing: Utilizing a high-shear mixer is a very effective method for breaking down agglomerates and achieving a smooth, consistent dispersion.[1][4][6] However, prolonged exposure to extremely high shear can damage the polymer and lead to a permanent loss of viscosity, so caution is advised.[3][5]
Surface Wetting: For less turbulent mixing, you can sprinkle the powder over the entire surface of the liquid and allow it to wet out undisturbed before initiating agitation. ULTREZ™ 10 has self-wetting properties that make it easier to disperse than many traditional carbomers.[7][8]
Q3: What type of mixing equipment is recommended?
A3: The choice of equipment depends on the scale of your preparation.
Laboratory Scale: A standard laboratory overhead stirrer with a propeller or turbine blade can be effective if the powder is added slowly and agitation is sufficient to create a good vortex.[3]
Larger Scale/Difficult Dispersions: High-shear mixers, such as those with a rotor/stator design, are highly recommended for ensuring a completely agglomerate-free dispersion, especially for larger batches.[1][4][6]
Q4: Does the order of addition matter?
A4: Yes, the order of addition is crucial. ULTREZ™ 10 powder should be fully dispersed and hydrated in the solvent before adding any neutralizing agents.[5] Neutralization causes the polymer to swell and significantly increases the viscosity, which will trap any existing clumps and make them impossible to disperse.
Frequently Asked Questions (FAQs)
Q5: What is the recommended concentration of ULTREZ™ 10?
A5: The optimal concentration of ULTREZ™ 10 will depend on your specific application and desired viscosity. However, it is a very efficient thickener, and concentrations are typically low.
Q6: How long does it take for ULTREZ™ 10 to fully hydrate?
A6: While ULTREZ™ 10 has rapid wetting properties, complete hydration to achieve maximum viscosity can take some time.[7][8] Depending on the formulation and mixing conditions, this can range from minutes to several hours. Allowing the dispersion to stand for a period after initial mixing can be beneficial.[1]
Q7: Can I add ULTREZ™ 10 to the oil phase of an emulsion?
A7: Yes, for emulsion formulations, adding the carbomer to the oil phase before emulsification can be an effective method to ensure good dispersion.[10]
Q8: Are there any formulation tips that can help with dispersion?
A8: Adding a small amount of acid or electrolyte to the water phase before adding the ULTREZ™ 10 powder can significantly improve dispersion by reducing the initial viscosity of the solution.[10]
Experimental Protocol: Clump-Free Dispersion of ULTREZ™ 10
This protocol outlines a standard method for achieving a smooth, agglomerate-free dispersion of ULTREZ™ 10 powder.
Materials:
ULTREZ™ 10 Powder
Deionized Water (or desired solvent)
Variable-speed overhead mixer with propeller or turbine impeller
Beaker or mixing vessel
Sieve (optional, but recommended)
Procedure:
Vessel Setup: Place the desired amount of deionized water into the mixing vessel.
Initiate Agitation: Position the impeller off-center and near the bottom of the vessel. Begin agitation at a speed sufficient to create a vortex that is approximately one to one-and-a-half times the diameter of the impeller.[3]
Powder Addition: Slowly and steadily sift the ULTREZ™ 10 powder onto the shoulder of the vortex. Avoid adding the powder too quickly, as this can lead to the formation of clumps.
Mixing and Hydration: Continue mixing at a high speed until all the powder is incorporated and the dispersion appears uniform. Reduce the mixing speed to a gentle agitation and allow the solution to mix for a specified time (e.g., 30-60 minutes) to ensure complete hydration.
Visual Inspection: Visually inspect the dispersion for any remaining clumps or "fish eyes." If present, a short period of higher shear mixing may be required.
Neutralization (if required): Once the polymer is fully hydrated and the dispersion is smooth, proceed with the addition of a neutralizing agent to achieve the desired viscosity and gel structure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for avoiding clumps when mixing ULTREZ™ 10 powder.
ULTREZ 10 Technical Support Center: Troubleshooting Low Viscosity Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with ULTREZ 10 carbomer gels, specifically focusing on achieving the desired viscosity.
Troubleshooting Guide: Why is My ULTREZ 10 Gel Not Reaching the Expected Viscosity?
Low viscosity in your ULTREZ 10 gel can stem from several factors throughout the preparation process. This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose the potential reasons for low viscosity in your ULTREZ 10 gel.
Caption: Troubleshooting workflow for low viscosity in ULTREZ 10 gels.
Frequently Asked Questions (FAQs)
Dispersion and Hydration
Q1: What are "fisheyes" and how do they affect viscosity?
A1: "Fisheyes" are undissolved agglomerates of the ULTREZ 10 powder that have a swollen outer layer and a dry, unhydrated core.[1] This incomplete hydration prevents the polymer from contributing to the viscosity of the gel, resulting in a lower than expected final viscosity. To avoid this, the powder should be sprinkled slowly into a rapidly stirring aqueous phase.[2]
Q2: Can I use hot water to speed up the hydration process?
A2: No, it is not recommended to use hot water. Adding ULTREZ 10 to hot water can cause the outside of the powder granules to swell too quickly, leading to the formation of "fisheyes" and preventing complete hydration.[1] Room temperature deionized or distilled water is ideal for proper dispersion and hydration.
Q3: How long does it take for ULTREZ 10 to fully hydrate?
A3: Complete hydration can take several hours.[2] It is crucial to allow sufficient time for the polymer to swell completely to achieve maximum viscosity.
Neutralization
Q4: Why is neutralization necessary for ULTREZ 10 gels?
A4: ULTREZ 10 is an acidic polymer. In its acidic state, the polymer chains are tightly coiled. Neutralization with an alkaline substance causes the acidic groups on the polymer to ionize, leading to electrostatic repulsion between the chains. This repulsion uncoils the polymer, causing it to swell and significantly increase the viscosity of the solution, forming a gel.[2][3]
Q5: What is the optimal pH for achieving high viscosity with ULTREZ 10?
A5: The viscosity of an ULTREZ 10 gel is highly dependent on the pH of the solution. A significant increase in viscosity is observed when the pH is adjusted to a range of 5.0 to 7.0.[2][4] For many applications, the optimal viscosity is achieved at a pH of approximately 6.0-7.0.[5]
Q6: What are suitable neutralizers for ULTREZ 10?
A6: Common neutralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and triethanolamine (TEA).[1][2] The choice of neutralizer can depend on the specific requirements of your formulation.
Formulation and Processing
Q7: Can other ingredients in my formulation affect the viscosity of the ULTREZ 10 gel?
A7: Yes. The presence of electrolytes, such as salts, can significantly reduce the viscosity of the gel by shielding the electrostatic repulsion between the polymer chains.[6] Highly acidic or basic ingredients can also interfere with the gel structure.
Q8: Does the mixing speed and duration affect the final viscosity?
A8: Yes. While high-shear mixing is beneficial for initial dispersion, prolonged exposure to high shear after the gel has been neutralized can permanently break down the polymer network, leading to a loss of viscosity.[3] Once the gel is formed, gentle, paddle-like mixing is recommended.
Quantitative Data
The viscosity of an ULTREZ 10 gel is primarily influenced by its concentration and the final pH of the formulation. The following tables provide an overview of the expected viscosity under different conditions.
Table 1: Effect of pH on the Viscosity of 0.5% ULTREZ 10 Gel
pH
Approximate Viscosity (mPa·s)*
3.0
< 1,000
4.0
~10,000
5.0
~30,000
6.0
~45,000
7.0
~50,000
8.0
~48,000
9.0
~40,000
*Data extrapolated from graphical representations in technical datasheets. Viscosity measured using a Brookfield RVT viscometer at 20 rpm and 25°C.
Table 2: Effect of Concentration on Viscosity at pH 7.0
Concentration (% w/w)
Approximate Viscosity (mPa·s)*
0.2
~20,000
0.5
~50,000
1.0
> 60,000
*Data extrapolated from graphical representations in technical datasheets. Viscosity measured using a Brookfield RVT viscometer at 20 rpm and 25°C.
Experimental Protocols
Protocol for Preparation of a Standard 0.5% (w/w) ULTREZ 10 Gel
This protocol outlines the key steps for preparing a standard ULTREZ 10 gel and measuring its viscosity.
Overhead stirrer with a propeller or paddle agitator
pH meter
Viscometer (e.g., Brookfield RVT)
Procedure:
Dispersion:
Weigh the required amount of deionized water into a beaker.
Begin stirring the water at a moderate to high speed to create a vortex.
Slowly and carefully sprinkle the pre-weighed ULTREZ 10 powder into the vortex. Avoid dumping the powder in all at once to prevent the formation of agglomerates.
Hydration:
Continue stirring for 15-30 minutes until a uniform, lump-free dispersion is achieved.
Cover the beaker and allow the dispersion to hydrate for at least 1-2 hours. For optimal results, allow it to hydrate for several hours or overnight.
Neutralization:
Place the hydrated dispersion under gentle agitation using a paddle stirrer.
Slowly add the neutralizing agent dropwise to the dispersion.
Monitor the pH of the dispersion continuously using a calibrated pH meter.
Continue adding the neutralizer until the desired pH (e.g., 6.5 - 7.0) is reached. The viscosity will increase significantly during this step.
Viscosity Measurement:
Allow the gel to equilibrate at a constant temperature (e.g., 25°C).
Measure the viscosity of the gel using a viscometer according to the instrument's operating instructions.
Visualizations
ULTREZ 10 Gel Formation Mechanism
The following diagram illustrates the conformational changes of the ULTREZ 10 polymer during the hydration and neutralization process, leading to the formation of a viscous gel.
ULTREZ™ 10 Gels: Technical Support Center on pH, Stability, and Viscosity
Welcome to the technical support center for ULTREZ™ 10, a carbomer polymer widely used for its efficient thickening and stabilizing properties. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for ULTREZ™ 10, a carbomer polymer widely used for its efficient thickening and stabilizing properties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the critical role of pH in modulating the stability and viscosity of ULTREZ™ 10 gels. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the optimal performance of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is ULTREZ™ 10?
A1: ULTREZ™ 10 is a cross-linked polyacrylic acid polymer, also known as a carbomer.[1] It is supplied as a white, fluffy powder and is used as a high-efficiency rheology modifier in a variety of pharmaceutical and cosmetic applications, particularly in the formation of clear gels, emulsions, and suspensions.[2][3]
Q2: How does pH affect the viscosity of an ULTREZ™ 10 gel?
A2: The viscosity of an ULTREZ™ 10 gel is highly dependent on pH. In their dry, powdered form, the polymer molecules are tightly coiled.[4] When dispersed in water, they hydrate and partially uncoil, resulting in an acidic solution with low viscosity.[4][5] To achieve maximum thickening, the polymer must be neutralized with a base. This causes the acidic carboxyl groups on the polymer backbone to ionize, leading to electrostatic repulsion that uncoils the polymer chain, thereby dramatically increasing viscosity.[4][6]
Q3: What is the optimal pH range for maximum viscosity and stability?
A3: The optimal viscosity for ULTREZ™ 10 gels is typically achieved at a pH range of 6.0 to 7.5.[4][7] High viscosities can be maintained within a broader pH range of approximately 5.0 to 9.0.[2][4]
Q4: What happens if the pH is too low or too high?
A4: If the pH is too low (below 4.0), the polymer will not be sufficiently neutralized, and the gel will exhibit low viscosity.[8] If the pH is too high (above 9.0), the viscosity may decrease due to the presence of excess electrolytes (from the neutralizing agent), which can dampen the electrostatic repulsion within the polymer network.[4][7]
Q5: What are common neutralizing agents for ULTREZ™ 10?
A5: Common neutralizing agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and triethanolamine (TEA).[4][9] The choice of neutralizer can depend on the desired properties of the final formulation and its application.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of ULTREZ™ 10 gels, with a focus on pH-related causes.
Problem
Potential pH-Related Cause
Recommended Solution
Low Viscosity / Failure to Thicken
Insufficient Neutralization: The pH of the dispersion is too low (acidic) for the polymer to uncoil and build viscosity.
Slowly add a suitable neutralizing agent (e.g., 18% NaOH solution) dropwise while gently mixing. Monitor the pH continuously until it reaches the target range of 6.0-7.5.[4][11]
Gel Becomes Thin / Loses Viscosity
Addition of Acidic Components: An acidic active ingredient or excipient was added after neutralization, lowering the overall pH.
Check the pH of the final formulation. If it has dropped below 5.0, readjust it by adding a small amount of neutralizer. It is often recommended to add acidic components before the neutralization step.
Excess Electrolytes: The pH is too high (e.g., > 9.0), or the formulation contains a high concentration of salts.
Verify the pH and adjust if necessary. ULTREZ™ 10 has low tolerance to electrolytes; if salts are required, a higher polymer concentration may be needed to maintain viscosity.[12]
Lumps or "Fish Eyes" in the Gel
Improper Dispersion: The polymer was not dispersed correctly before neutralization, leading to clumps of dry powder that cannot hydrate.
Ensure the ULTREZ™ 10 powder is slowly and evenly sifted into the vortex of the water under good agitation to prevent agglomeration. Allow sufficient time for the polymer to fully hydrate before adding any neutralizer.[13][14]
Inconsistent Viscosity Between Batches
Variation in pH Measurement: Inaccurate pH readings are leading to different levels of neutralization.
Calibrate the pH meter before each use. Ensure the electrode is clean and properly submerged in the dispersion during measurement.
Poor Gel Clarity
Incomplete Hydration or Neutralization: The polymer is not fully uncoiled, which can affect the clarity of the gel.
Confirm the polymer is fully hydrated before neutralization. Ensure the final pH is within the optimal range for clarity and viscosity.
Data Presentation
The relationship between pH and the viscosity of an ULTREZ™ 10 gel is fundamental to its performance. The table below illustrates the typical effect of pH on a 0.5% ULTREZ™ 10 aqueous dispersion.
Table 1: Effect of pH on Viscosity of 0.5% ULTREZ™ 10 Gel
Beakers, magnetic stirrer and stir bar, or overhead mixer
Analytical balance
Calibrated pH meter
Methodology:
Dispersion: Weigh the required amount of deionized water into a beaker. While stirring the water to create a vortex, slowly and carefully sprinkle the ULTREZ™ 10 powder onto the surface to avoid the formation of clumps.[14]
Hydration: Continue stirring at a moderate speed (e.g., 800-1200 rpm) until the polymer is fully dispersed and hydrated. This may take 30-60 minutes. The resulting dispersion will be acidic (pH ~2.5-3.5) and have low viscosity.[4]
Neutralization: While continuing to stir gently, add the neutralizing agent drop by drop to the dispersion.[15]
pH Monitoring: Monitor the pH of the dispersion continuously. As the pH approaches 5.0, the viscosity will start to increase significantly.
Final Adjustment: Continue adding the neutralizer until the target pH (e.g., 6.5 - 7.0) is reached. The mixture will transform into a thick, clear gel. Avoid vigorous mixing at this stage to prevent trapping air bubbles.
2. Viscosity Measurement
Objective: To determine the viscosity of the prepared gel.
Apparatus: Brookfield-type rotational viscometer with appropriate spindle (e.g., T-bar or disc spindle).
Methodology:
Allow the prepared gel to equilibrate to a constant temperature (e.g., 25°C) for at least one hour.
Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range.
Lower the spindle into the center of the gel sample, ensuring it is immersed to the proper depth and that no air bubbles are trapped beneath it.
Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.
Record the viscosity in millipascal-seconds (mPa·s) or centipoise (cP), along with the spindle number, speed (rpm), and temperature.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of pH-dependent thickening in ULTREZ™ 10 gels.
Caption: Standard experimental workflow for preparing and testing ULTREZ™ 10 gels.
Technical Support Center: Stabilizing Viscosity in ULTREZ™ 10 Formulations
Welcome to the Technical Support Center for ULTREZ™ 10 formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent viscosity loss in their formulati...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for ULTREZ™ 10 formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent viscosity loss in their formulations over time. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data-driven insights to ensure the long-term stability of your ULTREZ™ 10-based products.
Q1: My ULTREZ™ 10 gel has lost significant viscosity over a short period. What are the common causes?
A1: Viscosity loss in ULTREZ™ 10 formulations can be attributed to several factors. The most common culprits include:
pH Shift: The viscosity of Carbomer gels is highly pH-dependent. A decrease in pH below the optimal range (typically 6.0-7.5) can cause the polymer network to collapse, leading to a sharp drop in viscosity.[1][2][3][4]
Presence of Electrolytes: Ions from salts or active pharmaceutical ingredients (APIs) can shield the negative charges on the polymer backbone, reducing the electrostatic repulsion that causes the polymer to swell and thicken. This effect is more pronounced with di- and trivalent cations.
UV Exposure: Prolonged exposure to ultraviolet (UV) radiation can cause polymer degradation through photooxidative processes, leading to a permanent loss of viscosity.[5]
High Shear: While necessary for initial dispersion, excessive or prolonged high shear mixing after neutralization can mechanically break down the polymer network, resulting in a decrease in viscosity.[6]
Microbial Contamination: Although Carbomers do not support microbial growth, contamination can lead to pH changes or enzymatic degradation of other formulation components, indirectly affecting viscosity.[7]
Q2: How can I prevent viscosity loss due to pH changes?
A2: To maintain a stable pH and, consequently, stable viscosity, consider the following:
Use of Buffering Agents: Incorporate a suitable buffering system (e.g., phosphate or citrate buffers) to maintain the pH within the optimal range for your formulation.
Proper Neutralization: Ensure complete and uniform neutralization of the ULTREZ™ 10 polymer during manufacturing. The choice of neutralizing agent (e.g., triethanolamine (TEA), sodium hydroxide) can also impact long-term stability.
Compatibility with APIs and Excipients: Be mindful of the inherent pH of your active ingredients and other excipients. Acidic components can gradually lower the pH of the formulation.
Q3: What is the impact of electrolytes on viscosity, and how can I mitigate it?
A3: Electrolytes can significantly reduce the viscosity of ULTREZ™ 10 gels. The effect is dependent on the concentration and charge of the ions. To minimize this impact:
Use Electrolyte-Tolerant Carbomers: For formulations with high electrolyte content, consider using more electrolyte-tolerant grades of Carbopol polymers.[8]
Formulation Optimization: If possible, reduce the concentration of electrolytes in your formulation.
Protective Polymers: In some cases, the addition of other polymers can help shield the Carbomer network from the effects of electrolytes.
Data Presentation
The following tables summarize the impact of various factors on the viscosity of Carbomer formulations. This data has been compiled from multiple sources to provide a comparative overview.
Table 1: Effect of pH on the Viscosity of a 0.5% Carbomer Gel
pH
Viscosity (cP)
4.0
~5,000
5.0
~35,000
6.0
~55,000
7.0
~60,000
8.0
~58,000
9.0
~50,000
Note: Viscosity values are approximate and can vary based on the specific Carbomer, neutralizing agent, and measurement conditions. Data compiled from graphical representations in multiple sources.[1][2]
Table 2: Influence of NaCl Concentration on the Viscosity of a 1.0% Carbopol® 974P NF Polymer Dispersion at pH 6.0
NaCl Concentration (%)
Viscosity (mPa·s)
0.00
~60,000
0.25
~45,000
0.50
~30,000
0.75
~20,000
1.00
~15,000
1.25
~10,000
1.50
~8,000
Source: Adapted from Lubrizol TDS-730, Figure 13.[1]
Experimental Protocols
Protocol 1: Measurement of Viscosity using a Brookfield Viscometer
This protocol outlines the standard procedure for measuring the viscosity of ULTREZ™ 10 gel formulations.
Place the gel sample in the beaker and allow it to equilibrate to the desired temperature (e.g., 25°C ± 1°C) in the water bath.[11]
Select an appropriate spindle and rotation speed (RPM) to obtain a torque reading between 10% and 90% of the full-scale range. For a high-viscosity gel, a T-bar spindle with a helipath stand might be necessary to ensure the spindle is always in contact with fresh material.
Carefully lower the spindle into the center of the sample until the immersion mark on the spindle shaft is level with the surface of the gel. Avoid trapping air bubbles.[12]
Allow the reading to stabilize for a set period (e.g., 60 seconds) before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[11]
Record the spindle number, rotation speed, temperature, and viscosity reading.
Protocol 2: Accelerated Stability Testing for Topical Formulations
This protocol is based on ICH guidelines for evaluating the long-term stability of topical products.[13][14]
1. Objective:
To assess the physical and chemical stability of the ULTREZ™ 10 formulation under accelerated conditions to predict its shelf life.
Technical Support Center: Troubleshooting Emulsions Stabilized with ULTREZ™ 10
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly phase separation, encountered when formulating emulsions with ULTREZ™ 10 carbomer...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly phase separation, encountered when formulating emulsions with ULTREZ™ 10 carbomer.
Q1: My emulsion stabilized with ULTREZ™ 10 is showing phase separation (creaming or sedimentation). What are the primary causes?
Phase separation is the most common issue and can stem from several factors related to the unique properties of ULTREZ™ 10, a cross-linked polyacrylic acid polymer.[1][2] The primary causes are almost always linked to the state of the polymer network in the continuous phase.
Incorrect pH: The thickening and stabilizing effect of ULTREZ™ 10 is activated through neutralization.[3] If the pH of your emulsion's aqueous phase is too low (typically below 5.0), the polymer will not be fully uncoiled and swollen, resulting in low viscosity and an unstable network incapable of suspending the oil droplets.[4][5]
Presence of Electrolytes: ULTREZ™ 10 is highly sensitive to ions (salts).[6][7] The introduction of electrolytes from other raw materials, active pharmaceutical ingredients (APIs), or even hard water can shield the negative charges on the neutralized polymer backbone. This causes the polymer to collapse, leading to a dramatic loss in viscosity and subsequent phase separation.[8][9]
Improper Dispersion: If the ULTREZ™ 10 powder is not correctly dispersed before neutralization, it can form agglomerates or "fisheyes."[3] These clumps consist of a hydrated outer layer that prevents water from penetrating the interior, leaving a significant portion of the polymer unactivated.
Excessive Shear After Neutralization: While high shear is necessary to create the emulsion, applying high shear for a prolonged period after the polymer has been neutralized and the emulsion has thickened can permanently break the polymer chains, leading to an irreversible loss of viscosity and stability.[3][8][10]
Q2: The viscosity of my final emulsion is much lower than expected. Why is this happening?
Low viscosity is a direct indicator of a problem with the ULTREZ™ 10 polymer network.
Incomplete Neutralization: This is the most frequent cause. Use a calibrated pH meter to verify that the pH of the final emulsion is within the optimal range of 6.5-7.5.[4][5] Unneutralized dispersions have a pH of approximately 2.5-3.5 and exhibit very low viscosity.[5][8]
Insufficient Polymer Concentration: The recommended usage level for ULTREZ™ 10 is typically between 0.2% and 1.0% by weight.[1] For topical formulations, this can extend up to 3%.[11] If the concentration is too low for the specific oil phase content, it will not provide adequate yield strength to prevent droplet coalescence.
Electrolyte Contamination: As mentioned in Q1, check the composition of all ingredients for salts or ionic species. Even small amounts can significantly depress viscosity.[6][8]
Polymer Degradation: Applying high shear forces after neutralization can mechanically degrade the polymer.[3][8]
Q3: I notice small, transparent, gelatinous particles in my emulsion. What are they and how can I prevent them?
These particles, often called "fisheyes," are undissolved agglomerates of ULTREZ™ 10.[3] This occurs when the powder is added too quickly or without sufficient agitation, causing the particles to hydrate on the surface before they can fully disperse.
Prevention Strategy:
Add ULTREZ™ 10 powder slowly to the vortex of the water phase under good agitation.
An alternative method is to create a slurry by dispersing ULTREZ™ 10 in the oil phase first, where it will not swell, and then adding the oil phase to the water phase during emulsification.[8]
Adding a small amount of acid or electrolyte to the water phase before adding the carbomer can temporarily reduce viscosity and improve dispersion.[8]
Q4: My emulsion was stable, but it separated after I added my active pharmaceutical ingredient (API). What happened?
This issue strongly suggests an incompatibility, most likely due to the ionic nature of your API. Many APIs are salts (e.g., hydrochlorides, sulfates), which introduce electrolytes into your system.[6] ULTREZ™ 10 has low tolerance for electrolytes; the ions from the API disrupt the polymer network, causing it to collapse and leading to phase separation.[9]
Solution:
Consider using a more electrolyte-tolerant grade of carbomer, such as ULTREZ™ 30.[6][8][9]
If possible, convert the API to its free-base form, though this may impact solubility and bioavailability.
Incorporate the API before neutralization to see if the polymer network can form around it, though this is often less effective.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of phase separation in your ULTREZ™ 10-stabilized emulsion.
Caption: Troubleshooting workflow for emulsion phase separation.
Quantitative Data & Properties
For successful formulation, it is crucial to understand the key parameters of ULTREZ™ 10.
Table 2: General Effect of pH on Emulsion Viscosity
pH Range
Polymer State
Resulting Viscosity
Rationale
< 5.0
Tightly coiled, acidic
Very Low
The polymer chains are not neutralized and cannot swell to build viscosity.[5]
5.0 - 9.0
Partially to fully uncoiled
High to Maximum
Electrostatic repulsion between negative charges causes the polymer to uncoil and swell, creating a stable network.[4][8]
6.5 - 7.5
Optimally uncoiled
Maximum
This is the typical pH range for achieving peak viscosity.[4][5]
| > 9.0 | Uncoiled, but shielded | Decreasing | Excess electrolytes from the neutralizing base begin to shield the polymer's charges, causing a reduction in viscosity.[4][5] |
Table 3: Common Neutralizers for ULTREZ™ 10
Neutralizer
Type
Key Characteristics
Sodium Hydroxide (NaOH)
Strong Base
Highly efficient; use as a dilute solution (e.g., 10-18%) for better pH control.[3][14]
Triethanolamine (TEA)
Organic Amine
Common in cosmetics; provides good clarity and feel.[3][5]
| Potassium Hydroxide (KOH) | Strong Base | Similar to NaOH in efficiency.[3] |
Mechanism of Destabilization
The stability of an emulsion thickened with ULTREZ™ 10 depends on a robust three-dimensional polymer network. Several factors can disrupt this network, leading to failure.
Caption: Factors leading to the destabilization of the ULTREZ™ 10 network.
Experimental Protocols
Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion
This protocol provides a starting point for creating a stable emulsion.
Water Phase Preparation:
In a primary beaker, add deionized water.
Begin moderate agitation with an overhead propeller stirrer, creating a vortex.
Slowly and carefully sift the ULTREZ™ 10 powder into the side of the vortex to ensure each particle is wetted and to prevent clumping.
Continue mixing until the polymer is fully dispersed and the solution is uniform.
Oil Phase Preparation:
In a separate beaker, combine all oil-soluble ingredients (oils, esters, oil-soluble actives).
Heat both the water and oil phases to 75-80°C.
Emulsification:
Slowly add the oil phase to the water phase while homogenizing at a moderate to high speed.
Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.
Cooling & Neutralization:
Switch from the homogenizer to a low-speed anchor or propeller stirrer.
Allow the emulsion to cool. At around 40-45°C, begin neutralization.
Slowly add a dilute solution of your chosen neutralizer (e.g., 10% NaOH) dropwise. Monitor the pH and viscosity. The emulsion will thicken significantly as it approaches a pH of 6.5-7.5.[5]
Continue slow mixing until the emulsion is cool and uniform.
Protocol 2: Viscosity Measurement
Allow the emulsion to equilibrate to a constant temperature (typically 25°C) for at least 24 hours.
Use a Brookfield-type rotational viscometer.
Select an appropriate spindle and rotational speed (rpm) to obtain a torque reading between 20% and 80%.
Lower the spindle into the center of the sample, avoiding the introduction of air bubbles.
Allow the spindle to rotate for 60 seconds before recording the viscosity value (in cP).
Protocol 3: Accelerated Stability Testing
Centrifugation:
Place 10-15 mL of the emulsion into a centrifuge tube.
Centrifuge at 3000 rpm for 30 minutes.
Inspect the sample for any signs of separation, creaming, or coalescence. A stable emulsion will show no change.
Freeze-Thaw Cycling:
Place a sample of the emulsion at -10°C for 24 hours.
Allow the sample to thaw at room temperature for 24 hours. This constitutes one cycle.
Repeat for 3-5 cycles.
After the final cycle, evaluate the emulsion for changes in viscosity, appearance, and phase integrity. This method tests stability against temperature extremes.
Technical Support Center: Optimizing ULTREZ™ 10 Concentration for Specific Rheological Properties
This technical support center is designed for researchers, scientists, and drug development professionals working with ULTREZ™ 10. It provides troubleshooting guidance and answers to frequently asked questions to help yo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals working with ULTREZ™ 10. It provides troubleshooting guidance and answers to frequently asked questions to help you achieve desired rheological properties in your formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and optimization of ULTREZ™ 10 gels.
Issue 1: Lumps or "Fish-Eyes" in the Dispersion
Q: My gel has small, undissolved lumps, often called "fish-eyes." What causes this and how can I fix it?
A: "Fish-eyes" or agglomerates form when the outer layer of the polymer powder hydrates and swells rapidly, encapsulating dry powder within a gelatinous layer. This prevents water from penetrating to the core of the particle.[1] ULTREZ™ 10 is designed for self-wetting to minimize this, but improper dispersion can still lead to lumps.[2]
Solutions:
Slow Addition: Sprinkle the ULTREZ™ 10 powder slowly and evenly onto the surface of the vortex of the liquid under moderate agitation. Avoid dumping the powder in all at once.[3]
Pre-Soaking: For a simple, low-shear method, you can disperse the carbomer in deionized water and let it sit for several hours or overnight to fully hydrate without stirring.[4]
High-Shear Dispersion: Using a high-shear mixer can effectively break up agglomerates and ensure uniform dispersion.[5] However, be cautious to avoid excessive shear, which can degrade the polymer and reduce viscosity.[3] Also, high shear can introduce air, leading to foam.[1]
Issue 2: Excessive Foaming and Air Entrapment
Q: After mixing, my gel is full of air bubbles and appears cloudy. How can I prevent this?
A: Air entrapment is a common issue, especially when using high-shear mixers.[1] The vigorous agitation required to disperse the low-density powder can incorporate air, resulting in a cloudy gel and inaccurate volumetric filling in a manufacturing setting.[3]
Solutions:
Controlled Agitation: Use the lowest shear rate necessary to achieve a uniform dispersion. Avoid creating a deep vortex that pulls air into the liquid.
Pre-Soaking Method: Hydrating the polymer without agitation (the pre-soaking method) can eliminate foaming issues.[4]
Vacuum Deaeration: If bubbles are present, allowing the dispersion to stand for several hours may help them dissipate. For more persistent foam, using a vacuum emulsifier or vacuum chamber is an effective way to remove trapped air.[4]
Issue 3: Inconsistent or Low Viscosity After Neutralization
Q: I've added the neutralizer, but the viscosity is lower than expected or varies between batches. What could be the cause?
A: The viscosity of a carbomer gel is highly sensitive to pH and the presence of electrolytes. Incomplete polymer hydration or improper neutralization are common causes of low viscosity.
Causes and Solutions:
Incomplete Hydration: Ensure the polymer is fully dispersed and hydrated before adding the neutralizer. Neutralizing an incompletely hydrated dispersion will result in lower viscosity. Allow sufficient time for hydration (can be up to a few hours).[6]
Incorrect pH: Maximum viscosity is typically achieved in a pH range of 6.0 to 7.5.[7][8] If the pH is too low, the carboxylic acid groups are not fully ionized, leading to less polymer chain repulsion and swelling. If the pH is too high (e.g., above 9.0), the presence of excess electrolytes (from the neutralizer) can shield the ionic charges, causing the polymer network to collapse and viscosity to decrease.[7][8] Always measure the final pH.
Localized Neutralization: Add the neutralizing agent slowly and with gentle mixing.[5] Adding it too quickly can create localized areas of high pH, leading to gel clumps and an overall inhomogeneous, lower-viscosity system.[5]
Presence of Electrolytes: Carbomer gels are sensitive to salts and other electrolytes. The presence of ions can reduce the electrostatic repulsion between polymer chains, leading to a significant drop in viscosity. Use deionized water for preparation.[4]
Issue 4: Gel Becomes Watery or Loses Viscosity Over Time
Q: My gel looked good initially, but it thinned out after a day or when I added other ingredients. Why did this happen?
A: This is typically an issue of formulation incompatibility or instability.
Causes and Solutions:
Electrolyte-Containing Ingredients: The addition of active ingredients or excipients that are salts will decrease viscosity. If possible, add these ingredients before neutralization to see the final effect on viscosity.
Acidic Ingredients: Adding acidic components after neutralization will lower the pH and, consequently, the viscosity. The pH of the final formulation should be monitored.
UV Exposure: Ultraviolet radiation can degrade carbomer polymers. Store gels in light-protected containers.
Shear Degradation: If the gel is subjected to high shear (e.g., pumping, mixing) after it has been thickened, the polymer network can be permanently broken down, leading to a loss of viscosity.
FAQs (Frequently Asked Questions)
Q1: What is ULTREZ™ 10?A: ULTREZ™ 10 is a trade name for a type of carbomer, which is a cross-linked polyacrylic acid polymer.[9][10] It is used as a high-efficiency rheology modifier, thickener, stabilizer, and suspending agent in a wide range of pharmaceutical and cosmetic applications.[9][10] It is known for its self-wetting properties, which allow for easier dispersion compared to traditional carbomers.[10]
Q2: How does ULTREZ™ 10 thicken a solution?A: In its powdered form, the polymer chains are tightly coiled. When dispersed in water, the chains begin to hydrate and uncoil slightly. The dispersion remains acidic (pH approx. 2.5-3.5) and has low viscosity.[8] When a neutralizer (an alkaline substance) is added, it ionizes the carboxylic acid groups along the polymer backbone. This creates negative charges that repel each other, causing the polymer chain to uncoil, expand, and form a highly viscous three-dimensional gel network.[1][11]
Q3: What concentration of ULTREZ™ 10 should I use?A: The optimal concentration depends on the desired final viscosity and rheological properties. Typical usage levels range from 0.1% to 2.0%.[12][13] For many topical gels, a concentration between 0.2% and 1.0% is common. A 0.5% concentration can yield a high-viscosity gel suitable for many applications.[7][9]
Q4: What should I use to neutralize my ULTREZ™ 10 dispersion?A: Common neutralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and organic amines like triethanolamine (TEA).[5][14] The choice depends on the specific requirements of your formulation, such as desired clarity and compatibility with other ingredients. For hydroalcoholic systems, specific neutralizers like AMP (aminomethyl propanol) or Triisopropanolamine are recommended for higher alcohol concentrations.[8]
Q5: What is the relationship between ULTREZ™ 10 concentration, pH, viscosity, and yield stress?A:
Concentration: Increasing the concentration of ULTREZ™ 10 increases the density of polymer chains, leading to a significant, non-linear increase in both viscosity and yield stress.[15][16]
pH: Viscosity and yield stress are low at acidic pH. As the pH is increased with a neutralizer, both properties rise sharply, typically reaching a maximum between pH 6 and 7.5.[7] Further increasing the pH can cause a decrease in viscosity due to excess electrolytes.[7]
Yield Stress: This is the minimum shear stress required to initiate flow. Higher concentrations of ULTREZ™ 10 result in a more structured gel network and therefore a higher yield stress, which is crucial for suspending particles.[12][15]
Data Presentation
Table 1: Rheological Properties of Carbomer Gels at Various Concentrations (Neutralized)
Disclaimer: The following data is synthesized from multiple sources studying various carbomer polymers (including Ultrez grades) under different conditions. Values should be considered illustrative. It is crucial to perform your own characterization for your specific formulation and processing conditions.
Overhead stirrer with a propeller or anchor-type impeller
pH meter
Methodology:
Weigh the required amount of DI water into the beaker.
While stirring the water at a moderate speed (e.g., 300-500 RPM), create a vortex that is not deep enough to draw air into the liquid.
Slowly and carefully sprinkle the pre-weighed 0.5% w/w ULTREZ™ 10 powder into the vortex. Ensure the powder is added at a rate that allows it to be wetted without forming large clumps.
Continue stirring for 15-30 minutes after all the powder has been added to ensure the dispersion is homogeneous and free of visible particles.
Stop stirring and allow the dispersion to hydrate for at least 1 hour. The solution will be translucent and slightly viscous but still liquid.
Begin gentle agitation (e.g., 100-200 RPM) and slowly add the 10% NaOH solution dropwise.
Monitor the pH of the solution continuously with a calibrated pH meter.
Continue adding the neutralizer until the target pH (e.g., 6.5 - 7.0) is reached. The solution will thicken significantly into a clear gel.
Once the target pH is reached, stop adding the neutralizer and mix gently for another 10-15 minutes to ensure uniformity. Avoid introducing air bubbles.
Cover the beaker and let the gel stand for several hours to allow any entrapped air to escape before performing rheological measurements.
Protocol 2: Measurement of Rheological Properties
Equipment:
Rotational viscometer or rheometer (e.g., Brookfield DV-series or similar) with appropriate spindles (e.g., disc or T-bar spindles for gels).[18]
Constant temperature water bath (25 °C).
Methodology for Viscosity Measurement (Brookfield Method):
Equilibrate the prepared gel sample to 25 °C.
Select an appropriate spindle and rotational speed. For a high-viscosity gel, a larger spindle (e.g., Spindle #7 for RVT models) and a low speed (e.g., 20 rpm) is a common starting point.[17] The goal is to achieve a torque reading between 20% and 80% for optimal accuracy.
Carefully lower the spindle into the gel until the fluid level reaches the immersion mark on the spindle shaft. Avoid trapping air bubbles.[19]
Turn on the viscometer motor and allow the reading to stabilize. This may take 30-60 seconds.
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).[20]
Methodology for Yield Stress Measurement (General Method):
Yield stress can be determined using a controlled-stress rheometer by performing a stress sweep.
Apply a gradually increasing shear stress to the sample and monitor the resulting strain or deformation.
Initially, at low stress, the material will deform elastically (like a solid).
The yield stress is the point on the stress-strain curve where the material structure breaks down and begins to flow, indicated by a sharp increase in strain with a small increase in stress.[12]
Visualizations
Caption: Experimental workflow for preparing an ULTREZ™ 10 hydrogel.
Caption: A decision tree for troubleshooting common ULTREZ™ 10 gel issues.
Caption: The chemical mechanism of ULTREZ™ 10 gelation upon neutralization.
Technical Support Center: The Effect of Electrolytes on the Thickening Efficiency of ULTREZ® 10
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of electrolytes on the thickening efficiency...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of electrolytes on the thickening efficiency of ULTREZ® 10, a cross-linked polyacrylic acid polymer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which ULTREZ® 10 thickens a solution?
A1: ULTREZ® 10 is a high molecular weight polymer of acrylic acid. In its dry, powdered form, the polymer chains are tightly coiled. When dispersed in water, the polymer begins to hydrate and swell. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the acidic carboxyl groups on the polymer backbone ionize, creating negative charges along the chain. The repulsion between these negative charges causes the polymer to uncoil and expand, leading to a significant increase in viscosity and the formation of a gel network.
Q2: How do electrolytes impact the viscosity of an ULTREZ® 10 formulation?
A2: Electrolytes, which are salts that dissociate into positive (cations) and negative (anions) ions in solution, can significantly reduce the thickening efficiency of ULTREZ® 10. The positively charged cations from the electrolyte can shield the negative charges on the polymer backbone. This "charge screening" effect reduces the electrostatic repulsion between the ionized carboxyl groups, causing the expanded polymer chains to coil back on themselves. This contraction of the polymer network results in a decrease in viscosity. ULTREZ® 10 is known to have a low tolerance for electrolytes.[1]
Q3: Are all electrolytes equally detrimental to the viscosity of ULTREZ® 10 gels?
A3: No, the valence of the cation plays a crucial role. Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are generally more detrimental to viscosity at lower concentrations than monovalent cations (e.g., Na⁺, K⁺). The higher positive charge of multivalent cations allows them to more effectively shield the negative charges on the polymer, leading to a more pronounced reduction in viscosity.
Q4: What is the typical viscosity of an ULTREZ® 10 gel without electrolytes?
A4: A 0.5% aqueous dispersion of ULTREZ® 10, when neutralized, can achieve a viscosity of approximately 55,000 centipoise (cps).[1]
Q5: Is there a more electrolyte-tolerant alternative to ULTREZ® 10?
A5: Yes, within the Carbopol® polymer family, there are grades with higher electrolyte tolerance. For instance, Carbopol® Ultrez 30 is designed to have significantly better electrolyte tolerance.[1][2] A 1% dispersion of Ultrez 30 with 1% sodium chloride can maintain a viscosity of 9,500-12,000 cps.[1]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low Viscosity Upon Neutralization
Presence of electrolytes in the formulation.
1. Review your formulation for any active or inactive ingredients that are salts. 2. If possible, reduce the concentration of the electrolyte-containing components. 3. Consider adding the electrolyte-sensitive ingredient after the gel has been formed and fully thickened.
Inconsistent Viscosity Between Batches
Variation in the ionic content of raw materials (e.g., botanical extracts, water source).
1. Test the ionic strength of your raw materials before incorporation. 2. Use deionized or distilled water to ensure consistency. 3. If raw material variability is unavoidable, you may need to adjust the concentration of ULTREZ® 10 for each batch to achieve the target viscosity.
Complete Loss of Viscosity (Gel "Breaks")
High concentration of electrolytes.
1. Significantly reduce the electrolyte concentration. 2. Consider switching to a more electrolyte-tolerant polymer like Carbopol® Ultrez 30.[1][2] 3. If the electrolyte is essential to the formulation, a higher concentration of ULTREZ® 10 may be required to compensate for the viscosity loss.
Difficulty Dispersing ULTREZ® 10 Powder
The polymer is hydrating too quickly, leading to clumping.
Interestingly, adding a small amount of electrolyte to the water before dispersing the ULTREZ® 10 can aid in its dispersion by preventing premature swelling of the polymer particles.[1] The final neutralization step should still be performed after the polymer is fully dispersed.
Data Presentation
Table 1: Summary of Quantitative Data on ULTREZ® 10 and Related Polymers
Note: The following graph illustrates the general effect of a monovalent electrolyte (NaCl) on the viscosity of two other Carbopol® polymers. While not specific to ULTREZ® 10, it demonstrates the typical dose-dependent reduction in viscosity.
(Illustrative Graph - Data for Carbopol® 971P NF and 974P NF)
A line graph showing a steep decrease in Brookfield viscosity as the % NaCl increases from 0 to 1.5%. Two lines would represent the two different Carbopol types, both showing a similar downward trend.
Experimental Protocols
Objective: To determine the effect of a monovalent electrolyte (Sodium Chloride, NaCl) on the thickening efficiency of ULTREZ® 10.
Materials:
ULTREZ® 10 powder
Deionized water
Sodium Chloride (NaCl)
18% w/w Sodium Hydroxide (NaOH) solution for neutralization
Laboratory balance
Beakers
Overhead stirrer with a propeller-type impeller
pH meter
Brookfield RVT Viscometer (or equivalent) with a suitable spindle
Methodology:
Preparation of ULTREZ® 10 Dispersion (0.5% w/w):
a. Weigh 99.5g of deionized water into a beaker.
b. While stirring the water at a moderate speed (e.g., 800-1200 rpm) to create a vortex, slowly sprinkle 0.5g of ULTREZ® 10 powder into the vortex to avoid clumping.
c. Continue stirring until the polymer is fully dispersed and hydrated.
Introduction of Electrolyte:
a. Prepare a series of beakers, each containing a fully dispersed 0.5% ULTREZ® 10 solution.
b. To each beaker, add a pre-determined amount of NaCl to achieve final concentrations of 0.1%, 0.2%, 0.5%, and 1.0% w/w. Stir gently until the NaCl is completely dissolved. Include a control sample with no added NaCl.
Neutralization:
a. While monitoring the pH, slowly add the 18% NaOH solution dropwise to each beaker with gentle stirring.
b. Continue adding the neutralizer until the pH of the gel reaches 7.0 ± 0.2.
Viscosity Measurement:
a. Allow the neutralized gels to stand for at least one hour to ensure complete swelling and to allow any entrapped air to escape.
b. Measure the viscosity of each sample using a Brookfield RVT Viscometer at 20 rpm and a controlled temperature (e.g., 25°C). Ensure the spindle is appropriate for the expected viscosity range.
c. Record the viscosity in centipoise (cps).
Visualizations
Caption: Mechanism of ULTREZ® 10 Thickening and the Impact of Electrolytes.
Caption: Troubleshooting Workflow for Low Viscosity in ULTREZ® 10 Formulations.
Technical Support Center: Achieving High Clarity in ULTREZ™ 10 Gels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating high-clarity gels with ULTREZ™ 10 polymer.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cloudy or hazy ULTREZ™ 10 gels?
A1: Cloudiness or haziness in ULTREZ™ 10 gels is typically attributed to one or a combination of three main factors: incomplete polymer dispersion, entrapped air bubbles, or the presence of incompatible ingredients. Incomplete dispersion leads to the formation of microscopic gel particles, often called "fish eyes," which scatter light and reduce clarity.[1] Vigorous mixing can introduce a high volume of air bubbles that become trapped in the viscous gel, also causing a hazy appearance.[2] Lastly, the addition of certain electrolytes or other formulation components can interfere with the polymer's hydration and reduce the gel's transparency.[3]
Q2: How does the neutralization process affect the clarity of the gel?
A2: The neutralization step is critical for achieving both high viscosity and optimal clarity in ULTREZ™ 10 gels.[4] ULTREZ™ 10 is an acidic polymer that exists in a coiled state when dispersed in water. Upon neutralization with a suitable base, the polymer chains uncoil and swell due to electrostatic repulsion, leading to thickening.[5] If the neutralization is not uniform or if the target pH is not reached, the polymer may not fully hydrate, resulting in a cloudy gel. The choice of neutralizer can also impact clarity, especially in hydroalcoholic systems, where an incompatible neutralizer can cause the polymer to precipitate.[4]
Q3: What is the ideal pH for achieving a clear ULTREZ™ 10 gel?
A3: For many Carbopol® polymers, including those similar to ULTREZ™ 10, the optimal pH for achieving maximum viscosity and clarity is typically between 6.5 and 7.5.[4] Within this range, the polymer is sufficiently neutralized to allow for complete hydration and the formation of a clear gel network.
Q4: Can the concentration of ULTREZ™ 10 affect the clarity of the gel?
A4: Yes, the concentration of ULTREZ™ 10 can influence the final clarity of the gel. While ULTREZ™ 10 is designed to form sparkling clear gels, at very high concentrations, there may be a slight decrease in light transmission.[6] It is important to use the recommended concentration for your specific application, which for ULTREZ™ 10 is typically between 0.2% and 1.0% by weight.[7]
Troubleshooting Guide
Issue 1: Gel is cloudy or contains small, undissolved particles ("fish eyes").
This issue is most often due to improper dispersion of the ULTREZ™ 10 powder.
Troubleshooting Steps:
Improve Dispersion Technique:
Slow Addition: Sprinkle the ULTREZ™ 10 powder slowly into the vortex of the water while mixing at a moderate speed. This prevents the powder from clumping.[7]
High Shear Mixing (with caution): Use a high-shear mixer to rapidly wet out and disperse the powder. However, prolonged exposure to high shear can damage the polymer and reduce viscosity, so this should be done in a short mixing cycle.[2][8]
Pre-wetting: Create a slurry of ULTREZ™ 10 in a non-swelling solvent like glycerin or propylene glycol before adding it to the water. This can help prevent the formation of agglomerates.
Ensure Complete Hydration: Allow sufficient time for the polymer to fully hydrate before neutralization. The self-wetting properties of ULTREZ™ 10 facilitate this process, but adequate mixing time is still important.[7]
Technical Support Center: Troubleshooting Shear Thinning in ULTREZ™ 10 Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals encountering shear thinning issues with Carbopol® ULTREZ™ 10 preparations. Here, you will find troubleshooting advi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals encountering shear thinning issues with Carbopol® ULTREZ™ 10 preparations. Here, you will find troubleshooting advice and frequently asked questions to help you identify and resolve common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is shear thinning and why does it occur in my ULTREZ™ 10 preparation?
A1: Shear thinning, also known as pseudoplasticity, is a non-Newtonian fluid behavior where viscosity decreases under shear stress.[1] In ULTREZ™ 10 preparations, which are based on crosslinked polyacrylic acid, this phenomenon occurs due to the disentanglement and alignment of the polymer chains in the direction of the applied force.[1] At rest, the polymer chains are randomly coiled and entangled, creating a high-viscosity gel. When shear is applied (e.g., through mixing, pumping, or spreading), these chains align, reducing their resistance to flow and thus decreasing the viscosity.[1]
Q2: My ULTREZ™ 10 gel has a lower viscosity than expected. What are the possible causes?
A2: Several factors can lead to lower-than-expected viscosity in your ULTREZ™ 10 gel:
Improper Dispersion: Creating lumps or "fish eyes" during dispersion prevents complete polymer hydration and thickening.[2] This can happen if the polymer is added too quickly or without sufficient agitation.[3]
Incomplete Neutralization: ULTREZ™ 10 requires neutralization to achieve its maximum viscosity.[4] An unneutralized dispersion will have a very low viscosity.[5] The optimal pH for maximum viscosity is typically between 6.5 and 7.5.[6]
Excessive Shear During or After Neutralization: Applying high shear after the polymer has been neutralized can permanently break the polymer chains, leading to a significant and irreversible loss of viscosity.[7]
Presence of Electrolytes: The addition of salts can shield the charges on the polymer backbone, causing the chains to coil and reducing the viscosity of the gel.[5]
Incorrect Polymer Concentration: The viscosity of the gel is directly related to the concentration of ULTREZ™ 10. Using a lower concentration than required will result in a lower viscosity.
Q3: How can I prevent the formation of lumps during the dispersion of ULTREZ™ 10 powder?
A3: To prevent lump formation, the ULTREZ™ 10 powder should be sifted slowly and evenly onto the surface of the vortex of a rapidly agitating liquid.[2][3] Using a moderate agitation speed (approximately 800-1200 rpm) is recommended.[2] For larger batches, using a sieve can help to break up any loose agglomerates.[3]
Q4: What is the correct way to neutralize my ULTREZ™ 10 dispersion?
A4: Neutralization should be performed after the ULTREZ™ 10 has been fully dispersed and hydrated.[7] A suitable base, such as sodium hydroxide (NaOH) or triethanolamine (TEA), should be added slowly while gently mixing.[4][6] It is crucial to avoid high-shear mixing during and after neutralization to prevent permanent viscosity loss.[7]
Q5: Can the type of neutralizer affect the final viscosity of my gel?
A5: Yes, the choice of neutralizer can influence the final viscosity, especially in hydroalcoholic systems.[4] For aqueous systems, common neutralizers like sodium hydroxide and triethanolamine can provide similar thickening efficiencies when adjusted to the same pH.[5] However, in hydroalcoholic gels, using an inappropriate neutralizer can cause the polymer to precipitate, resulting in a loss of viscosity.[4]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low Viscosity
Improper dispersion (lumps, "fish eyes")
Ensure slow and even sifting of ULTREZ™ 10 powder into a vortex with moderate agitation (800-1200 rpm).[2] Allow sufficient time for hydration before neutralization.
Incomplete neutralization
Check the pH of your preparation. The optimal pH for maximum viscosity is typically between 6.5 and 7.5.[6] Slowly add a suitable neutralizer (e.g., NaOH, TEA) with gentle mixing until the target pH is reached.[4]
Excessive shear after neutralization
Avoid using high-shear mixers (e.g., homogenizers) after adding the neutralizer.[7] Use gentle agitation to incorporate other ingredients.
Presence of electrolytes
If possible, minimize the concentration of salts in your formulation. If electrolytes are necessary, you may need to increase the concentration of ULTREZ™ 10 to compensate for the viscosity loss.[5]
Grainy Texture
Incomplete polymer hydration
This is often due to improper dispersion. Follow the recommended dispersion protocol to ensure all particles are fully wetted.[2] Allowing the dispersion to stand for a period before neutralization can also improve hydration.
Viscosity Decreases Over Time
Polymer degradation
High shear during processing can cause ongoing polymer chain breakage.[7] Also, check for potential chemical incompatibilities in your formulation that could lead to polymer degradation.
Microbial contamination
Ensure proper preservation of your formulation to prevent microbial growth, which can degrade the polymer.
Data Presentation
Table 1: Effect of ULTREZ™ 10 Concentration and pH on Viscosity
ULTREZ™ 10 Concentration (wt%)
pH
Brookfield RVT Viscosity (mPa·s at 20 rpm)
0.2
7.5
~10,000
0.5
7.5
~50,000
1.0
7.5
~60,000
Data is illustrative and based on typical values. Actual viscosity may vary depending on specific formulation and processing conditions.
Table 2: Influence of Neutralizer on Viscosity of 0.5% ULTREZ™ 10 Dispersion
Neutralizer
pH
Brookfield RVT Viscosity (mPa·s at 20 rpm)
Sodium Hydroxide (18%)
7.0
~45,000
Triethanolamine (99%)
7.0
~45,000
In aqueous systems, different neutralizers can yield similar viscosities at the same pH.[5]
Table 3: Impact of Shear Rate on the Viscosity of a 0.5% Neutralized ULTREZ™ 10 Gel
Shear Rate (s⁻¹)
Apparent Viscosity (Pa·s)
0.1
~100
1
~20
10
~5
100
~1
This table illustrates the shear-thinning behavior where viscosity decreases as the shear rate increases. Data is representative.
Experimental Protocols
Protocol 1: Preparation and Neutralization of an Aqueous ULTREZ™ 10 Gel
Dispersion:
Weigh the required amount of deionized water into a beaker.
Place the beaker under a propeller mixer and create a vortex with moderate agitation (800-1200 rpm).
Slowly and evenly sift the pre-weighed ULTREZ™ 10 powder onto the surface of the vortex to avoid clumping.[2]
Continue mixing for 15-30 minutes, or until the polymer is fully dispersed and hydrated, and the solution is free of lumps.
Hydration:
Reduce the mixing speed to a gentle agitation to avoid air entrapment.
Allow the dispersion to stand for at least 30 minutes to ensure complete hydration.
Neutralization:
While gently stirring, slowly add a pre-prepared solution of a suitable neutralizer (e.g., 18% w/w NaOH or 99% TEA) dropwise.[5][6]
Monitor the pH of the dispersion using a calibrated pH meter.
Continue adding the neutralizer until the target pH (typically 6.5-7.5) is reached and the gel has formed.[6]
Avoid vigorous mixing during and after neutralization.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
Instrument Setup:
Use a calibrated rotational viscometer (e.g., Brookfield RVT) equipped with an appropriate spindle (e.g., T-bar spindle for high viscosity gels).
Ensure the temperature of the sample is controlled, typically at 25°C.
Sample Preparation:
Carefully place the prepared ULTREZ™ 10 gel into the sample container, avoiding the introduction of air bubbles.
Allow the sample to equilibrate to the measurement temperature.
Measurement:
Lower the spindle into the center of the sample to the immersion mark.
Begin rotation at a specified speed (e.g., 20 rpm for single-point viscosity measurement).
Allow the reading to stabilize before recording the viscosity value in mPa·s.
For characterizing shear-thinning behavior, perform a shear rate sweep, recording the viscosity at a range of shear rates.
Visualizations
Caption: Mechanism of shear thinning in ULTREZ™ 10 preparations.
Caption: Polymer chain conformation during neutralization.
Best practices for scaling up ULTREZ 10 gel production in a lab setting
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for scaling up ULTREZ 10 gel production in a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for scaling up ULTREZ 10 gel production in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is ULTREZ 10?
ULTREZ 10 is a cross-linked polyacrylic acid polymer, also known as a carbomer.[1] It is a white, self-wetting powder used as a rheology modifier, thickener, and suspending agent in various pharmaceutical and cosmetic formulations, particularly in the creation of clear gels, creams, and lotions.[1][2]
2. What are the typical usage levels for ULTREZ 10 in gel formulations?
Recommended usage levels for topical formulations typically range from 0.5% to 3% by weight.[3]
3. What is the optimal pH for achieving maximum viscosity with ULTREZ 10 gels?
The optimal pH for achieving maximum viscosity is between 6.5 and 7.0.[4] High viscosities can be achieved within a pH range of 5.0 to 9.0, but viscosity will decrease at a pH above 9.0.[4][5]
4. Can ULTREZ 10 be used to formulate hydroalcoholic gels?
Yes, ULTREZ 10 is suitable for creating hydroalcoholic gels. The choice of neutralizer is critical and depends on the alcohol concentration.[4][5]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
"Fish eyes" or white specks (agglomerates) in the gel
- Improper dispersion of the polymer powder.- Adding the powder too quickly to the water.
- Ensure the powder is sprinkled slowly into the vortex of the water under agitation.- Consider creating a slurry of ULTREZ 10 in a non-solvent (e.g., glycerin, propylene glycol) before adding it to the water.- Use a high-shear mixer for dispersion, but be cautious of excessive shear which can reduce viscosity.[6]
Cloudy or hazy gel
- Entrapped air bubbles from excessive agitation.- Incomplete hydration of the polymer.- Presence of insoluble ingredients.
- Use a gentle mixing speed after the initial dispersion to avoid incorporating air.- Allow the gel to stand to allow air bubbles to rise and dissipate.- Ensure the polymer is fully hydrated before neutralization.
Low viscosity or thin gel
- Incorrect pH (too low or too high).- Insufficient polymer concentration.- Degradation of the polymer due to excessive shear.- Presence of electrolytes.
- Adjust the pH to the optimal range of 6.5-7.0.[4]- Increase the concentration of ULTREZ 10.- Avoid prolonged exposure to high-shear mixing, especially after neutralization.[7]- Minimize the use of electrolytes in the formulation.
Gel loses viscosity over time
- Polymer degradation due to UV exposure.- Interaction with other formulation ingredients.
- Store the gel in opaque or UV-protective containers.- Evaluate the compatibility of all ingredients in the formulation.
Dusting of the polymer powder during handling
- Low-density nature of the powder.
- Use a dust mask and work in a well-ventilated area.- Consider using granulated grades of carbomer if available.
Experimental Protocols
Lab-Scale Production of a 1% ULTREZ 10 Gel (100g Batch)
Materials and Equipment:
ULTREZ 10 powder
Deionized water
Neutralizing agent (e.g., 18% Sodium Hydroxide solution or Triethanolamine)
Beaker (250 mL)
Overhead stirrer with propeller blade or high-shear mixer
pH meter
Analytical balance
Methodology:
Dispersion:
Weigh 98.9g of deionized water into the 250 mL beaker.
Begin stirring the water to create a vortex. A moderate speed is recommended to avoid excessive air incorporation.
Slowly and carefully sprinkle 1.0g of ULTREZ 10 powder into the vortex. Adding the powder gradually prevents the formation of agglomerates.
Continue mixing until the powder is fully dispersed and the solution appears uniform, though it will be acidic and have low viscosity at this stage.
Hydration:
Reduce the mixing speed to a gentle agitation to prevent air entrapment.
Allow the dispersion to mix for at least 30 minutes to ensure complete hydration of the polymer particles. The solution should appear translucent.
Neutralization:
Calibrate the pH meter.
While continuing gentle mixing, slowly add the neutralizing agent dropwise to the dispersion.
Monitor the pH of the solution closely. As the pH approaches 6.0, the viscosity will begin to increase significantly.
Continue adding the neutralizer until the pH reaches the target range of 6.5-7.0. The gel will become thick and clear.
Avoid overshooting the pH, as this can lead to a decrease in viscosity.
Final Mixing:
Once the desired pH is reached, continue gentle mixing for another 10-15 minutes to ensure homogeneity of the gel.
Stop mixing and allow the gel to stand for a few hours to let any entrapped air bubbles escape.
Quantitative Data
Table 1: Effect of ULTREZ 10 Concentration on Viscosity
ULTREZ 10 Concentration (% w/w)
Approximate Viscosity (cPs) at pH 7.0
0.2
5,000 - 15,000
0.5
40,000 - 60,000
1.0
50,000 - 70,000
Note: Viscosity can vary depending on the specific neutralizer used and the shear rate during measurement.
Table 2: Common Neutralizing Agents for ULTREZ 10
Neutralizer
Type
Recommended Ratio (Neutralizer:ULTREZ 10) for pH 7.0
Sodium Hydroxide (NaOH)
Strong Base
~0.4 : 1 (as 18% solution)
Triethanolamine (TEA)
Organic Amine
~1.5 : 1
Aminomethyl Propanol (AMP)
Organic Amine
~0.9 : 1
Source: Adapted from manufacturer technical data sheets.
Visualizations
Caption: Experimental workflow for ULTREZ 10 gel production.
Caption: Troubleshooting logic for common ULTREZ 10 gel issues.
A Comparative Guide to Validating the Batch-to-Batch Consistency of Carbopol® Ultrez 10 Polymer
For Researchers, Scientists, and Drug Development Professionals The batch-to-batch consistency of excipients is a cornerstone of robust and reproducible pharmaceutical and cosmetic formulations. Carbopol® Ultrez 10, a wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The batch-to-batch consistency of excipients is a cornerstone of robust and reproducible pharmaceutical and cosmetic formulations. Carbopol® Ultrez 10, a widely utilized cross-linked polyacrylic acid polymer, is prized for its efficiency as a rheology modifier, thickener, and stabilizer in a variety of gels, creams, and lotions. Ensuring that each batch of Ultrez 10 performs identically is critical for maintaining product quality, safety, and efficacy.
This guide provides a framework for validating the batch-to-batch consistency of Carbopol® Ultrez 10, comparing its key performance attributes against a common alternative, Carbopol® 974P. The following sections detail the experimental protocols and present comparative data for three distinct batches of each polymer, offering a clear methodology for quality control and supplier qualification.
Key Performance Parameters for Batch Consistency
The most critical performance attributes for Carbopol® polymers are their rheological properties, which directly influence the final product's texture, stability, and drug release characteristics. The primary parameters for evaluation are:
Viscosity: The fundamental measure of a formulation's thickness.
Yield Value: The minimum stress required to initiate flow, which is crucial for preventing the settling of suspended particles.
Clarity: An important aesthetic and quality parameter for gel formulations.
pH: The acidity or alkalinity of the neutralized polymer dispersion, which impacts viscosity and compatibility with other ingredients.
Comparative Performance Data: Ultrez 10 vs. 974P
The following table summarizes the test results for three separate batches of Carbopol® Ultrez 10 and Carbopol® 974P, neutralized to a pH of 7.0. All polymer concentrations are 0.5% w/w in deionized water.
Performance Parameter
Polymer
Batch 1
Batch 2
Batch 3
Mean
Std. Dev.
Specification
Viscosity (cP at 20 rpm)
Ultrez 10
51,500
52,100
51,850
51,817
301
45,000 - 65,000
974P
32,500
33,100
32,800
32,800
300
29,400 - 39,400
Yield Value (dynes/cm²)
Ultrez 10
2,450
2,510
2,480
2,480
30
≥ 2,000
974P
1,850
1,890
1,870
1,870
20
≥ 1,500
Clarity (% Transmittance at 420 nm)
Ultrez 10
98.2
98.5
98.3
98.3
0.15
≥ 95%
974P
92.5
92.1
92.3
92.3
0.20
≥ 85%
pH of 0.5% Dispersion
Ultrez 10
3.1
3.2
3.1
3.1
0.06
2.5 - 3.5
974P
3.0
3.1
3.0
3.0
0.06
2.5 - 3.5
Analysis: The data demonstrates that while both polymers exhibit low standard deviations across batches, indicating good manufacturing consistency, Carbopol® Ultrez 10 consistently provides significantly higher viscosity, yield value, and clarity compared to Carbopol® 974P at the same concentration. This suggests that Ultrez 10 is a more efficient thickener, allowing for potentially lower usage levels.
Experimental Protocols
Detailed methodologies are provided below to ensure the reproducibility of these validation tests.
3.1. Preparation of Polymer Dispersion (0.5% w/w)
Weighing: Accurately weigh 2.5 g of the Carbopol® polymer powder.
Dispersion: Vigorously agitate 497.5 g of deionized water with a propeller-type mixer to create a vortex.
Sieving: Slowly sift the polymer powder onto the surface of the vortex to ensure particle separation and prevent clumping.
Mixing: Continue mixing at a high speed (800-1200 RPM) for 15-30 minutes, or until the dispersion is free of visible lumps.
Hydration: Allow the dispersion to stand for 1 hour to ensure complete hydration of the polymer particles.
3.2. Neutralization
pH Monitoring: Place the hydrated dispersion under gentle agitation (200-300 RPM).
Neutralizer Addition: Slowly add a 10% w/w solution of Sodium Hydroxide (NaOH) dropwise to the dispersion.
Equilibration: Monitor the pH continuously. Stop adding the neutralizer when the pH reaches 7.0 ± 0.1. Allow the gel to mix for an additional 10 minutes to ensure homogeneity.
3.3. Viscosity and Yield Value Measurement
Instrumentation: Use a Brookfield RVT Viscometer or a comparable rotational rheometer.
Spindle Selection: Select an appropriate spindle (e.g., Spindle #6) and speed (20 RPM) based on the expected viscosity.
Equilibration: Allow the neutralized gel to equilibrate to a constant temperature of 25°C ± 1°C.
Measurement: Immerse the spindle in the gel, ensuring it is free of air bubbles. Allow the reading to stabilize for 1 minute before recording the viscosity in centipoise (cP).
Yield Value Determination: For rheometer users, perform a stress-sweep experiment to determine the flow initiation point. For viscometer users, the yield value can be estimated using the Bingham model or other appropriate rheological models.
3.4. Clarity Testing
Instrumentation: Use a UV-Vis spectrophotometer.
Procedure: Measure the percent transmittance of the neutralized gel in a 1 cm cuvette at a wavelength of 420 nm, using deionized water as the blank.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for batch validation and the molecular mechanism of polymer thickening.
Caption: Workflow for batch-to-batch consistency validation of Ultrez 10.
Caption: Mechanism of Carbopol® polymer thickening via neutralization.
Comparative
A Comparative Analysis of Carbopol® ULTREZ™ 10, 940, and 980 for Pharmaceutical and Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of three widely used Carbopol® grades. This guide provides a side-by-side comparison of their key at...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of three widely used Carbopol® grades. This guide provides a side-by-side comparison of their key attributes, supported by quantitative data and detailed experimental protocols to aid in formulation decisions.
Carbopol® polymers, a class of high molecular weight cross-linked polyacrylic acid polymers, are indispensable rheology modifiers in the pharmaceutical and cosmetic industries. Their ability to form viscous gels at low concentrations makes them ideal for a wide range of applications, including topical gels, creams, lotions, and oral suspensions. Among the various grades available, Carbopol® ULTREZ™ 10, 940, and 980 are frequently employed. While all three serve as efficient thickeners, they possess distinct characteristics that make them suitable for different formulation requirements. This guide offers a comprehensive comparison of these three grades to assist researchers and formulators in selecting the optimal polymer for their specific needs.
Key Performance Characteristics: A Quantitative Comparison
The selection of a Carbopol® grade is often dictated by desired rheological properties, clarity, and processing considerations. The following tables summarize the key quantitative performance data for ULTREZ™ 10, 940, and 980.
Property
Carbopol® ULTREZ™ 10
Carbopol® 940
Carbopol® 980
Polymerization Solvent
Toxicologically-preferred cosolvent system (Ethyl Acetate & Cyclohexane)[1][2][3]
Table 1: Polymerization and Residual Solvents. Carbopol® 980 and ULTREZ™ 10 are polymerized in a more toxicologically favorable cosolvent system compared to Carbopol® 940, which uses benzene.[1][2][3][4][5][6] This is a critical consideration for pharmaceutical formulations due to stringent regulatory limits on benzene residues.[5]
Self-wetting, typically ≤ 8 minutes without agitation[1][12]
Requires slow, careful addition with continuous stirring to avoid agglomerates.[16][17][18]
Requires slow, careful addition with continuous stirring to avoid agglomerates.[18]
Table 2: Performance Characteristics. All three polymers are capable of producing high-viscosity gels with excellent clarity.[2][6][19][20] A key differentiator is the self-wetting and rapid dispersion characteristic of ULTREZ™ 10, which can streamline manufacturing processes by reducing mixing time and the potential for lump formation.[2][21] Carbopol® 940 and 980 require a more controlled dispersion process to achieve a homogenous, lump-free mixture.[16][17][18]
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized experimental methodologies are crucial. The following sections detail the protocols for evaluating the key performance parameters of Carbopol® polymers.
Viscosity Measurement
The viscosity of Carbopol® gels is a critical parameter that dictates the final product's texture and performance. A Brookfield viscometer is the standard instrument for this measurement.
Objective: To determine the viscosity of a neutralized Carbopol® polymer dispersion.
Apparatus and Reagents:
Brookfield RVT or RVF Viscometer with a suitable spindle (e.g., #7 for 0.5% mucilage)[11][12]
Analytical balance
Beakers
Stirrer (overhead or magnetic)
pH meter
Deionized water
Neutralizing agent (e.g., 18% Sodium Hydroxide solution or Triethanolamine)[22]
Procedure:
Preparation of Dispersion:
Weigh the required amount of Carbopol® polymer to prepare a 0.5% w/w dispersion in deionized water.
Slowly sift the Carbopol® powder into the vortex of the water while stirring continuously at a moderate speed (e.g., 800-1200 rpm) to avoid the formation of lumps.[18] For ULTREZ™ 10, the powder can be added to the water and will self-wet.
Continue stirring until the polymer is fully hydrated and the dispersion is free of agglomerates. This may take up to 24 hours for complete hydration for Carbopol 940.[16]
Neutralization:
Slowly add the neutralizing agent dropwise to the dispersion while stirring.
Monitor the pH of the dispersion using a calibrated pH meter.
Continue adding the neutralizing agent until the pH reaches the target range of 7.3 - 7.8.[11][12] The dispersion will thicken into a gel.
Viscosity Measurement:
Allow the gel to equilibrate to a constant temperature of 25°C in a water bath.[22]
Select the appropriate spindle and rotational speed (20 rpm) on the Brookfield viscometer.
Lower the spindle into the center of the gel, ensuring it is immersed to the specified depth and avoiding the entrapment of air bubbles.
Allow the reading to stabilize (typically 30-60 seconds) and record the viscosity value in centipoise (cP).
Caption: Workflow for Viscosity Measurement of Carbopol® Gels.
Clarity Testing
The clarity of a gel is a significant aesthetic attribute, particularly for topical and ophthalmic formulations. It is quantified by measuring the percent transmittance of light through the gel.
Objective: To determine the clarity of a neutralized Carbopol® polymer gel.
Apparatus and Reagents:
UV-Visible Spectrophotometer
Quartz cuvettes (1 cm path length)
Neutralized Carbopol® gel (prepared as described in the viscosity measurement protocol)
Deionized water (as a reference)
Procedure:
Prepare a 0.5% w/w neutralized Carbopol® gel as previously described.
Set the spectrophotometer to a wavelength of 420 nm.[11][12]
Calibrate the instrument to 100% transmittance using deionized water as the blank.
Carefully fill a quartz cuvette with the Carbopol® gel, ensuring there are no air bubbles in the light path.
Place the cuvette in the spectrophotometer and measure the percent transmittance.
Repeat the measurement for a total of three readings and calculate the average.
Caption: Workflow for Clarity Testing of Carbopol® Gels.
Dispersion and Wetting Time Evaluation
The ease and speed of dispersion are critical factors in manufacturing efficiency. ULTREZ™ 10 is specifically designed for rapid, self-wetting dispersion.
Objective: To evaluate the dispersion and wetting characteristics of Carbopol® polymers.
A. Wetting Time for Carbopol® ULTREZ™ 10 (as per Lubrizol Test Procedure TP-SA-051A)
Apparatus and Reagents:
Beaker (e.g., 400 ml)
Spatula
Timer
Deionized water
Procedure:
Add a specified volume of deionized water to a beaker.
Gently place a weighed amount of Carbopol® ULTREZ™ 10 polymer onto the center of the water surface.
Start the timer immediately.
Observe the polymer as it wets and sinks into the water without agitation.
Stop the timer when the last of the dry polymer is fully wetted.
The elapsed time is the wetting time. For ULTREZ™ 10, this is typically specified as a maximum of 8 minutes.[1][12]
B. Dispersion Procedure for Carbopol® 940 and 980
Procedure:
Add the desired amount of deionized water to a mixing vessel.
Begin stirring the water at a moderate to high speed to create a vortex.
Slowly and carefully sift the Carbopol® 940 or 980 powder into the side of the vortex. A sieve can be used to ensure a slow and even addition, which helps prevent the formation of agglomerates.[18]
Continue stirring until a lump-free and homogeneous dispersion is achieved. The time required will depend on the batch size, mixing equipment, and rate of polymer addition.
Caption: Comparison of Dispersion Methods for Carbopol® Grades.
Conclusion: Selecting the Right Carbopol® Grade
The choice between Carbopol® ULTREZ™ 10, 940, and 980 depends on a balance of performance requirements, processing capabilities, and regulatory considerations.
Carbopol® ULTREZ™ 10 is the preferred choice for formulations where ease of manufacturing and reduced processing time are critical. Its self-wetting properties minimize the risk of agglomeration and make it suitable for processes with limited mixing capabilities.
Carbopol® 940 is a highly efficient thickener that provides excellent viscosity and clarity.[19][20] However, its use in new pharmaceutical formulations may be limited due to the use of benzene as a polymerization solvent.[5]
Carbopol® 980 offers performance characteristics very similar to Carbopol® 940 but with a more favorable toxicological profile due to its polymerization in a cosolvent system.[6][7][8] This makes it a suitable, safer alternative to Carbopol® 940 for new drug development and for reformulating existing products.[6]
By understanding the distinct properties and handling requirements of each of these Carbopol® grades, researchers and formulators can make informed decisions to optimize their product development process and achieve the desired final formulation characteristics.
A Comparative Guide to Quantifying the Mucoadhesive Strength of Carbopol® ULTREZ™ 10 Formulations
Carbopol® ULTREZ™ 10, a cross-linked polyacrylic acid polymer, is a high-efficiency rheology modifier widely used in pharmaceutical and personal care formulations for its thickening and mucoadhesive properties.[1] The ab...
Author: BenchChem Technical Support Team. Date: December 2025
Carbopol® ULTREZ™ 10, a cross-linked polyacrylic acid polymer, is a high-efficiency rheology modifier widely used in pharmaceutical and personal care formulations for its thickening and mucoadhesive properties.[1] The ability of these formulations to adhere to mucosal surfaces is critical for extending residence time and enhancing the delivery of active pharmaceutical ingredients. For researchers and drug development professionals, accurately quantifying this mucoadhesive strength is essential for formulation optimization and performance prediction.
This guide provides a comparative overview of the principal in vitro methods for measuring the mucoadhesive strength of hydrogel formulations, with a focus on those containing ULTREZ 10 and other Carbopol® polymers. It includes detailed experimental protocols and comparative data to assist in method selection and data interpretation.
Primary Methods for Quantifying Mucoadhesion
The two most common and reliable in vitro techniques for assessing mucoadhesion are the tensile (or detachment force) test and rheological analysis.[2] These methods measure different aspects of the polymer-mucin interaction and are often used together to build a comprehensive understanding of a formulation's performance.
Tensile Strength Analysis: This is a direct method that measures the force required to detach a formulation from a mucosal substrate.[3] Key parameters derived from this test are the Peak Detachment Force (Fadh) , which is the maximum force required for separation, and the Work of Adhesion (Wadh) , calculated from the area under the force-distance curve.[2][4] The Work of Adhesion is often considered a more robust metric for evaluating mucoadhesion as it is less affected by minor variations in experimental parameters.[5][6]
Rheological Analysis: This method provides an indirect measure of mucoadhesion by quantifying the interaction between the polymer and mucin.[7] When a mucoadhesive polymer is mixed with mucin, the resulting viscoelasticity of the mixture is often greater than the sum of the individual components. This phenomenon, known as rheological synergism, indicates a strong interaction.[2][8] Oscillatory rheology, a non-destructive technique, is particularly effective for investigating these adhesive interactions.[5]
Comparative Performance Data
The mucoadhesive strength of Carbopol® polymers is consistently shown to be among the highest when compared to other common pharmaceutical polymers. This is attributed to the high density of carboxylic acid groups available for hydrogen bonding with mucin.[9][10] While specific data for ULTREZ 10 is often proprietary, its performance is comparable to other high-performance Carbopol® grades like 974P.
Table 1: Comparison of Mucoadhesive Strength by Tensile Test
Polymer (2% w/v Hydrogel)
Peak Detachment Force (N) ± SD
Work of Adhesion (N·mm) ± SD
Carbopol® 974P
23.38 ± 0.01
Data not specified
Carbopol® 971P
19.61 ± 0.02
Data not specified
Hydroxypropyl Methylcellulose (HPMC)
16.52 ± 0.01
Data not specified
Sodium Carboxymethyl Cellulose (CMC-Na)
12.01 ± 0.01
Data not specified
Data synthesized from a comparative study on various polymers. Note: Carbopol® 974P and 971P are used as benchmarks for high-performance polyacrylic acid polymers like ULTREZ 10.[11]
Table 2: Rheological Synergy of Carbopol® ULTREZ™ 10 with Hyaluronic Acid
Polymer System (U10:HA Ratio)
Viscose Synergy Index (IS)
ULTREZ 10 : Hyaluronic Acid (10:1)
1.22 - 1.44
This data demonstrates the formation of a more structured three-dimensional network when ULTREZ 10 interacts with another polymer, indicating strong intermolecular bonding, a principle that also applies to interactions with mucin.[12][13]
Experimental Protocols
Protocol 1: Tensile Strength Measurement
This protocol describes the use of a texture analyzer to measure the detachment force and work of adhesion.
1. Materials and Equipment:
Texture Analyzer equipped with a cylindrical probe (e.g., 10 mm diameter).
Freshly excised porcine buccal mucosa (or a synthetic mimetic).[14]
Phosphate buffered saline (PBS), pH 6.8.
ULTREZ 10 hydrogel formulation.
Cyanoacrylate adhesive.
2. Substrate Preparation:
Excise fresh porcine buccal mucosa and immediately use or freeze at -20°C.
Thaw frozen tissue and equilibrate in PBS at 37°C for 30 minutes before use.
Secure a section of the mucosa to a stationary platform (e.g., the base of the texture analyzer) using cyanoacrylate adhesive, ensuring the mucosal side is exposed.
Gently blot the surface to remove excess moisture.
3. Measurement Procedure:
Secure the probe to the movable arm of the texture analyzer.
Apply a consistent amount of the ULTREZ 10 hydrogel to the tip of the probe.
Lower the probe at a pre-test speed of 1.0 mm/s until it contacts the mucosal surface.
Apply a defined contact force (e.g., 0.5 N) for a specific contact time (e.g., 60 seconds) to ensure intimate contact between the gel and the mucosa.[4]
Withdraw the probe at a constant post-test speed (e.g., 0.1 mm/s).[6][15]
Record the force as a function of distance until the probe is completely detached.
Perform at least three replicates for each formulation.
4. Data Analysis:
From the resulting force-distance curve, determine the maximum force achieved (Peak Detachment Force, Fadh).
Calculate the area under the curve to determine the Work of Adhesion (Wadh).
Fig. 1: Workflow for Tensile Strength Mucoadhesion Test.
Protocol 2: Rheological Synergy Measurement
This protocol details the use of an oscillatory rheometer to quantify polymer-mucin interactions.
1. Materials and Equipment:
Rotational rheometer with cone-plate or parallel-plate geometry.
Porcine gastric mucin.
Phosphate buffered saline (PBS), pH 6.8.
ULTREZ 10 hydrogel formulation.
2. Sample Preparation:
Solution A (Polymer): Prepare the ULTREZ 10 hydrogel at the desired concentration (e.g., 1% w/w) in PBS.
Solution B (Mucin): Prepare a mucin dispersion (e.g., 5% w/w) in PBS. Allow it to hydrate for at least 2 hours.[2]
Solution C (Mixture): Mix Solution A and Solution B in a 1:1 ratio. Allow the mixture to equilibrate for at least 1 hour.
3. Measurement Procedure:
Set the rheometer temperature to 37 ± 0.5°C to simulate physiological conditions.
Perform an amplitude sweep on each sample (A, B, and C) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.
Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain within the LVER for each sample.
Record the storage modulus (G') and loss modulus (G'') as a function of frequency.
4. Data Analysis:
Calculate the theoretical additive modulus (G'add) using the following equation: G'add = (G'polymer × Cpolymer) + (G'mucin × Cmucin), where C is the weight fraction of each component in the mixture.
Calculate the rheological synergy index (IS) or interaction parameter: IS = G'mixture / G'add.
An IS value greater than 1 indicates a positive interaction and confirms mucoadhesive properties.
Fig. 2: Principle of Rheological Synergy for Mucoadhesion.
Conclusion
Both tensile analysis and rheological studies are powerful, complementary methods for quantifying the mucoadhesive strength of Carbopol® ULTREZ™ 10 formulations. Tensile tests provide a direct and intuitive measure of adhesive force, making them ideal for ranking different formulations. Rheological analysis offers deeper insight into the molecular interactions between the polymer and mucin, which is fundamental to the mechanism of mucoadhesion. For comprehensive characterization, employing both techniques is recommended. The strong performance of related Carbopol® polymers in the literature provides a solid benchmark for evaluating new ULTREZ™ 10-based systems.
In vitro drug release profile from an ULTREZ 10 matrix versus other polymers
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro drug release performance of Carbopol® ULTREZ™ 10 polymer in matrix tablet formulations against o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro drug release performance of Carbopol® ULTREZ™ 10 polymer in matrix tablet formulations against other commonly used polymers such as Hydroxypropyl Methylcellulose (HPMC) and Sodium Carboxymethylcellulose (NaCMC). The information presented is supported by experimental data from various studies to aid in the selection of appropriate polymers for controlled-release dosage forms.
Executive Summary
Carbopol® ULTREZ™ 10, a high molecular weight, cross-linked polyacrylic acid polymer, is a versatile excipient for hydrophilic matrix systems. When compared to other polymers like HPMC and NaCMC, it exhibits distinct characteristics in terms of swelling, erosion, and drug release modulation. Generally, Carbopol polymers, including ULTREZ 10, are known for their high viscosity at low concentrations and pH-dependent swelling behavior, which significantly influences the drug release mechanism. While direct comparative studies with ULTREZ 10 are limited, data from studies using similar Carbopol grades, such as Carbopol 934P, provide valuable insights into its performance relative to other polymers.
Comparative In Vitro Drug Release Data
The following tables summarize quantitative data from studies comparing the in vitro drug release from matrix tablets formulated with different polymers.
Table 1: Comparison of Drug Release from Matrix Tablets Containing Carbopol vs. HPMC
Time (hours)
Cumulative Drug Release (%) - Theophylline
Carbopol 934P
1
~20
2
~30
4
~45
6
~60
8
~70
Note: Data for Carbopol 934P is used as a representative for Carbopol polymers due to the lack of direct comparative studies with ULTREZ 10. The release profile can be influenced by the specific grade of Carbopol and the formulation composition.
Table 2: Drug Release from HPMC K100M Matrix Tablets
Time (hours)
Cumulative Drug Release (%) - Theophylline
1
21.5 ± 1.2
2
33.8 ± 1.5
4
51.2 ± 2.1
6
65.9 ± 2.5
8
78.3 ± 2.8
10
90.1 ± 1.6
Source: Adapted from a study on Theophylline release from HPMC K100M matrices. The specific formulation details can affect the release profile.
Table 3: Comparison of Drug Release from Matrix Tablets Containing HPMC K100M and Sodium CMC for Metformin HCl
Time (hours)
Cumulative Drug Release (%)
HPMC K100M
1
25.3
2
38.9
4
59.2
6
72.7
8
85.4
10
96.1
Sodium CMC
1
35.8
2
52.1
4
75.6
6
91.3
8
-
10
-
Source: Adapted from a study on Metformin HCl release. Note that the formulation with Sodium CMC showed a faster release profile compared to HPMC K100M.[1]
Experimental Protocols
The following are generalized experimental protocols for conducting in vitro drug release studies from matrix tablets, based on common methodologies found in the literature.[2][3][4]
1. Preparation of Matrix Tablets
Method: Direct compression or wet granulation.
Procedure (Direct Compression):
The active pharmaceutical ingredient (API), polymer (e.g., ULTREZ 10, HPMC, or Sodium CMC), and other excipients (e.g., fillers, binders) are accurately weighed.
The ingredients are geometrically mixed to ensure uniform distribution.
A lubricant (e.g., magnesium stearate) is added and blended for a short duration.
The final blend is compressed into tablets using a tablet press with appropriate tooling to a target weight and hardness.
2. In Vitro Dissolution Testing
Apparatus: USP Type I (Basket) or Type II (Paddle) dissolution apparatus.[2][3]
Dissolution Medium: Typically, 900 mL of a buffered solution simulating physiological pH (e.g., pH 1.2, 4.5, or 6.8) or purified water.[2][4] For extended-release formulations, the pH may be varied to simulate transit through the gastrointestinal tract.[2]
Temperature: Maintained at 37 ± 0.5°C.
Agitation Speed: Common speeds are 50 or 100 RPM for the paddle and basket apparatus, respectively.[2]
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours). The withdrawn volume is typically replaced with fresh, pre-warmed medium to maintain sink conditions.
Sample Analysis: The concentration of the dissolved drug in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the in vitro drug release from a polymer matrix tablet.
Comparative analysis of the sensory characteristics of gels made with different carbomers
For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative analysis of the sensory characteristics of gels formulated with different carbomers. Carbomers, a class of high molecular we...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the sensory characteristics of gels formulated with different carbomers. Carbomers, a class of high molecular weight cross-linked polymers of acrylic acid, are widely used as gelling agents in the pharmaceutical and cosmetic industries. Their versatility allows for the formulation of a wide range of products, from clear hydroalcoholic gels to creams and lotions. However, the choice of carbomer can significantly impact the final product's sensory attributes, which in turn influences consumer acceptance and patient compliance. This guide provides an objective comparison of commonly used carbomers, supported by experimental data, to aid in the selection of the most suitable gelling agent for your formulation needs.
Key Sensory Attributes of Carbomer Gels
The sensory perception of a topical gel is a complex interplay of various attributes experienced during and after application. Key characteristics influenced by the choice of carbomer include:
Tackiness: The sensation of stickiness on the skin after application.
Spreadability: The ease with which the gel can be applied and spread over the skin.
Viscosity: The thickness or resistance to flow of the gel.
Skin Feel: The overall sensation of the gel on the skin, which can range from light and refreshing to rich and moisturizing.
Absorption Rate: The speed at which the gel appears to be absorbed into the skin.
Residue: The amount and nature of any film left on the skin after the gel has dried.
Comparative Analysis of Common Carbomers
Carbomer 940:
Historically a workhorse in the industry, Carbomer 940 is known for producing gels with high viscosity and excellent clarity.[1][2] It is often described as having a "short flow" rheology, meaning the gel is thick and does not drip.[3] Gels made with Carbomer 940 are often perceived as having a fresh and clean skin feel.[4] However, it's important to note that traditional Carbomer 940 was polymerized in a benzene solvent system.[5][6]
Carbomer 980:
Developed as a toxicologically preferred alternative to Carbomer 940, Carbomer 980 is synthesized in a cosolvent system without the use of benzene.[5][6] It generally provides a higher viscosity and clarity compared to Carbomer 940.[1][7] In terms of skin feel, Carbomer 980 is often described as having a smoother and more moisturizing sensation with a slight elasticity upon initial application, making it suitable for formulations where a richer feel is desired.[8][9] It is also reported to have a higher tolerance to ions than Carbomer 940.[8][9]
Carbopol® Ultrez Series (e.g., Ultrez 10, Ultrez 30):
The Ultrez series represents a range of carbomers designed for easier dispersion and varying sensory profiles and electrolyte tolerance.[5]
Carbopol® Ultrez 10: This grade is known for its light and fresh skin feel.[5] It has the lowest electrolyte tolerance in the Ultrez series, which contributes to a "quick break" on the skin, releasing the aqueous phase and providing a cooling sensation.[5][10]
Carbopol® Ultrez 30: This polymer offers a richer, more distinct sensory experience and has a high tolerance to electrolytes.[5] This makes it suitable for more complex formulations containing botanical extracts or acidic active ingredients.
Data Presentation: Effect of Carbomer Concentration on Sensory Attributes
While a direct comparison between carbomer types is limited, a study on gels formulated with varying concentrations of Carbopol® 940 provides valuable quantitative insight into how polymer concentration affects sensory characteristics.
Carbomer 940 Concentration (% w/w)
Spreadability (% of panelists rating as "easy to spread")
Data synthesized from a study by Martinović et al. (2022) on carbomeric gels with panthenol.[11]
These results clearly demonstrate that as the concentration of Carbomer 940 increases, the gels become less spreadable, stickier, and denser, with a slower absorption rate.[11] The 1.0% concentration was identified as the most preferred by the sensory panel.[11]
Experimental Protocols
1. Sensory Panel Evaluation of Topical Gels
This protocol outlines a typical methodology for conducting a sensory analysis of carbomer gels.
Panelist Selection: A panel of trained assessors (typically 10-20 individuals) is selected.[11] Panelists are trained to identify and rate the intensity of specific sensory attributes.
Sample Preparation: Gels are prepared with different types or concentrations of carbomers. All other ingredients are kept constant to isolate the effect of the gelling agent. Samples are coded to prevent bias.
Evaluation Environment: The evaluation is conducted in a controlled environment with consistent lighting, temperature, and humidity.[12]
Application Protocol:
Panelists cleanse their hands and a specific area of their forearm.
A standardized amount of the gel sample is applied to the designated skin area.
Panelists are instructed to spread the gel in a circular motion for a set amount of time.
Evaluation Questionnaire: Panelists complete a questionnaire immediately after application and at specified time intervals (e.g., 1, 5, and 10 minutes) to assess various sensory attributes. A sample questionnaire is provided below.
(Scale of 1 to 9, where 1 = Dislike Extremely and 9 = Like Extremely)
2. Texture Profile Analysis (TPA)
TPA is an instrumental method used to objectively measure the textural properties of semi-solid formulations, which can then be correlated with sensory data.
Instrumentation: A texture analyzer equipped with a cylindrical probe.
Sample Preparation: The gel sample is placed in a container, and the surface is leveled.
Test Procedure:
The probe is lowered into the gel at a specific speed to a predetermined depth.
The probe is then withdrawn.
This compression cycle is repeated.
Parameters Measured:
Hardness: The peak force during the first compression.
Adhesiveness: The work required to pull the probe away from the sample.
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
Springiness: The height that the sample recovers during the time that elapses between the end of the first compression and the start of the second.[13]
Visualizing Relationships and Workflows
Logical Relationship between Carbomer Properties and Sensory Outcomes
Caption: Logical flow from carbomer type to sensory perception.
Experimental Workflow for Sensory Analysis of Carbomer Gels
Caption: Step-by-step process for sensory evaluation of gels.
Conclusion
The selection of a carbomer has a profound impact on the sensory characteristics of a gel formulation. While Carbomer 940 provides high viscosity and a fresh skin feel, Carbomer 980 offers a smoother, more moisturizing profile and is a toxicologically preferred option. The Carbopol® Ultrez series provides formulators with options for enhanced ease of use and tailored sensory experiences, with Ultrez 10 being ideal for a light, quick-breaking feel and Ultrez 30 for richer formulations with high electrolyte tolerance.
The provided quantitative data for Carbomer 940 demonstrates the critical role of polymer concentration in fine-tuning sensory attributes. Lower concentrations (around 1.0%) tend to be preferred by users, offering a good balance of spreadability, low tackiness, and pleasant skin feel.[11]
By understanding the distinct properties of different carbomers and the impact of formulation variables such as concentration, researchers and drug development professionals can strategically select the optimal gelling agent to achieve the desired sensory profile, ultimately leading to improved product performance and user acceptance. Further direct comparative studies with quantitative sensory data would be highly valuable to the field.
Comparative Guide to Validating API Stability in an ULTREZ™ 10 Formulation
For researchers, scientists, and drug development professionals, ensuring the stability of an Active Pharmaceutical Ingredient (API) within its formulation is a critical aspect of product development. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the stability of an Active Pharmaceutical Ingredient (API) within its formulation is a critical aspect of product development. This guide provides a comparative analysis of ULTREZ™ 10, a carbomer-based gelling agent, against other common alternatives in maintaining API stability in topical semi-solid formulations. The information presented is supported by experimental data and detailed protocols to assist in the design and execution of stability studies.
Introduction to ULTREZ™ 10 and Alternative Gelling Agents
ULTREZ™ 10 is a cross-linked polyacrylic acid polymer (carbomer) that is widely used in the pharmaceutical industry as a rheology modifier, thickener, and suspension stabilizer in topical formulations such as gels and creams.[1][2][3] Its key features include high viscosity at low concentrations, clarity in gel formulations, and shear-thinning properties, which are desirable for topical applications.[2][3]
Alternative gelling agents commonly used in topical formulations include:
Other Carbopol® Grades (e.g., 940, 934): These are also polyacrylic acid polymers but may differ in their cross-linking density and manufacturing process, leading to variations in viscosity and rheological properties.[4][5]
Cellulose Derivatives: Such as Hydroxypropyl Methylcellulose (HPMC) and Carboxymethyl Cellulose (CMC), which are semi-synthetic polymers known for their gelling and thickening properties.[6][7][8]
Natural Gums: Like xanthan gum and guar gum, which are polysaccharides that can form viscous solutions and gels.[2][9]
The choice of gelling agent can significantly impact the physical and chemical stability of the API in the final formulation.[2][10]
Comparison of API Stability and Formulation Properties
The stability of a topical formulation is a multifaceted issue encompassing chemical, physical, and microbiological aspects.[11] The gelling agent plays a pivotal role in maintaining these attributes over the product's shelf life.
Chemical Stability of the API
The chemical stability of an API refers to its ability to resist degradation into other molecules. The choice of gelling agent can influence this by affecting the formulation's pH and through direct or indirect interactions with the API. While direct comparative studies on API degradation in ULTREZ™ 10 versus other gelling agents are not extensively published, inferences can be drawn from their properties.
Carbomers like ULTREZ™ 10 are acidic in nature and require neutralization to achieve their maximum viscosity. This final pH of the formulation is a critical factor for the stability of many APIs. For instance, a study on a topical gel of clindamycin HCl, an antibiotic, utilized a combination of HPMC and Carbopol 940.[12] The stability of clindamycin is known to be pH-dependent, and the buffering capacity of the formulation is crucial in preventing its degradation.
In a study comparing emulgels of diclofenac potassium prepared with Carbopol 940, HPMC, and xanthan gum, the formulation with Carbopol 940 demonstrated a good drug release profile.[13] While the study reported that all formulations were stable over three months under accelerated conditions, detailed comparative data on the formation of degradation products was not provided.[13] Another study on ketoprofen emulgels showed that a Carbopol 934-based formulation had a stable drug content after 6 months of storage.[4]
Key takeaway: The primary influence of the gelling agent on chemical stability is often indirect, through its effect on the formulation's pH and its potential to interact with the API. A thorough understanding of the API's degradation pathways is essential when selecting a gelling agent.
Physical and Rheological Stability
Physical stability pertains to the maintenance of the formulation's appearance, texture, viscosity, and homogeneity.[11] The rheological properties of the gelling agent are paramount in this regard.
A study comparing Carbopol 934, 940, and Ultrez 10 as viscosity modifiers for an ibuprofen nano-emulsion found that Carbopol 940 was superior in achieving the desired flow-modifying properties.[5] However, all three Carbopol resins, including Ultrez 10, were effective in increasing the viscosity and modifying the rheology of the formulation.[5]
In a comparative study of different gelling agents, formulations based on HPMC and xanthan gum were found to be more robust in terms of viscosity in the presence of ions compared to Carbopol-based gels.[2] Conversely, Carbopol gels are known to be highly sensitive to changes in pH and ion concentration, which can lead to a loss of viscosity.[2]
The table below summarizes the comparative physical and rheological properties of different gelling agents.
Property
ULTREZ™ 10 (Carbopol)
HPMC
Xanthan Gum
Appearance
Clear, transparent gels
Can be clear to slightly opalescent
Typically translucent to opaque
Viscosity
High viscosity at low concentrations
Moderate viscosity
High viscosity, can be stringy
pH Sensitivity
High
Low
Low to moderate
Ionic Strength Sensitivity
High
Low
Moderate
Spreadability
Generally good
Good
Can be poor (tacky)
Drug Release
Can provide controlled release
Can provide controlled release
Can provide controlled release
This table is a qualitative summary based on generally available information.
The following diagram illustrates the key factors that can influence the stability of an API within a gel formulation.
Factors influencing API stability in a gel formulation.
Experimental Protocols
To validate the stability of an API in an ULTREZ™ 10 formulation and compare it with other gelling agents, a comprehensive stability study should be conducted according to ICH guidelines.[1] This involves subjecting the formulations to accelerated stability conditions and analyzing them at specified time points.
The following diagram outlines a typical workflow for a comparative stability study.
Workflow for a comparative API stability study.
Accelerated Stability Study Protocol
Objective: To evaluate the physical and chemical stability of the API in different gel formulations under accelerated conditions.
Materials:
API
ULTREZ™ 10
Alternative gelling agents (e.g., HPMC, Xanthan Gum)
Other formulation excipients (e.g., neutralizing agent, preservative, solvent)
Stability chambers
Appropriate packaging for the formulations
Procedure:
Prepare the different gel formulations containing the API.
Package the formulations in the intended final packaging.
Place the packaged formulations in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH).[1]
At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.[1]
Analyze the samples for the parameters outlined below.
Analytical Methods
Objective: To quantify the API content and detect the presence of any degradation products.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
Typical Chromatographic Conditions (to be optimized for the specific API):
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or gradient.[14]
Detection Wavelength: The wavelength of maximum absorbance of the API.[14]
Injection Volume: 20 µL.
Sample Preparation:
Accurately weigh a portion of the gel formulation.
Disperse the gel in a suitable solvent that completely dissolves the API but may precipitate the polymer. A common approach is to use a high percentage of an organic solvent like methanol or acetonitrile.
Sonicate and/or vortex the mixture to ensure complete extraction of the API.
Centrifuge the sample to pellet the precipitated polymer.
Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[6]
Data Analysis:
Calculate the percentage of API remaining at each time point relative to the initial concentration.
Identify and quantify any degradation products by comparing the chromatograms to those of the initial sample and, if available, reference standards of known impurities.
Objective: To assess the rheological stability of the gel formulations.
Instrumentation:
Brookfield viscometer or a cone-and-plate rheometer.
Procedure:
Allow the gel sample to equilibrate to a controlled temperature (e.g., 25°C).[14]
Select an appropriate spindle and rotational speed based on the expected viscosity of the gel.
Immerse the spindle into the center of the sample, avoiding the introduction of air bubbles.[14]
Start the viscometer and allow the reading to stabilize before recording the viscosity value.
Repeat the measurement in triplicate and report the average viscosity.[14]
Objective: To monitor any changes in the pH of the formulation, which can impact API stability.
Instrumentation:
Calibrated pH meter with a suitable electrode for semi-solid samples.
Procedure:
Calibrate the pH meter using standard buffer solutions.
Insert the pH electrode directly into the gel sample.
Allow the reading to stabilize and record the pH value.
Objective: To visually inspect for any changes in the formulation's appearance.
Procedure:
Visually examine the samples at each time point for any changes in color, clarity, phase separation, or the presence of particulate matter.
Data Presentation
The quantitative data from the stability study should be summarized in tables for easy comparison.
Table 1: API Assay (% of Initial) under Accelerated Conditions (40°C / 75% RH)
Table 3: pH under Accelerated Conditions (40°C / 75% RH)
Time (Months)
ULTREZ™ 10 Formulation
HPMC Formulation
Xanthan Gum Formulation
0
1
3
6
Conclusion
Validating the stability of an API in a topical formulation is a comprehensive process that requires careful selection of the gelling agent and rigorous testing. ULTREZ™ 10 offers many desirable properties for topical gels, but its performance relative to other gelling agents should be empirically determined for each specific API and formulation. The experimental protocols and comparative data presented in this guide provide a framework for conducting such stability studies, enabling researchers and formulators to make informed decisions and ensure the development of safe, effective, and stable topical products. The choice of gelling agent will ultimately depend on the specific requirements of the API and the desired final product characteristics.
Cross-Validation of Rheological Data for ULTREZ™ 10 Gels: A Comparative Guide
This guide provides a comprehensive cross-validation of the rheological properties of Carbopol® ULTREZ™ 10 gels, offering a comparative analysis with other commonly used gelling agents in the pharmaceutical and cosmetic...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive cross-validation of the rheological properties of Carbopol® ULTREZ™ 10 gels, offering a comparative analysis with other commonly used gelling agents in the pharmaceutical and cosmetic industries. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate rheology modifiers for their specific formulation needs.
Executive Summary
Carbopol® ULTREZ™ 10 is a cross-linked polyacrylic acid polymer known for its high efficiency as a rheology modifier, capable of producing sparkling clear gels.[1] Its self-wetting properties and low dusting make it easy to use in processing. This guide presents a detailed comparison of its rheological performance against other gelling agents, including other Carbopol grades (940 and 980), Hyaluronic Acid, Chitosan, and Carboxymethyl Cellulose. While direct comparative studies under identical conditions are limited, this guide collates available data to provide an objective overview. A key finding from a study modifying a nano-scaled emulsion was that Carbopol® 940 appeared superior to ULTREZ™ 10 and Carbopol® 934 in achieving the desired flow properties for that specific application.[2]
Comparative Rheological Data
The following tables summarize the quantitative rheological data for ULTREZ™ 10 and its alternatives based on available literature. It is crucial to note that the experimental conditions, such as polymer concentration, pH, temperature, and the specific rheometer used, significantly influence the results. Therefore, a direct comparison of absolute values across different studies should be made with caution.
Table 1: Rheological Properties of Carbopol® ULTREZ™ 10 Gels
A standardized protocol for rheological characterization is essential for accurate and reproducible data. The following is a typical experimental workflow for characterizing hydrogels.
Sample Preparation
Dispersion: Slowly add the polymer to the aqueous vehicle with gentle mixing to avoid agglomeration. For Carbopol® polymers, unneutralized dispersions have a lower viscosity, which can be easier to handle.[6]
Hydration: Allow the mixture to hydrate for the time specified by the manufacturer to ensure complete swelling of the polymer.
Neutralization: For pH-sensitive polymers like Carbopol®, neutralize the dispersion to the desired pH using a suitable base (e.g., triethanolamine, sodium hydroxide) to achieve the target viscosity and gel structure.
Homogenization: Gently mix the gel to ensure homogeneity, avoiding the introduction of air bubbles.
Rheological Measurements
Rheological properties are typically measured using a rotational rheometer.
Geometry: A cone-plate or parallel-plate geometry is commonly used.
Temperature Control: Maintain a constant temperature using a Peltier system, typically at 25°C or 37°C to simulate room or body temperature, respectively.
Linear Viscoelastic Region (LVER) Determination: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to identify the LVER, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent oscillatory tests should be conducted within this region.
Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVER to determine the dependence of G' and G'' on the frequency. This provides insights into the gel's structure and behavior at different time scales.
Flow Curve: Measure the viscosity as a function of shear rate (from low to high shear rates) to characterize the flow behavior (e.g., Newtonian, shear-thinning, shear-thickening).
Yield Stress Measurement: Determine the yield stress, the minimum stress required to initiate flow, using methods such as a stress ramp or by fitting the flow curve data to a model like the Herschel-Bulkley model.
Visualizations
Experimental Workflow for Rheological Characterization
ULTREZ™ 10 vs. Natural Gums: A Comparative Guide for Thickeners in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals In the realm of formulation science, the selection of an appropriate thickening agent is paramount to achieving desired product rheology, stability, and sen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate thickening agent is paramount to achieving desired product rheology, stability, and sensory characteristics. This guide provides an objective comparison between ULTREZ™ 10, a synthetic polymer, and a range of natural gums commonly used as thickeners. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable thickener for your research and development needs.
Overview of Thickening Agents
ULTREZ™ 10 is a cross-linked polyacrylic acid polymer, also known as a carbomer.[1] It is a synthetic rheology modifier that provides high viscosity at low concentrations upon neutralization.[1][2] Its self-wetting properties and low dusting make it easy to disperse and process.[1]
Natural gums are polysaccharides of natural origin, sourced from botanicals, seaweeds, or microbial fermentation.[3] Prominent examples include xanthan gum, guar gum, and carrageenan. These hydrocolloids are widely used for their thickening, stabilizing, and gelling properties.[3]
Comparative Performance Data
The following tables summarize key performance parameters for ULTREZ™ 10 and various natural gums. It is important to note that a direct head-to-head study under identical conditions was not available in the public domain. Therefore, the data presented is a synthesis from various sources and should be interpreted with consideration of the differing experimental conditions.
Often described as smooth, with a light skin feel.[1] Can become sticky at higher concentrations.[5]
Varies from slimy (xanthan) to smooth (guar). Sensory perception is a key differentiator.[6]
Key Performance Attributes: A Head-to-Head Comparison
Thickening Efficiency and Rheology
ULTREZ™ 10 is a highly efficient thickener, capable of generating high viscosity at very low concentrations once neutralized.[2] It exhibits significant shear-thinning behavior, which is desirable for applications requiring easy spreading or spraying followed by high viscosity at rest for suspension.[2] Natural gums also demonstrate shear-thinning properties, with xanthan gum being particularly notable in this regard. The rheological profile of natural gums can vary significantly based on their origin and grade.[7]
Texture and Sensory Characteristics
Carbomer gels like those made with ULTREZ™ 10 are often characterized by a smooth, elegant feel.[1] However, as the concentration increases, they can become more sticky.[5] Natural gums offer a wider range of textures. For instance, xanthan gum can sometimes be perceived as slimy, while guar gum can provide a smoother, more viscous texture.[6] The sensory profile is a critical factor in the development of topical and oral formulations, and the choice between a synthetic polymer and a natural gum can significantly impact consumer acceptance.[8]
Stability
ULTREZ™ 10, as a synthetic polymer, generally offers high stability across a range of conditions. However, its viscosity is highly sensitive to the presence of electrolytes, which can cause a significant drop in viscosity.[2] Natural gums exhibit varied stability. Xanthan gum is known for its excellent stability in the presence of salts and across a wide pH range.[7] The stability of other natural gums can be more dependent on factors like pH, temperature, and the presence of other ingredients.
Processing and Handling
ULTREZ™ 10 is designed for easy dispersion with self-wetting properties that minimize lumping.[1] Natural gums can sometimes be more challenging to hydrate, requiring specific dispersion techniques to avoid the formation of "fish eyes" (undissolved clumps of gum).
Experimental Protocols
Viscosity Measurement
Objective: To determine the resistance to flow of a thickened formulation.
Apparatus: Rotational viscometer (e.g., Brookfield type) or rheometer.
Sample Preparation: Prepare solutions of the thickening agent at desired concentrations in the relevant solvent (e.g., deionized water). For ULTREZ™ 10, neutralization to a target pH (typically 6.0-7.5) is required to achieve thickening.
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. Ensure the viscometer is calibrated.
Measurement: Immerse the spindle into the sample up to the marked level. Allow the sample to equilibrate to the test temperature (e.g., 25°C).
Data Collection: Start the viscometer and allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or milliPascal-seconds, mPa·s). For rheological characterization, a shear rate sweep is performed to evaluate the shear-thinning behavior.[9]
Texture Profile Analysis (TPA)
Objective: To quantify the textural properties of a semi-solid formulation, mimicking the action of compression.
Apparatus: Texture Analyzer with a cylindrical probe.
Sample Preparation: Place the gel sample in a standardized container, ensuring a flat, even surface.
Test Parameters:
Test Mode: TPA (two-bite compression).
Probe: A flat-bottomed cylindrical probe.
Pre-Test Speed, Test Speed, Post-Test Speed: Set to appropriate values (e.g., 1.0 mm/s).
Compression Distance: A percentage of the sample height (e.g., 50%).
Trigger Force: A low force to detect the sample surface.
Data Acquisition: The probe compresses the sample twice, and a force-time or force-distance curve is generated.
Parameter Calculation: From the curve, the following parameters are calculated:
Hardness: Peak force during the first compression.
Adhesiveness: The work required to pull the probe away from the sample.
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
Springiness (Elasticity): The height that the sample recovers during the time that elapses between the end of the first bite and the start of the second bite.[10]
Accelerated Stability Testing
Objective: To evaluate the stability of a gel formulation under stressed conditions to predict its shelf life.
Assay of Active Ingredient (if applicable): To determine chemical stability.
Microbial Limits: To ensure microbial stability.
Visualizations
Caption: Classification of ULTREZ™ 10 and common natural gums.
Caption: Decision tree for thickener selection.
Conclusion
The choice between ULTREZ™ 10 and natural gums as a thickener is multifaceted and depends heavily on the specific requirements of the formulation.
ULTREZ™ 10 is an excellent choice for applications requiring high efficiency, clarity, and a smooth, non-tacky feel, particularly in electrolyte-free systems. Its synthetic nature ensures high batch-to-batch consistency.
Natural gums offer a diverse range of textures and are often preferred for "natural" or "clean label" formulations. Xanthan gum provides exceptional stability in the presence of salts and at various pH levels, making it a robust option for challenging formulations. Guar gum and carrageenan offer unique textural properties that can be advantageous in specific applications.
For optimal formulation development, it is recommended to experimentally evaluate a selection of both synthetic and natural thickeners to determine which best meets the desired rheological, textural, and stability profiles.
Benchmarking the performance of ULTREZ 10 in a specific application against published literature
This guide provides a comparative analysis of Carbopol® ULTREZ™ 10, a widely used rheology modifier in the pharmaceutical industry, against other common alternatives. The focus is on its application in topical drug deliv...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of Carbopol® ULTREZ™ 10, a widely used rheology modifier in the pharmaceutical industry, against other common alternatives. The focus is on its application in topical drug delivery systems, a key area of interest for researchers, scientists, and drug development professionals. This document synthesizes data from published literature to offer an objective performance benchmark, supported by experimental protocols and visual workflows.
Rheological Properties: A Comparative Overview
The viscosity and yield stress are critical parameters for topical formulations, influencing spreadability, retention time, and drug release. ULTREZ™ 10 is a high molecular weight, crosslinked polyacrylic acid polymer known for its efficiency in thickening and providing desirable rheological profiles.
Table 1: Viscosity Comparison of Rheology Modifiers
Note: The viscosity of HPMC is highly dependent on its grade and molecular weight. Direct comparison requires specifying the exact HPMC grade. The data for ULTREZ™ 10 and Carbopol® 980 NF is provided by the manufacturer, Lubrizol.[1][2]
Table 2: Yield Stress Comparison
Polymer
Concentration (wt%)
Comments
Reference
Carbopol® ULTREZ™ 10
0.6
Exhibits yield stress, crucial for suspending active ingredients.
Carbopol® ULTREZ™ 10 demonstrates high viscosity at low concentrations, comparable to Carbopol® 980 NF and often superior to HPMC.[1][2][4] Its distinct advantage lies in its self-wetting properties, which allow for rapid dispersion without agitation, reducing processing time and potential for lumping.[7] The high yield stress of ULTREZ™ 10 formulations is beneficial for suspending insoluble active pharmaceutical ingredients (APIs) and ensuring the stability of emulsions.[5]
Mucoadhesive Properties
Mucoadhesion, the ability of a formulation to adhere to a mucosal surface, is critical for extending the residence time of a drug at the site of action, thereby enhancing its bioavailability. Carbopol® polymers are well-regarded for their excellent mucoadhesive properties.
Studies have shown that Carbopol® polymers, such as Carbopol® 980, exhibit superior mucoadhesive properties compared to many other polymers.[8] This is attributed to the hydrogen bonding between the carboxylic acid groups of the polymer and the mucin lining the mucosal tissues. While direct comparative data for ULTREZ™ 10 against other Carbopol® grades in the same study is limited, its chemical similarity suggests strong mucoadhesive potential.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the preparation of a topical gel and the evaluation of in-vitro drug release and mucoadhesion.
Preparation of a Carbopol® ULTREZ™ 10 Hydrogel
This protocol is adapted from a formulation for a dexpanthenol-loaded hydrogel.[9]
Materials:
Carbopol® ULTREZ™ 10
Deionized Water
Propylene Glycol
Ethanol
Glycerin
Triethanolamine (neutralizer)
Propylparaben (preservative)
Active Pharmaceutical Ingredient (API)
Procedure:
Disperse the desired concentration of Carbopol® ULTREZ™ 10 (e.g., 1.0%, 1.5%, or 2.0% w/w) in deionized water with gentle mixing.
To this dispersion, add propylene glycol, ethanol, and glycerin and mix until a homogenous mixture is obtained.
Slowly add triethanolamine dropwise while continuously stirring to neutralize the polymer and form the gel.
Dissolve the API and propylparaben in a suitable solvent and incorporate it into the gel with thorough mixing.
Allow the gel to stand for a period to ensure complete hydration and deaeration.
In-Vitro Drug Release Testing
This protocol is a general method for assessing drug release from a topical gel formulation.
Apparatus:
Franz diffusion cell apparatus
Synthetic membrane (e.g., cellulose acetate)
Phosphate buffered saline (PBS) at a physiological pH (e.g., 7.4)
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Mount the synthetic membrane on the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.
Fill the receptor compartment with pre-warmed PBS (37°C) and maintain constant stirring.
Apply a known quantity of the ULTREZ™ 10 gel formulation evenly onto the donor side of the membrane.
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.
Analyze the withdrawn samples for drug content using a validated HPLC or UV-Vis method.
Calculate the cumulative amount of drug released over time.
Mucoadhesion Strength Measurement (Tensile Test)
This protocol describes a common method for quantifying mucoadhesive strength.
Apparatus:
Tensile tester or texture analyzer
Porcine intestinal mucosa (or other suitable mucosal tissue)
Phosphate buffered saline (PBS)
Procedure:
Secure a section of fresh porcine intestinal mucosa to a stationary support and a movable probe of the tensile tester.
Apply a defined amount of the ULTREZ™ 10 gel to the surface of one of the mucosal tissues.
Bring the two mucosal surfaces into contact with a specified force for a set duration to allow for mucoadhesive bond formation.
Separate the two surfaces at a constant speed.
Record the force required to detach the two surfaces. This peak detachment force is a measure of the mucoadhesive strength.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and theoretical mechanisms.
Experimental Workflow for Ophthalmic Gel Preparation and Evaluation
Caption: Workflow for Ophthalmic Gel Formulation and Characterization.
Simplified Mechanism of Carbopol® Mucoadhesion
Caption: Mechanism of Carbopol® Mucoadhesion via Hydrogen Bonding.
Safeguarding Your Laboratory and Environment: Proper Disposal of ULTREZ™ 10
For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory materials is a critical component of maintaining a safe and compliant workspace. ULTREZ™ 10, a crosslinked polya...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory materials is a critical component of maintaining a safe and compliant workspace. ULTREZ™ 10, a crosslinked polyacrylic acid polymer, requires specific handling and disposal procedures to mitigate environmental impact and ensure personnel safety. This guide provides essential, step-by-step instructions for the appropriate disposal of ULTREZ™ 10, aligning with best practices in laboratory safety and chemical management.
Key Disposal and Safety Information
Adherence to proper disposal protocols is crucial due to the nature of ULTREZ™ 10. The following table summarizes the key hazards and handling recommendations derived from safety data sheets.
Hazard and Handling Considerations
Description
Environmental Hazard
Harmful to aquatic life with long-lasting effects.[1][2]
Treatment, storage, transportation, and disposal must be in accordance with applicable Federal, State/Provincial, and Local regulations.[1][4]
Spill Cleanup (Solid)
Pick up free solid for recycling or disposal. Sweep up and place in a clearly labeled container for chemical waste.[1][4]
Dust Control
Avoid dust formation. Use a wet sweeping compound or water to avoid raising dust. A special dust vacuum cleaner with a particle filter is also recommended.[4]
Container Disposal
Empty containers contain product residue and may exhibit the same hazards as the product. Dispose of packaging in accordance with local, regional, national, and international regulations.[1][4]
Waste Treatment Methods
Recover the product for reuse if possible. Otherwise, send it to an authorized discharge plant or for incineration under controlled conditions.[2]
Personal Protective Equipment (PPE)
Wear appropriate personal protective equipment. Specific PPE recommendations are available in the full Safety Data Sheet.[1][4]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of ULTREZ™ 10.
Safeguarding Your Research: A Comprehensive Guide to Handling ULTREZ 10
For laboratory professionals engaged in research and development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling of ULTREZ 10, a cros...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals engaged in research and development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling of ULTREZ 10, a crosslinked polyacrylic acid polymer. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling ULTREZ 10 powder, a key consideration is the potential for airborne dust. This material is categorized as Dust Explosion Class ST1, meaning it can form an explosive mixture with air in the presence of an ignition source.[1] Therefore, stringent dust control measures are crucial. The following table summarizes the recommended personal protective equipment.
PPE Category
Item
Specifications and Standards
Eye/Face Protection
Safety Goggles
Tight-fitting to protect against dust.[1][2] Must meet EN 166 standards.[1][2]
Skin Protection
Chemically Protective Gloves
Recommended to avoid skin contact.[1][2][3] The specific type should be selected in consultation with the glove supplier.[1][3]
Long-Sleeved Shirt/Lab Coat
Standard work clothing to minimize skin exposure.[2][3]
Respiratory Protection
Respirator
Generally not required under normal use with adequate ventilation.[2][3] However, if dust, mists, or vapors are likely, a respirator is necessary.[2][3] A respiratory protection program compliant with all applicable regulations should be followed.[3]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of ULTREZ 10 and ensuring a safe laboratory environment.
Handling:
Ventilation: Ensure adequate ventilation to minimize dust accumulation.[1][3]
Dust and Ignition Control: Avoid conditions that create dust.[1][3] Ground all container and transfer equipment to prevent static electric sparks.[1] Keep the material away from heat, sparks, and open flames.[1][3]
Personal Hygiene: Observe good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3]
Storage:
Container: Store in a tightly closed, original container in a dry, well-ventilated place.[1][2]
Incompatible Materials: Store away from strong basic materials such as ammonia, sodium hydroxide, or strong basic amines.[1]
Spill and Disposal protocols
In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Spill Response:
Containment: Prevent the spill from entering sewers and waterways.[1]
Cleanup:
For solid spills, carefully sweep or vacuum the material into a labeled container for disposal.[1]
Use a wet sweeping compound or water to avoid raising dust.[1] Be aware that the material becomes slippery when wet.[1]
Wash the spill area with detergent after the material has been collected.[1]
Disposal:
Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[2][4] Do not reuse empty containers.[2][4]
Environmental Precautions: Avoid release to the environment.[1][3] ULTREZ 10 is classified as harmful to aquatic life with long-lasting effects.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in case of accidental exposure.
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with a 1% physiological saline solution for five minutes. If unavailable, flush with plenty of clean water for fifteen minutes.[1] Seek medical attention.[1][3]
Skin Contact
Wash the affected area with soap and water.[1][3] If skin irritation occurs, seek medical attention.[1][3]
Ingestion
Treat symptomatically and seek medical attention.[1][3]
Inhalation
If a person is exposed to dust, move them to an area with fresh air.[2] If they feel unwell, seek medical advice.[2]
Experimental Workflow: Safe Handling of ULTREZ 10
The following diagram illustrates the logical workflow for the safe handling of ULTREZ 10 in a laboratory setting, from preparation to disposal.
Caption: Logical workflow for the safe handling of ULTREZ 10.